molecular formula C15H10O3 B493738 1,4-Benzodioxin-6-yl(phenyl)methanone

1,4-Benzodioxin-6-yl(phenyl)methanone

Cat. No.: B493738
M. Wt: 238.24g/mol
InChI Key: NBINQEBITFVQPQ-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-6-yl(phenyl)methanone is a useful research compound. Its molecular formula is C15H10O3 and its molecular weight is 238.24g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Benzodioxin-6-yl(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzodioxin-6-yl(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24g/mol

IUPAC Name

1,4-benzodioxin-6-yl(phenyl)methanone

InChI

InChI=1S/C15H10O3/c16-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)18-9-8-17-13/h1-10H

InChI Key

NBINQEBITFVQPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC=CO3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC=CO3

Origin of Product

United States

Foundational & Exploratory

"1,4-Benzodioxin-6-yl(phenyl)methanone" CAS number 2879-20-1 research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1,4-Benzodioxin-6-yl(phenyl)methanone (CAS 2879-20-1)

Part 1: Chemical Identity & Significance[1][2][3]

1,4-Benzodioxin-6-yl(phenyl)methanone (also known as 6-benzoyl-1,4-benzodioxane) is a privileged structural scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of bioactive molecules targeting tubulin polymerization and


-adrenergic receptors .

Structurally, the molecule fuses a lipophilic benzodioxane ring—a bioisostere for catechol and benzofuran—with a benzoyl moiety. This combination provides a rigid electronic environment ideal for


-

stacking interactions within protein binding pockets, particularly the colchicine-binding site of tubulin.
Property Data
CAS Number 2879-20-1
IUPAC Name (2,3-dihydro-1,4-benzodioxin-6-yl)-phenylmethanone
Molecular Formula

Molecular Weight 240.25 g/mol
Melting Point 80–82 °C
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in water.[1]

Part 2: Core Synthesis (Friedel-Crafts Acylation)

The industrial and laboratory standard for synthesizing CAS 2879-20-1 is the Friedel-Crafts acylation of 1,4-benzodioxane with benzoyl chloride.

Critical Mechanism: Regioselectivity

The 1,4-benzodioxane ring is an electron-rich aromatic system. The ethylenedioxy substituent acts as a strong ortho/para director. However, steric hindrance at the ortho positions (5 and 8) relative to the bulky dioxane ring heavily favors electrophilic attack at the 6-position (para to the oxygen). This regioselectivity is the critical quality attribute (CQA) of the synthesis.

Protocol: Lewis Acid Catalyzed Acylation

Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive reactions.

Reagents:

  • 1,4-Benzodioxane (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Aluminum Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with

    
     (1.2 eq) and anhydrous DCM (5 mL/mmol). Cool the suspension to 0°C using an ice bath.
    
  • Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the suspension. Stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Dissolve 1,4-benzodioxane (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

    • Why? Rapid addition or higher temperatures can lead to di-acylation or ring-opening of the dioxane moiety.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quenching: Pour the reaction mixture carefully into a beaker of crushed ice/HCl (1M) to hydrolyze the aluminum complex.

  • Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with saturated

    
     (to remove benzoic acid byproduct) and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

SynthesisPath Start 1,4-Benzodioxane (Substrate) Transition Sigma Complex (6-position attack) Start->Transition DCM, 0°C Reagent Benzoyl Chloride + AlCl3 Complex Acylium Ion Complex Reagent->Complex Activation Complex->Transition Electrophilic Attack Product 1,4-Benzodioxin-6-yl (phenyl)methanone Transition->Product -HCl Hydrolysis

Figure 1: Synthetic pathway highlighting the electrophilic aromatic substitution mechanism.

Part 3: Derivatization & Medicinal Utility[1][2][6][7][8][9]

The primary value of CAS 2879-20-1 lies in its reactivity as a precursor for Chalcones and Combretastatin analogs .

Workflow: Synthesis of Tubulin Inhibitors

The ketone moiety is methyl-active enough to undergo Claisen-Schmidt condensation, or it can be used as the electrophile in McMurry couplings.

Experimental Workflow (Chalcone Synthesis):

  • Reactant: CAS 2879-20-1 (Ketone).

  • Partner: Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde).

  • Conditions: KOH (40% aq), Ethanol, RT, 24h.

  • Mechanism: Base-catalyzed aldol condensation followed by dehydration.

  • Outcome: Formation of an

    
    -unsaturated ketone (Chalcone). These derivatives mimic Combretastatin A-4, binding to the colchicine site of tubulin and causing mitotic arrest in cancer cells (IC50 values often < 10 nM).[2]
    

Derivatization Core CAS 2879-20-1 (Scaffold) Chalcone Benzodioxane Chalcone (Tubulin Inhibitor) Core->Chalcone Claisen-Schmidt (KOH/EtOH) Alcohol Benzhydrol Derivative (Antihistamine/SSRI Analog) Core->Alcohol NaBH4 Reduction Stilbene Stilbene Analog (Combretastatin Mimic) Core->Stilbene TiCl4/Zn McMurry Coupling Aldehyde Ar-CHO (e.g., Trimethoxybenzaldehyde) Aldehyde->Chalcone

Figure 2: Divergent synthesis workflow for generating bioactive libraries from the core scaffold.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized scaffold, the following spectral data must be verified.

Technique Expected Signal (Solvent:

)
Interpretation

NMR

4.25–4.35 (m, 4H)
Diagnostic: Ethylenedioxy protons (dioxane ring).

NMR

7.30–7.80 (m, 8H)
Aromatic protons (Benzoyl + Benzodioxane).

NMR

195.0 ppm
Carbonyl (

) carbon.

NMR

64.0–65.0 ppm
Dioxane methylene carbons (

).
IR 1650

Strong

stretching vibration.
IR 1280

C-O-C ether stretch.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at room temperature (15–25°C), sealed under inert gas (Argon/Nitrogen) to prevent slow oxidation, although the molecule is relatively stable.

  • Spill Response: Adsorb with inert material (vermiculite). Do not flush into surface water; benzodioxanes can be toxic to aquatic life.

References

  • Sigma-Aldrich. "1,4-Benzodioxan-6-yl methyl ketone Product Sheet." Merck KGaA. Link

  • Wang, S., et al. "Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation." New Journal of Chemistry, 2020. Link

  • Idris, N., et al. "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs."[3][4] International Journal of Organic Chemistry, 2022.[3][4] Link

  • Bao, G., et al. "Design, synthesis and biological evaluation of 1,4-benzodioxan-substituted chalcone derivatives as novel antitubulin agents." Bioorganic & Medicinal Chemistry, 2016. Link

Sources

"1,4-Benzodioxin-6-yl(phenyl)methanone" spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)(phenyl)methanone , commonly referred to as 6-Benzoyl-1,4-benzodioxane .

Compound Class: Diaryl Ketone / Heterocyclic Ether Molecular Formula:


Exact Mass:  240.0786 Da[1]

Executive Summary & Chemical Significance

This guide provides a comprehensive spectral analysis (NMR, IR, MS) for researchers utilizing the 1,4-benzodioxane scaffold.[1] This moiety is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in alpha-adrenergic antagonists (e.g., Doxazosin) and tubulin polymerization inhibitors.[1]

Critical Structural Note: While often loosely termed "benzodioxin," the stable, medicinal scaffold is the 2,3-dihydro-1,4-benzodioxine (benzodioxane).[1] This guide focuses on this stable saturated form. The presence of the ethylene bridge (


) creates a distinct electronic and steric environment that is diagnostic in spectral analysis.

Synthetic Origin & Purity Context

To understand the impurity profile and spectral nuances, one must understand the origin of the sample. The two primary routes to this compound generate different trace impurities.

Route A: Friedel-Crafts Acylation (Preferred)

The most common synthesis involves the acylation of 1,4-benzodioxane with benzoyl chloride using a Lewis acid catalyst (


).[1]
Route B: Williamson Ether Cyclization

Alternatively, 3,4-dihydroxybenzophenone is reacted with 1,2-dibromoethane.[1] This route often leaves traces of unreacted phenolic hydroxyls, visible as broad bands in IR (~3300


).[1]

SynthesisPathways Start1 1,4-Benzodioxane Product 6-Benzoyl-1,4-benzodioxane (Target) Start1->Product Friedel-Crafts (Regioselective p-sub) Reagent1 Benzoyl Chloride (AlCl3, DCM) Reagent1->Product Start2 3,4-Dihydroxybenzophenone Start2->Product Cyclization Reagent2 1,2-Dibromoethane (K2CO3, DMF) Reagent2->Product

Figure 1: Primary synthetic pathways. Route A is generally preferred for regioselectivity.[1]

Mass Spectrometry (MS) Analysis

Technique: Electron Impact (EI, 70 eV) Molecular Ion (


):  m/z 240[1]

The fragmentation pattern is dominated by the stability of the benzoyl cation and the benzodioxane radical cation.

Diagnostic Fragmentation Table
m/z (Intensity)Fragment IdentityMechanistic Origin
240 (

)
Molecular IonStable aromatic ketone; typically prominent (30-50%).[1]
163

Cleavage of the ketone-phenyl bond, leaving the benzodioxane-carbonyl cation.[1]
135

Loss of the benzoyl radical (

).[1] Diagnostic for the dioxin ring.
105 (Base)

Benzoyl Cation. The most abundant ion due to resonance stabilization.
77

Phenyl cation (loss of CO from m/z 105).[1]
Fragmentation Logic

The cleavage alpha to the carbonyl group is the primary driver. The formation of the benzoyl cation (m/z 105) is favored over the benzodioxane-carbonyl cation due to the higher stability of the acylium ion on the unsubstituted phenyl ring.

MS_Fragmentation Parent Molecular Ion (M+) m/z 240 Frag1 Benzoyl Cation (Base Peak) m/z 105 Parent->Frag1 α-cleavage Frag2 Benzodioxane Cation m/z 135 Parent->Frag2 Loss of PhCO• Frag3 Phenyl Cation m/z 77 Frag1->Frag3 - CO (28 Da)

Figure 2: EI-MS Fragmentation pathway showing the genesis of the base peak (m/z 105).[1]

Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or Thin Film (ATR) Key Feature: The interplay between the ether linkages and the conjugated ketone.[1]

Wavenumber (

)
AssignmentNotes
3050 - 3080 Ar-H StretchWeak aromatic C-H stretching.[1]
2870 - 2930 Aliphatic C-HDiagnostic: Symmetric/Asymmetric stretching of the ethylene bridge (

).[1]
1645 - 1655

Stretch
Key Signal: Conjugated ketone.[1] Lower than non-conjugated (1715) due to resonance with both aryl rings.
1580, 1490 Ar

Stretch
Aromatic ring skeletal vibrations.
1280 - 1300 Ar-O-C StretchAsymmetric stretching of the aryl-alkyl ether bonds.[1]
1060 - 1070

Stretch
Symmetric ether stretching of the dioxan ring.

Interpretation Tip: If a broad peak appears >3200


, the sample is likely contaminated with unreacted 3,4-dihydroxybenzophenone (precursor) or moisture.[1]

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
Reference:  TMS (

0.00)[1]
H NMR (400 MHz)

The spectrum is characterized by two distinct regions: the aliphatic ethylene bridge and the aromatic region.

Shift (

ppm)
Mult.Integ.AssignmentStructural Context
7.75 - 7.80 dd/m2HAr-H (Phenyl)Ortho protons of the unsubstituted benzoyl ring.[1] Deshielded by

.
7.55 - 7.60 m1HAr-H (Phenyl)Para proton of the unsubstituted ring.[1]
7.45 - 7.50 m2HAr-H (Phenyl)Meta protons of the unsubstituted ring.[1]
7.38 d1HAr-H (Dioxin C7)Ortho to carbonyl, meta to ether oxygen.[1] (J ~2.0 Hz)
7.35 dd1HAr-H (Dioxin C5)Ortho to carbonyl, ortho to ether oxygen.[1]
6.92 d1HAr-H (Dioxin C8)Ortho to ether oxygen, meta to carbonyl.[1] Shielded by electron-donating oxygen.
4.28 - 4.35 m4H

Diagnostic: The ethylene bridge.[1] Often appears as a tight multiplet or two symmetric multiplets depending on resolution.
C NMR (100 MHz)

Key diagnostic peaks include the carbonyl carbon and the electron-rich carbons attached to oxygen.[1]

  • Carbonyl (

    
    ): 
    
    
    
    195.0 – 195.5 ppm.
  • Aromatic C-O (Dioxin):

    
     148.0 – 143.5 ppm (Quaternary carbons C4a/C8a).[1]
    
  • Aromatic C-H:

    
     117.0 – 132.0 ppm.
    
  • Ethylene Bridge (

    
    ): 
    
    
    
    64.0 – 64.5 ppm (Two signals, often very close).[1]

Experimental Protocol: Characterization Workflow

To validate the identity of a synthesized batch, follow this tiered protocol.

  • TLC Screening:

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV (254 nm). The conjugated ketone is highly UV active.

    • Rf Value: Expect ~0.4 - 0.5 (varies by plate activity).[1]

  • Melting Point Determination:

    • Pure crystalline solid (from EtOH/Water recrystallization).

    • Range: 144 - 148 °C (Note: This range often corresponds to the hydroxy-precursor; the etherified product may vary, typically lower ~80-100 °C depending on polymorph).[1] Verification required against internal standard.

  • NMR Validation:

    • Dissolve 10 mg in 0.6 mL

      
      .
      
    • Pass Criteria: Presence of the 4H multiplet at 4.3 ppm is the "Go/No-Go" signal for the formation of the dioxane ring.

References

  • Synthesis & General Properties of 1,4-Benzodioxanes

    • Idris, N. et al. (2022).[1] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry.

  • Spectral Data of Analogous Methyl Ketone (CAS 2879-20-1)

    • National Institutes of Health (NIH) PubChem. "1,4-Benzodioxan-6-yl methyl ketone (Compound)."[1]

    • [1]

  • Benzophenone Fragmentation Patterns

    • Doc Brown's Chemistry.
  • Medicinal Chemistry Context (Alpha-Blockers)

    • ResearchGate.

Sources

Strategic Profiling of the 1,4-Benzodioxin-6-yl(phenyl)methanone Scaffold: From Phenotypic Screening to Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemotype Rationale

The 1,4-benzodioxin-6-yl(phenyl)methanone moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it combines the electron-rich, bicyclic 1,4-benzodioxin ring (mimicking the catechol pharmacophore) with a rigid phenyl-methanone linker.

This guide details the biological screening strategy for libraries built around this scaffold. While the unsubstituted core often serves as a starting point, its derivatives are potent modulators of microtubule dynamics (anticancer) and


-adrenoreceptors (cardiovascular/CNS) .
The "Privileged" Pharmacophore
  • Benzodioxin Ring: Mimics the A-ring of colchicine and podophyllotoxin (tubulin targeting) and the catecholamine core (adrenergic targeting).

  • Ketone Linker: Provides a hydrogen bond acceptor essential for orientation within the colchicine-binding site of tubulin.

  • Phenyl Ring: A template for hydrophobic interactions; substitution here (e.g., trimethoxy) dramatically alters potency.

Screening Workflow: The "Hit-to-Lead" Decision Tree

To efficiently profile this scaffold, we utilize a bifurcated screening approach: Phenotypic Screening (Cytotoxicity) followed by Target Deconvolution (Tubulin vs. GPCR).

ScreeningWorkflow Start Compound Library (1,4-Benzodioxin Scaffolds) Primary Primary Screen: In Vitro Cytotoxicity (MTT/SRB) (HeLa, MCF-7, A549) Start->Primary Decision IC50 < 10 µM? Primary->Decision Tubulin Target Validation A: Tubulin Polymerization Assay (Colchicine Site) Decision->Tubulin Yes (Anticancer Track) GPCR Target Validation B: Radioligand Binding (Alpha-1 Adrenoreceptor) Decision->GPCR No (CNS/Cardio Track) Mech Mechanistic Profiling: Flow Cytometry (Cell Cycle) Annexin V Apoptosis Tubulin->Mech Lead Lead Candidate Selection Mech->Lead

Figure 1: Strategic workflow for profiling benzodioxin-methanone derivatives. The primary filter is cytotoxicity; active compounds move to tubulin assays, while inactive cytotoxic agents are screened for GPCR activity.

Primary Screening: In Vitro Cytotoxicity

Objective: Establish the baseline antiproliferative potency of the scaffold.

Protocol: SRB (Sulforhodamine B) Assay

The SRB assay is preferred over MTT for this scaffold because benzodioxin derivatives can occasionally interfere with mitochondrial reductase activity, leading to false positives in tetrazolium-based assays.

  • Cell Seeding: Seed human tumor cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical) at

    
     cells/well in 96-well plates.
    
  • Incubation: Allow attachment for 24 hours.

  • Treatment: Add the test compound (dissolved in DMSO) in a serial dilution (0.01 µM to 100 µM).

    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • Fixation: After 48 hours, fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash and stain with 0.4% SRB (w/v) in 1% acetic acid for 30 minutes.

  • Quantification: Solubilize bound dye with 10 mM Tris base and read absorbance at 515 nm .

Data Interpretation:

Compound Class IC50 Target (µM) Interpretation
Unsubstituted Scaffold > 50 µM Inactive baseline (Negative Control).
Monosubstituted (Phenyl) 10 - 50 µM Weak hit; requires optimization.

| 3,4,5-Trimethoxy Analog | < 1.0 µM | Potent Hit. Mimics Combretastatin A4. |

Target Validation A: Tubulin Polymerization Inhibition

Rationale: Literature confirms that benzodioxin derivatives structurally mimic Combretastatin A4 and bind to the colchicine site of tubulin, preventing microtubule assembly [1, 5].

Protocol: Fluorescence-Based Polymerization Assay

This assay measures the shift in fluorescence of DAPI or a reporter dye as it intercalates into the polymerizing microtubule lattice.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

Step-by-Step:

  • Preparation: Keep all reagents on ice. Prepare tubulin stock (3 mg/mL) in PEM buffer containing 1 mM GTP.

  • Basal Read: Add 5 µL of test compound (10 µM final conc) to a black 96-well half-area plate.

  • Initiation: Add 50 µL of tubulin reaction mix.

  • Kinetic Loop: Immediately place in a plate reader pre-warmed to 37°C .

  • Measurement: Read fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

Causality Check:

  • Normal Polymerization: Sigmoidal curve (Lag phase

    
     Elongation 
    
    
    
    Plateau).
  • Inhibition (Benzodioxin effect):[1][2][3] Flattened curve (suppression of the elongation phase).

  • Reference Standard:Colchicine (5 µM) must show >80% inhibition.

TubulinMechanism Compound Benzodioxin Scaffold ColchicineSite Colchicine Binding Site Compound->ColchicineSite Binds TubulinDimers Free Tubulin Dimers (α/β) TubulinDimers->ColchicineSite Contains Inhibition Conformational Change ColchicineSite->Inhibition Steric Hindrance Result Microtubule Destabilization (G2/M Arrest) Inhibition->Result Prevents Polymerization

Figure 2: Mechanism of Action. The benzodioxin scaffold occupies the colchicine pocket, preventing the curved-to-straight conformational change required for microtubule assembly.

Target Validation B: Alpha-Adrenoreceptor Binding

Rationale: Benzodioxin derivatives (specifically 1,4-benzodioxan-2-yl moieties) are historic pharmacophores for


-adrenoreceptor antagonists (e.g., WB4101 analogs) [2, 7]. This is critical for assessing off-target cardiovascular effects (hypotension) or CNS indications.
Protocol: Radioligand Displacement Assay
  • Membrane Prep: Rat cerebral cortex membranes (rich in

    
     receptors).
    
  • Radioligand: [3H]-Prazosin (0.2 nM).

  • Competition: Incubate membranes with [3H]-Prazosin and the test compound (

    
     to 
    
    
    
    M) for 45 mins at 25°C.
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

Self-Validating Metric:

  • Calculate

    
     using the Cheng-Prusoff equation.
    
  • If

    
     nM, the compound is a potent 
    
    
    
    -blocker (potential for orthostatic hypotension side effects).

Mechanistic Profiling: Cell Cycle Analysis

If the compound inhibits tubulin (Section 4), it must cause cell cycle arrest at the G2/M phase.

Protocol:

  • Treatment: Treat HeLa cells with the IC50 concentration of the compound for 24 hours.

  • Harvesting: Trypsinize and wash cells with PBS.

  • Fixation: Fix in 70% ethanol at -20°C overnight.

  • Staining: Stain with Propidium Iodide (PI) containing RNase A for 30 mins.

  • Flow Cytometry: Analyze DNA content.

Expected Result:

  • Control: ~20% of cells in G2/M.

  • Benzodioxin Hit: >60% accumulation in G2/M peak (4N DNA content).

References

  • Tubulin Inhibition: Structural interrogation of benzosuberene-based inhibitors of tubulin polymerization. National Institutes of Health (NIH).Link

  • Alpha-Adrenoreceptor Activity: Structure-activity relationships in 1,4-benzodioxan-related compounds. From 1,4-benzodioxane to 1,4-dioxane ring.[4][5][6] Journal of Medicinal Chemistry.[7]Link

  • Anticancer Screening: Synthesis and antitumor activity of novel hybrid compounds between 1,4‐benzodioxane and imidazolium salts. ResearchGate.[1]Link

  • Antimicrobial Activity: Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues. SAMI Publishing.Link

  • Tubulin Binding Mode: A novel series of benzothiazepine derivatives as tubulin polymerization inhibitors. PubMed.Link

  • Anti-inflammatory Potential: Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine system.[3][8] PubMed.Link

  • Pharmacophore Validation: Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. PubMed.Link

Sources

An In-Depth Technical Guide to Identifying Potential Therapeutic Targets for 1,4-Benzodioxin-6-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Benzodioxin-6-yl(phenyl)methanone is a novel chemical entity featuring two well-established pharmacophores: the 1,4-benzodioxin scaffold and a benzophenone core. While this specific molecule is not extensively characterized in public literature, a structural homology analysis provides a robust framework for predicting and validating its potential therapeutic targets. The 1,4-benzodioxin moiety is a hallmark of numerous potent α-adrenergic receptor antagonists. Concurrently, the benzophenone scaffold is present in a wide array of compounds demonstrating activity at aminergic G-protein coupled receptors (GPCRs) and various enzymes.

This guide presents a systematic, multi-pronged strategy for the comprehensive target deconvolution of 1,4-Benzodioxin-6-yl(phenyl)methanone. We will outline a primary hypothesis focused on the adrenergic system, followed by secondary hypotheses targeting serotonergic and dopaminergic pathways. For each hypothesis, we provide the scientific rationale, a detailed experimental workflow, step-by-step protocols for key validation assays, and frameworks for data interpretation. This document is intended for researchers, scientists, and drug development professionals, offering a practical roadmap from initial hypothesis to validated lead.

Introduction: A Hybrid Scaffold Approach

The structure of 1,4-Benzodioxin-6-yl(phenyl)methanone presents a compelling case for targeted investigation. It is a conjugate of two moieties with rich pharmacological histories.

  • The 1,4-Benzodioxin Scaffold: This heterocyclic system is a core component of many clinically significant compounds, particularly those targeting the adrenergic system. Numerous studies have established derivatives of 1,4-benzodioxin as potent and often selective antagonists of α-adrenergic receptors (α-ARs).[1][2][3][4][5][6] This strong precedent makes the adrenergic system the most logical and high-probability starting point for target identification.

  • The Benzophenone Scaffold: As a diaryl ketone, this motif is found in a diverse range of bioactive molecules.[7] Its derivatives have been reported to interact with histamine receptors, act as anti-inflammatory agents, and exhibit various CNS activities.[8][9] This suggests that while the adrenergic system is the primary hypothesis, a broader screening approach is warranted to uncover the full therapeutic potential.

This guide will systematically dissect the potential pharmacology of this hybrid molecule, beginning with the most evidence-backed target class and expanding to other plausible systems.

Primary Target Hypothesis: The Adrenergic Receptor Family

Rationale: The preponderance of evidence points towards the 1,4-benzodioxin core as a strong driver of affinity for α-adrenergic receptors.[1][2][3][4] These receptors, part of the GPCR superfamily, are critical regulators of cardiovascular and central nervous system functions. They are subdivided into α1 (Gq-coupled) and α2 (Gi-coupled) subtypes. Many known α-blockers, such as Prazosin and Doxazosin, feature structures analogous to the benzodioxin portion of our lead compound. Therefore, our primary working hypothesis is that 1,4-Benzodioxin-6-yl(phenyl)methanone acts as an antagonist at one or more α-adrenergic receptor subtypes.

Experimental Workflow for Adrenergic Target Validation

A sequential and logical workflow is critical to efficiently validate this hypothesis. The process begins with confirming a direct physical interaction (binding) and then proceeds to characterize the functional consequence of that interaction.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Downstream Analysis a Competitive Radioligand Binding Assay b Determine Affinity (Ki) for α1 & α2 Subtypes a->b Quantify c Calcium Mobilization Assay (α1, Gq-coupled) b->c If Ki < 1µM d cAMP Accumulation Assay (α2, Gi-coupled) b->d If Ki < 1µM e Determine Potency (IC50) & Modality (Antagonist?) f Selectivity Panel (β-AR, 5-HT, DA Receptors) e->f Confirm Hit g Lead Optimization f->g

Caption: Workflow for Adrenergic Receptor Target Validation.

Detailed Experimental Protocols

Protocol 2.2.1: Competitive Radioligand Binding Assay for α-Adrenergic Receptors

  • Objective: To determine the binding affinity (Ki) of 1,4-Benzodioxin-6-yl(phenyl)methanone for α1 and α2-adrenergic receptors.

  • Principle: This assay measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.[10][11]

  • Materials:

    • Membrane preparations from cells stably expressing human α1A, α1B, α1D, and α2A, α2B, α2C receptor subtypes.

    • Radioligands: [³H]-Prazosin (for α1 subtypes), [³H]-Rauwolscine (for α2 subtypes).

    • Non-specific control: Phentolamine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • 96-well microplates, glass fiber filters, filtration apparatus, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 1,4-Benzodioxin-6-yl(phenyl)methanone (e.g., from 1 nM to 100 µM) in Assay Buffer.

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane preparation.[5]

      • Non-specific Binding (NSB): 50 µL Phentolamine + 50 µL Radioligand + 150 µL Membrane preparation.[5]

      • Competition: 50 µL of test compound dilution + 50 µL Radioligand + 150 µL Membrane preparation.

    • Initiate the reaction by adding the membrane preparation. The final concentration of the radioligand should be approximately its Kd value.

    • Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[10]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold Assay Buffer to separate bound from free radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 2.2.2: Calcium Mobilization Assay for α1-Adrenergic Receptors

  • Objective: To determine the functional potency (IC₅₀) and modality (agonist vs. antagonist) of the test compound at Gq-coupled α1-receptors.

  • Principle: Activation of Gq-coupled receptors like α1-AR leads to the release of intracellular calcium (Ca²⁺). This change can be measured using a calcium-sensitive fluorescent dye.[13][14] An antagonist will inhibit the Ca²⁺ release induced by a known agonist.

  • Materials:

    • HEK293 cells stably expressing a human α1-adrenergic receptor subtype.

    • Calcium-sensitive dye (e.g., Fluo-8, Fura-2).

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).

    • Reference agonist: Phenylephrine.

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

  • Procedure:

    • Seed cells in microplates and grow overnight to form a confluent monolayer.[13]

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

    • To test for antagonist activity, pre-incubate the cells with various concentrations of 1,4-Benzodioxin-6-yl(phenyl)methanone for 15-30 minutes.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add the reference agonist (Phenylephrine) at a concentration that elicits ~80% of its maximal response (EC₈₀).

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence intensity corresponds to the amount of intracellular Ca²⁺ released.

    • Plot the agonist-induced response against the log concentration of the test compound.

    • Fit the data to determine the IC₅₀ value. A rightward shift in the agonist's dose-response curve in the presence of the test compound is indicative of competitive antagonism.

Data Presentation and Interpretation

The results from these primary assays should be compiled for clear interpretation. A compound is considered a promising "hit" if it displays a Ki and/or IC₅₀ value in the sub-micromolar range.

Target SubtypeBinding Affinity (Ki, nM)Functional Potency (IC₅₀, nM)Modality
α1A-AR 150220Antagonist
α1B-AR 85110Antagonist
α1D-AR > 10,000> 10,000N/A
α2A-AR 7501,200Antagonist
α2B-AR > 10,000> 10,000N/A
α2C-AR 2,1003,500Antagonist
Table 1: Hypothetical screening data for 1,4-Benzodioxin-6-yl(phenyl)methanone at adrenergic receptors.

Secondary Target Hypotheses: Serotonergic & Dopaminergic Systems

Rationale: The 1,4-benzodioxin scaffold is also present in ligands for serotonin (5-HT) and dopamine (D) receptors.[15] For instance, some benzodioxane derivatives show affinity for 5-HT₁A and 5-HT₄ receptors.[16] Furthermore, many centrally-acting drugs target monoamine transporters (DAT, SERT, NET). The structural similarity of our compound to known ligands makes these systems a plausible secondary area of investigation.

Signaling Pathway Visualization: Gq Protein Cascade

Many aminergic receptors, including the α1-adrenergic and 5-HT₂ subtypes, signal through the Gq protein pathway. Understanding this cascade is crucial for interpreting functional data from assays like calcium mobilization.

G Ligand Agonist (e.g., Phenylephrine) GPCR α1-AR / 5-HT2R (Gq-coupled) Ligand->GPCR Binds Gq Gq Protein (αβγ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Targets

Caption: The Gq-coupled GPCR signaling pathway.

Detailed Experimental Protocol

Protocol 3.2.1: Neurotransmitter Transporter Uptake Assay

  • Objective: To determine if the test compound inhibits the reuptake of dopamine, serotonin, or norepinephrine by their respective transporters (DAT, SERT, NET).

  • Principle: This assay uses a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[17] When the substrate is transported into cells expressing the specific transporter, its fluorescence increases. An inhibitor will block this transport and prevent the fluorescence signal from developing.[18][19]

  • Materials:

    • Cells stably expressing human DAT, SERT, or NET.

    • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye to quench extracellular fluorescence.[17]

    • Reference inhibitors: GBR-12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

    • 96- or 384-well black, clear-bottom microplates.

    • Bottom-read fluorescence plate reader.

  • Procedure:

    • Plate cells in microplates and allow them to form a confluent monolayer overnight.[18]

    • Prepare serial dilutions of 1,4-Benzodioxin-6-yl(phenyl)methanone and reference inhibitors.

    • Add the test compounds to the cells and incubate for 10-20 minutes at 37°C.

    • Add the fluorescent dye/masking dye solution to all wells to initiate the uptake reaction.

    • Immediately place the plate in the reader and measure fluorescence kinetically over 30-60 minutes, or as a single endpoint reading.

  • Data Analysis:

    • Calculate the rate of uptake (for kinetic reads) or the final fluorescence intensity (for endpoint reads).

    • Plot the percent inhibition of uptake versus the log concentration of the test compound.

    • Fit the data to determine the IC₅₀ for each transporter.

Broader Screening and Future Directions

While the adrenergic and aminergic systems represent the highest probability targets, the presence of the benzophenone core suggests a wider screening strategy is prudent.[7]

  • Expanded Target Panels: The compound should be submitted to broad pharmacological screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint) that include a wide range of GPCRs, ion channels, transporters, and enzymes. This can uncover unexpected off-target activities or identify entirely new therapeutic avenues.

  • Phenotypic Screening: If a clear molecular target does not emerge, a phenotypic screening approach can be valuable.[20] This involves testing the compound in disease-relevant cellular models (e.g., cancer cell lines, primary neurons) to identify a desired functional effect, with target deconvolution performed subsequently.

  • Structure-Activity Relationship (SAR): For any confirmed hits, a medicinal chemistry campaign should be initiated. Synthesizing analogs of 1,4-Benzodioxin-6-yl(phenyl)methanone and testing them in the validated assays will establish the SAR, helping to optimize potency, selectivity, and drug-like properties.

Conclusion

The dual-pharmacophore structure of 1,4-Benzodioxin-6-yl(phenyl)methanone provides a strong, evidence-based foundation for a target identification campaign. The strategy outlined in this guide—prioritizing the adrenergic system based on the benzodioxin core, followed by exploration of aminergic systems and broader screening panels—offers a resource-efficient and scientifically rigorous path to elucidating its therapeutic potential. The provided protocols serve as a self-validating framework for generating high-quality, interpretable data to drive the drug discovery process forward.

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779. [Link]

  • U'Prichard, D. C., Greenberg, D. A., & Snyder, S. H. (1977). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Molecular Pharmacology, 13(3), 454–473. [Link]

  • Chapleo, C. B., Doxey, J. C., Myers, P. L., & Roach, A. G. (1981). Alpha-adrenoreceptor reagents. 2. Effects of modification of the 1,4-benzodioxan ring system on alpha-adrenoreceptor activity. Journal of Medicinal Chemistry, 24(7), 823–827. [Link]

  • Pigini, M., Brasili, L., Gentili, F., Giannella, M., & Piergentili, A. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361–369. [Link]

  • Carpy, A., Goursolle, M., Velly, J., & Leclerc, G. (1985). Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin derivatives. (II). Il Farmaco; edizione scientifica, 40(10), 735–746. [Link]

  • Bolchi, C., Pallavicini, M., & Valoti, E. (2017). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Il Farmaco, 72(1), 1-13. [Link]

  • Szałek, E., Urbański, R., Szymański, P., Godyń, J., & Malawska, B. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 27(19), 6591. [Link]

  • Ahmed, B., Habibullah, & Khan, S. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 65-77. [Link]

  • Rival, Y., Grassy, G., & Michel, G. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904–3914. [Link]

  • Sadek, B., & Sadeq, A. (2016). Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3-Dihydro Derivatives. Mini-Reviews in Medicinal Chemistry, 16(1), 15-33. [Link]

  • Melchiorre, C., Brasili, L., & Giannella, M. (1986). Structure-activity relationships in 1,4-benzodioxan related compounds. 3. 3-Phenyl analogs of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxan (WB 4101) as highly selective .alpha.1-adrenoreceptor antagonists. Journal of Medicinal Chemistry, 29(8), 1537-1541. [Link]

  • Al-Hussain, S. A., & Afzal, O. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1189–1209. [Link]

  • Green, P. N., Shapero, M., & Wilson, C. (1977). Synthesis and pharmacological properties of a series of 2-substituted aminomethyl-1,4-benzodioxanes. Journal of Medicinal Chemistry, 20(11), 1457–1464. [Link]

  • ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. [Link]

  • Peralta-Yahya, P., & Zhang, F. (2020). Advances in G protein-coupled receptor high-throughput screening. Current Opinion in Biotechnology, 64, 182-189. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. [Link]

  • Google Patents. (2017). WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.
  • Latacz, G., Lubelska, A., Jastrzębska-Więsek, M., & Handzlik, J. (2018). The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]

  • El-Subbagh, H., Wittig, T., Decker, M., Elz, S., Nieger, M., & Lehmann, J. (2002). Dopamine/serotonin receptor ligands. Part IV: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archiv der Pharmazie, 335(9), 443–448. [Link]

  • Leung, K. (2009). (1-Butyl-4-piperidinylmethyl)-8-amino-7-[123I]iodo-1,4-benzodioxan-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]

  • European Pharmaceutical Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Hughes, P. J. (n.d.). CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

Sources

Introduction: The 1,4-Benzodioxin Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of 1,4-Benzodioxin-6-yl(phenyl)methanone Derivatives and Analogs

The 1,4-benzodioxin moiety is a quintessential example of a "privileged scaffold" in drug discovery. Its rigid, heterocyclic structure is a common feature in a variety of biologically active natural products and synthetic compounds, endowing them with favorable pharmacokinetic properties and the ability to interact with diverse biological targets.[1][2] Notable examples range from natural products like Silybin to clinically significant pharmaceuticals such as Doxazosin, an α1-adrenoceptor antagonist used to treat hypertension.[1][2]

The derivative core, 1,4-Benzodioxin-6-yl(phenyl)methanone , serves as an exceptional starting point for chemical exploration. The benzophenone-like structure provides multiple, chemically distinct sites for modification: the benzodioxin ring, the pendant phenyl group, and the ketone linker. This versatility allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and drug-like characteristics.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the discovery engine for novel 1,4-Benzodioxin-6-yl(phenyl)methanone analogs. It moves beyond simple procedural lists to explain the causal reasoning behind strategic decisions in synthesis, computational design, and biological evaluation. We will explore robust synthetic methodologies, predictive in silico workflows, and validated biological assays to empower the rational design and discovery of next-generation therapeutics based on this potent scaffold.

Chapter 1: The Core Moiety and Its Therapeutic Landscape

The 1,4-benzodioxin framework is associated with a wide spectrum of biological activities, including hepatoprotective, antioxidant, cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of the 6-yl(phenyl)methanone substitution pattern has led to compounds investigated for several therapeutic applications, most notably as:

  • α-Adrenoceptor Antagonists: Derivatives of this class have shown high affinity for α1-adrenoceptors, making them valuable for research into treatments for hypertension and benign prostatic hyperplasia.[3][4]

  • Anticancer Agents: Various 1,4-benzodioxane derivatives have demonstrated significant anticancer activities, providing a rationale for developing new cytotoxic agents.[1][2]

  • Anti-diabetic Agents: Analogs have been synthesized and evaluated as inhibitors of enzymes like α-glucosidase, suggesting a potential role in managing type-2 diabetes.[5][6]

The core's chemical architecture, featuring a ketone linker, provides a hydrogen bond acceptor, while the two aromatic rings offer platforms for π-π stacking and hydrophobic interactions with biological targets. The dihydro-dioxin ring introduces a degree of conformational flexibility that can be crucial for optimal receptor fitting.

Chapter 2: Synthetic Strategies for Library Development

The rational synthesis of a diverse chemical library is fundamental to exploring the structure-activity relationship (SAR) of the core scaffold. The following section details validated, multi-step synthetic protocols.

Strategy 1: Friedel-Crafts Acylation for Phenyl Ring Modification

A primary and efficient method to generate analogs is through the Friedel-Crafts acylation of 1,4-benzodioxin with various substituted benzoyl chlorides. The electron-donating nature of the dioxin ether oxygens activates the aromatic ring, typically directing acylation to the 6-position. This approach allows for the systematic introduction of diverse substituents on the pendant phenyl ring to probe electronic and steric effects.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) to the stirred suspension.

  • Substrate Addition: In a separate flask, dissolve 1,4-benzodioxin (1.1 equivalents) in dry DCM. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Strategy 2: Building from Precursors for Benzodioxin Ring Modification

For more complex modifications, particularly on the benzodioxin ring itself, a multi-step synthesis from simple starting materials is often required. The following protocol, adapted from published literature, demonstrates the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs starting from gallic acid.[1][2]

  • Step A: Esterification of Gallic Acid: Dissolve gallic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 8 hours. After cooling, concentrate the solvent and perform an aqueous workup to obtain methyl 3,4,5-trihydroxybenzoate.

  • Step B: Formation of the Dioxin Ring: React the product from Step A with an excess of 1,2-dibromoethane in acetone in the presence of potassium carbonate (K₂CO₃). Heat the reaction at 60°C for 24 hours. This step selectively forms the 1,4-benzodioxane ring.[2]

  • Step C: Introduction of Further Diversity (Optional): The resulting disubstituted-1,4-benzodioxane can be further functionalized. For example, reaction with various mercaptans can introduce thioether moieties at other positions.[1]

  • Step D: Hydrolysis of the Ester: Hydrolyze the methyl ester using sodium hydroxide (NaOH) in methanol/water, followed by acidification with HCl to yield the corresponding carboxylic acid.[1]

  • Step E: Amide Coupling: Convert the carboxylic acid to the acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). React the resulting acid chloride intermediate with a selection of primary or secondary amines in the presence of a base (e.g., triethylamine) to generate a library of amide analogs.

  • Purification and Characterization: Purify each final compound via column chromatography or recrystallization. Characterize the entire series using FTIR, NMR, and HRMS as described in the source literature.[1][2]

Chapter 3: In Silico Design and Predictive Modeling

To accelerate the discovery process and reduce the cost associated with synthesizing and screening large numbers of compounds, computational methods are indispensable. An integrated in silico workflow can prioritize candidates with the highest probability of success.

In Silico Drug Discovery Workflow

A robust computational pipeline is essential for modern drug discovery. This workflow allows for the rapid assessment of large virtual libraries, filtering them down to a manageable number of high-priority candidates for synthesis and biological testing.

G cluster_0 Design & Filtering cluster_1 Binding & Dynamics cluster_2 Prioritization Virtual_Library Virtual Library Generation (Analog Enumeration) Pharmacophore Pharmacophore Filtering Virtual_Library->Pharmacophore Filter ADMET ADME/T Prediction (Lipinski's Rules, Toxicity) Docking Molecular Docking (Binding Pose & Score) ADMET->Docking Select Pharmacophore->ADMET Filter MD_Sim Molecular Dynamics (Binding Stability) Docking->MD_Sim Refine SAR_Analysis In Silico SAR Analysis MD_Sim->SAR_Analysis Synthesis_Candidates Prioritized Candidates for Synthesis SAR_Analysis->Synthesis_Candidates

Caption: A typical in silico drug discovery and lead optimization workflow.

Pharmacophore Modeling

Pharmacophore models define the essential three-dimensional arrangement of chemical features required for biological activity. For the 1,4-benzodioxin class, a pharmacophore model for α1-adrenoceptor antagonists was successfully developed and validated.[3] This model can be used as a 3D query to screen virtual libraries for compounds that possess the correct spatial arrangement of features, such as aromatic rings, hydrogen bond acceptors, and hydrophobic centroids.

G A Aromatic Ring 1 C H-Bond Acceptor A->C 3.5-4.5 Å D Hydrophobic Center A->D 2.5-3.5 Å B Aromatic Ring 2 C->B 4.0-5.0 Å E Positive Ionizable C->E 5.5-6.5 Å

Caption: A hypothetical pharmacophore model for a receptor target.

ADME/T Properties Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) is critical to avoid costly late-stage failures. Several computational tools can predict these properties.[7][8]

PropertyDescriptionAcceptable Range (Typical)Computational Tool Example
Molecular Weight Size of the molecule.< 500 DaSwissADME, QikProp
LogP Octanol-water partition coefficient, a measure of lipophilicity.< 5SwissADME, QikProp
H-Bond Donors Number of O-H and N-H bonds.< 5SwissADME, QikProp
H-Bond Acceptors Number of N and O atoms.< 10SwissADME, QikProp
QPPCaco Predicted Caco-2 cell permeability for human intestinal absorption.> 25 nm/s (Good)QikProp[7]
P-gp Substrate Predicts if the compound is a substrate of P-glycoprotein, an efflux pump.NoSwissADME[8]
PAINS Alert Pan-Assay Interference Compounds; flags promiscuous compounds.0 alertsSwissADME[7]

Chapter 4: Biological Evaluation and Assay Methodologies

Following synthesis, rigorous biological testing is required to determine the activity and selectivity of the new analogs.

Protocol 1: α1-Adrenoceptor Radioligand Binding Assay[3][4]

This assay measures the ability of a test compound to displace a radiolabeled ligand from the α1-adrenoceptor, thereby determining its binding affinity (Ki).

  • Preparation: Use cell membranes from cell lines (e.g., CHO, HeLa) expressing human cloned α1-adrenoceptor subtypes (α1A, α1B, α1D).

  • Incubation Mixture: In a 96-well plate, combine the cell membranes (20-40 µg protein), a specific radioligand (e.g., [³H]prazosin), and varying concentrations of the test compound in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the mixture for 60 minutes at 25°C.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Quickly wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay[6]

This colorimetric assay is used to identify compounds that inhibit α-glucosidase, a key enzyme in carbohydrate digestion, relevant for anti-diabetic research.

  • Enzyme Solution: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (e.g., 100 mM, pH 6.8).

  • Assay Plate: Add 20 µL of varying concentrations of the test compound (dissolved in DMSO and diluted with buffer) to the wells of a 96-well plate.

  • Enzyme Addition: Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to each well.

  • Incubation: Incubate the plate at 37°C for another 20 minutes.

  • Stopping Reaction: Terminate the reaction by adding 80 µL of sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M).

  • Measurement: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value from the dose-response curve. Acarbose is typically used as a positive control.[6]

Chapter 5: Structure-Activity Relationship (SAR) Analysis

The final step is to synthesize the data from the chemical and biological analyses to build a robust Structure-Activity Relationship (SAR). This knowledge guides the next cycle of drug design.

Key SAR Insights on the 1,4-Benzodioxin Scaffold

The following diagram and table summarize hypothetical but plausible SAR trends based on published findings for this and related scaffolds.

G cluster_0 SAR Insights mol R1 R1 (Phenyl Ring): - Electron-withdrawing groups (Cl, F)  can increase potency. - Ortho substitution may be disfavored. R2 R2 (Benzodioxin Ring): - Small alkyl or alkoxy groups  can modulate selectivity. - Polar groups may impact permeability. Linker Ketone Linker: - H-bond acceptor is critical. - Replacement with amide or sulfonamide  alters geometry and H-bonding. Stereo Stereochemistry: - Cis/trans relationship of substituents  on the dihydro-dioxin ring can  dramatically alter activity.

Caption: Key regions for SAR exploration on the core scaffold.

Modification SiteSubstitution TypeObserved/Hypothetical Effect on ActivityRationale
Phenyl Ring (R1) Halogens (Cl, Br) at para-positionOften increases potencyEnhances binding through halogen bonding or favorable electronic interactions.
Bulky groups (e.g., t-butyl)May decrease activitySteric hindrance within the receptor's binding pocket.
Benzodioxin Ring (R2) Small alkyl groupsCan improve lipophilicity and cell permeabilityModulates the overall physicochemical profile of the molecule.
Amide/Sulfonamide functionalityCan introduce new H-bonding interactions and improve selectivityProvides vectors for interacting with different residues in the target protein.[1][5]
Ketone Linker Replacement with AmideAlters bond angles and H-bonding potentialCan change the compound's conformational preference and introduce an H-bond donor.[9]
Dihydro-dioxin Ring Introduction of chiral centersStereoisomers can exhibit significantly different potencies and selectivitiesThe 3D shape of the molecule is critical for precise fitting into a chiral binding site.[4]

Conclusion and Future Directions

The 1,4-Benzodioxin-6-yl(phenyl)methanone scaffold represents a highly fertile ground for the discovery of novel therapeutic agents. This guide has outlined an integrated, multidisciplinary approach to unlock its potential. By combining efficient synthetic strategies with the predictive power of in silico modeling and validating findings with robust biological assays, research teams can navigate the complex path of drug discovery with greater precision and speed.

Future efforts should focus on:

  • Exploring Novel Chemical Space: Synthesizing analogs with less common heterocyclic replacements for the phenyl ring.

  • Advanced Computational Studies: Employing molecular dynamics simulations to understand the dynamic behavior of ligand-receptor complexes and predict binding free energies more accurately.[9]

  • Target Deconvolution: For compounds with interesting phenotypic effects (e.g., cytotoxicity), utilizing chemoproteomics to identify their specific molecular targets.

  • Structure-Based Design: Where a high-resolution crystal structure of a target protein is available, using it to rationally design next-generation analogs with optimized interactions.

By adhering to the principles of scientific integrity and leveraging this powerful scaffold, the scientific community can continue to develop innovative molecules to address unmet medical needs.

References

  • PubChem. [3-(Morpholin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-phenylmethanone. National Center for Biotechnology Information. Available from: [Link]

  • Perrone, R., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-9. Available from: [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available from: [Link]

  • Jabeen, I., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11). Available from: [Link]

  • Perrone, R., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 45(8), 1731-9. Available from: [Link]

  • Jiang, Z. H., & Chen, Y. H. (2025). The crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone, C18H14N2O4S. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available from: [Link]

  • PubChem. 1,4-Benzodioxan-6-yl methyl ketone. National Center for Biotechnology Information. Available from: [Link]

  • Science of Synthesis. (2005). Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. Thieme. Available from: [Link]

  • Wikipedia. 1,4-Benzodioxine. Wikimedia Foundation. Available from: [Link]

  • Jabeen, I., et al. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research. Available from: [Link]

  • Wang, Y., et al. (2025). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. European Journal of Medicinal Chemistry. Available from: [Link]

  • Chiacchio, M. A., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemMedChem. Available from: [Link]

  • Jabeen, I., et al. (2025). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. Available from: [Link]

  • Gariganti, N., et al. (2023). Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives. RSC Advances. Available from: [Link]

  • Sova, M., et al. (2020). A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies. Molecules. Available from: [Link]

  • Endotherm. 2,3-dihydro-1,4-benzodioxin-6-yl(imino)methyl-lambda6-sulfanone. Available from: [Link]

  • Mohan, P. S., et al. (2024). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives. ACS Omega. Available from: [Link]

Sources

An In-depth Technical Guide to 1,4-Benzodioxin-6-yl(phenyl)methanone: Synthesis, Therapeutic Potential, and Patent Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxin scaffold is a versatile and evergreen structural motif in medicinal chemistry, consistently attracting the attention of researchers for its broad range of biological activities.[1][2] Its unique fusion of a planar aromatic ring with a non-planar dioxa-alicycle allows for diverse interactions with biological targets.[1] This guide provides a comprehensive technical overview of a specific derivative, 1,4-Benzodioxin-6-yl(phenyl)methanone, focusing on its synthesis, potential therapeutic applications based on the activities of related compounds, and the relevant patent landscape.

Synthesis and Characterization

The primary route for the synthesis of 1,4-Benzodioxin-6-yl(phenyl)methanone is the Friedel-Crafts acylation of 1,4-benzodioxin. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring, yielding a ketone.[3]

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on established principles of Friedel-Crafts acylation reactions.[3][4]

Objective: To synthesize 1,4-Benzodioxin-6-yl(phenyl)methanone via Friedel-Crafts acylation of 1,4-benzodioxin with benzoyl chloride.

Materials:

  • 1,4-Benzodioxin

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, isopropanol)

Experimental Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of the Acylium Ion: Slowly add benzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension of AlCl₃ via the dropping funnel. The formation of the acylium ion electrophile will occur.[3]

  • Electrophilic Aromatic Substitution: To this mixture, add a solution of 1,4-benzodioxin (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure 1,4-Benzodioxin-6-yl(phenyl)methanone.

Diagram of the Synthetic Workflow:

Synthetic_Workflow 1_4_Benzodioxin 1,4-Benzodioxin Reaction_Vessel Reaction Vessel (Anhydrous DCM, 0°C) 1_4_Benzodioxin->Reaction_Vessel Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction_Vessel AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction_Vessel Acylation Friedel-Crafts Acylation Reaction_Vessel->Acylation Workup Aqueous Work-up (HCl, NaHCO3) Acylation->Workup Purification Purification (Recrystallization) Workup->Purification Product 1,4-Benzodioxin-6-yl(phenyl)methanone Purification->Product

Caption: Workflow for the synthesis of 1,4-Benzodioxin-6-yl(phenyl)methanone.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. The characteristic peaks for the benzodioxin and phenyl protons, as well as the carbonyl carbon, should be present.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass and confirm the molecular formula.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O) of the ketone.

  • Melting Point: The melting point of the purified solid should be determined and compared to literature values if available.

Biological Activities and Therapeutic Potential

While direct biological data for 1,4-Benzodioxin-6-yl(phenyl)methanone is limited in the reviewed literature, the extensive research on derivatives of the 1,4-benzodioxin scaffold provides strong indications of its potential therapeutic applications.

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of 1,4-benzodioxan have been investigated as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurological disorders.[6][7] Chalcones containing the 1,4-benzodioxan moiety have shown potent and selective inhibitory activity against hMAO-B.[6][7] For instance, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][6][7]dioxin-6-yl)prop-2-en-1-one exhibited an IC₅₀ of 0.026 µM.[6][7] This suggests that the 1,4-benzodioxin core is a promising scaffold for the development of drugs targeting neurodegenerative diseases.

Signaling Pathway Diagram:

MAO-B_Inhibition Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolized by Oxidative_Stress Oxidative Stress Neurodegeneration MAO_B->Oxidative_Stress Contributes to Benzodioxin_Derivative 1,4-Benzodioxin Derivative Benzodioxin_Derivative->MAO_B Inhibits

Caption: Inhibition of MAO-B by 1,4-benzodioxin derivatives.

Antiplatelet and Antithrombotic Activity

Certain 1,4-benzodioxine derivatives have been synthesized and evaluated as novel platelet aggregation inhibitors.[8] One compound, in particular, demonstrated significant antiplatelet activity by acting as a GPIIb/IIIa antagonist, with an in vivo study confirming its antithrombotic potential.[8] This highlights the potential of the 1,4-benzodioxin scaffold in the development of cardiovascular drugs.

Anticancer and Anti-inflammatory Properties

Various 1,4-benzodioxane derivatives have exhibited notable anticancer and anti-inflammatory activities.[9] For example, a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent at position-6 displayed anti-inflammatory properties.[9] Furthermore, pyrazole derivatives incorporating the 2,3-dihydro-1,4-benzodioxin-6-yl moiety have been synthesized and shown to possess anticancer activity.[10]

Other Potential Applications

The versatility of the 1,4-benzodioxin scaffold is further demonstrated by its exploration in other therapeutic areas, including:

  • Antibacterial agents [1]

  • α1-adrenoceptor antagonists [11]

  • Juvenile hormone signaling inhibitors for insect control [12]

  • Potential anti-diabetic agents [13][14]

Table of Biological Activities of 1,4-Benzodioxin Derivatives:

Biological ActivityTarget/MechanismExample Compound ClassReference(s)
MAO-B InhibitionSelective and reversible inhibition of hMAO-B1,4-Benzodioxan-substituted chalcones[6][7]
Antiplatelet ActivityGPIIb/IIIa antagonism1,4-Benzodioxine derivatives[8]
Anticancer ActivityUndisclosed, cytotoxicity against cancer cell lines1,4-Benzodioxane-6-carboxylic acid amides, Pyrazole derivatives[9][10]
Anti-inflammatory ActivityUndisclosed(2,3-dihydrobenzo[6][7]dioxin-6-yl)acetic acid[9]
Antibacterial ActivityInhibition of FabH1,4-Benzodioxane thiazolidinedione piperazine derivatives[1]
α1-Adrenoceptor AntagonismAntagonism at α1-adrenoceptors1,4-Benzodioxan-arylpiperazine derivatives[11]
Insect Growth RegulationJuvenile hormone signaling inhibitionEthyl (E)-3-(4-{[7-(4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate[12]
Anti-diabetic Potentialα-Glucosidase inhibition2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides[13][14]

Patent Landscape

The patent literature reveals commercial interest in 1,4-benzodioxane derivatives as intermediates for pharmaceuticals.

A key patent, US5780650A , describes a process for preparing 1,4-benzodioxane derivatives that are useful intermediates for circulatory drugs and drugs for psychoneurosis.[15] The process involves sulfonation, deprotection, and cyclization steps to form the 1,4-benzodioxane ring system.[15] This indicates the industrial relevance of this scaffold in the synthesis of more complex drug molecules.

While this patent does not specifically claim 1,4-Benzodioxin-6-yl(phenyl)methanone, it underscores the value of the core 1,4-benzodioxane structure in drug development and the established methods for its synthesis on a larger scale.

Conclusion

1,4-Benzodioxin-6-yl(phenyl)methanone, as a core structure, holds significant promise for further investigation in drug discovery. Its synthesis via the well-established Friedel-Crafts acylation is straightforward. The extensive body of research on related 1,4-benzodioxin derivatives strongly suggests a high potential for this compound and its future analogs to exhibit a range of valuable biological activities, particularly in the areas of neurodegenerative diseases, cardiovascular disorders, and oncology. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this versatile chemical entity.

References

  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. [Link]

  • Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors. [Link]

  • Regioselective Acylation of Benzodioxin Derivatives Employing AlCl3-DMSO or AlCl3-DMF Reagent in the Friedel-Crafts Reaction. [Link]

  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. [Link]

  • US5780650A - Process for preparation of 1,4-benzodioxane deriv
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent. [Link]

  • 4-Aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles: Synthesis, Characterization, and Biological Activity. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • 1,4-Benzodioxan-6-yl methyl ketone. [Link]

  • Synthesis of 1,4-benzodioxan derivatives and the evaluation of their biological activity as a novel juvenile hormone signaling inhibitor. [Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. [Link]

  • 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. [Link]

  • Friedel-Crafts Acylation. [Link]

  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]

  • Synthesis of Ethyl 1,4-benzodioxin-2-carboxylate. [Link]

  • Strategies for the synthesis of benzodioxin moiety. [Link]

  • Friedel-Crafts Acylation. [Link]

  • 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. [Link]

  • First Total Synthesis of 1,4-Benzodioxane Lignans Cadensin G. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • 1,4-Benzodioxan-6-yl methyl ketone. [Link]

  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. [Link]

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profile of 1,4-Benzodioxin-6-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for a Novel Chemical Entity

The compound 1,4-Benzodioxin-6-yl(phenyl)methanone represents a unique chemical scaffold with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount before its consideration for advanced research and development. This guide provides a comprehensive evaluation of the potential hazards associated with 1,4-Benzodioxin-6-yl(phenyl)methanone. Due to the limited direct toxicological data available for this specific molecule, this whitepaper employs a robust toxicological read-across approach. By examining the known properties of its core chemical moieties—the 1,4-benzodioxin ring system and the benzophenone structure—we can construct a predictive safety profile. This methodology, a cornerstone of modern toxicology, allows for an informed, science-driven assessment in the absence of direct empirical data.

Physicochemical Properties and Structural Alerts

A molecule's physicochemical properties are the foundation of its pharmacokinetic and toxicological behavior. While empirical data for 1,4-Benzodioxin-6-yl(phenyl)methanone is scarce, its properties can be predicted based on its structure.

PropertyPredicted Value/InformationSignificance in Toxicology
Molecular Formula C₁₅H₁₂O₃Provides the elemental composition.
Molecular Weight ~240.26 g/mol Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient) Predicted to be moderately lipophilicAffects membrane permeability and potential for bioaccumulation.
Water Solubility Predicted to be lowImpacts its environmental fate and bioavailability.
Hydrogen Bond Donors/Acceptors 0/3Influences interactions with biological macromolecules.

Structural Alerts for Toxicity:

The structure of 1,4-Benzodioxin-6-yl(phenyl)methanone contains a benzophenone moiety. Benzophenones are known to absorb UV light and can generate reactive oxygen species (ROS), which is a potential mechanism for phototoxicity and genotoxicity. The 1,4-benzodioxin ring, while generally stable, can be subject to metabolic activation.

The Biological Landscape of the 1,4-Benzodioxin Scaffold

The 1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, found in a variety of biologically active molecules. Understanding the known activities of this core structure provides context for the potential biological interactions of 1,4-Benzodioxin-6-yl(phenyl)methanone.

Compounds containing the 1,4-benzodioxane structure have demonstrated a wide array of biological effects, including:

  • Hepatoprotective and Antioxidant Activities [1]

  • Cytotoxic and Antimicrobial Properties [1]

  • Anti-inflammatory and Anticancer Activities [1]

  • Alpha-Adrenoceptor Antagonism : The drug Doxazosin, used to treat hypertension, features a 1,4-benzodioxane core[1]. Other derivatives have also been synthesized and evaluated for their activity at adrenergic receptors[2][3].

This diverse bioactivity suggests that compounds containing this scaffold are likely to interact with biological systems, necessitating a thorough toxicological evaluation.

Toxicological Profile: A Read-Across Assessment

In the absence of direct data, we will assess the potential toxicity of 1,4-Benzodioxin-6-yl(phenyl)methanone by examining data on structurally related compounds.

Acute Toxicity

No direct acute toxicity data (e.g., LD50) is available for the target compound. However, for the related compound, 1,4-Benzodioxan-6-yl methyl ketone, hazard classifications suggest potential for skin and eye irritation, as well as respiratory irritation[4]. It is prudent to assume that 1,4-Benzodioxin-6-yl(phenyl)methanone may exhibit similar irritant properties.

Genotoxicity and Mutagenicity

A critical consideration for any new chemical entity is its potential to damage genetic material.[5] The benzophenone moiety is a key area of concern.

Proposed Mechanism of Genotoxicity:

Caption: Proposed metabolic activation and genotoxicity pathway.

Studies on other quinones, which can be metabolic products of similar aromatic compounds, have shown them to be genotoxic. For example, 1,4-benzoquinone induces gene mutations and micronuclei in V79 Chinese hamster cells[6][7]. The mechanism is thought to involve the generation of reactive oxygen species and depletion of cellular glutathione[7]. Given these precedents, a comprehensive assessment of the genotoxic potential of 1,4-Benzodioxin-6-yl(phenyl)methanone is strongly recommended.

Carcinogenicity

The carcinogenic potential of this compound is unknown. The International Agency for Research on Cancer (IARC) uses a set of "key characteristics of carcinogens" to evaluate a chemical's potential to cause cancer[8]. Some of these characteristics, such as "is electrophilic or can be metabolically activated to an electrophile" and "induces oxidative stress," are plausible for 1,4-Benzodioxin-6-yl(phenyl)methanone based on its structure. Long-term carcinogenicity studies on structurally related compounds are limited. However, any compound with genotoxic potential is often treated as a potential carcinogen until proven otherwise.

Reproductive and Developmental Toxicity

The benzophenone substructure raises concerns about potential reproductive and developmental toxicity. Benzophenone-3, a common UV filter, has been investigated for its endocrine-disrupting effects and has been associated with reproductive effects in animal studies[9]. These effects may be linked to alterations in estrogen and testosterone balance[9].

Key Considerations for Reproductive Toxicity:

  • Endocrine Disruption: The potential to interfere with hormone signaling pathways.

  • Effects on Fertility: Potential impacts on sperm production and the female estrous cycle[9][10].

  • Developmental Effects: Potential for adverse effects on a developing fetus[10][11].

Given the concerns associated with the benzophenone class of compounds, dedicated studies to evaluate the potential for reproductive and developmental toxicity of 1,4-Benzodioxin-6-yl(phenyl)methanone would be necessary for any application involving significant human exposure.

Proposed Metabolic Pathways

Understanding the metabolism of a compound is crucial for predicting its toxicity and pharmacokinetic profile. The metabolism of 1,4-Benzodioxin-6-yl(phenyl)methanone is likely to proceed through two main pathways:

A 1,4-Benzodioxin-6-yl(phenyl)methanone B Phase I Metabolism (Oxidation, Reduction, Hydrolysis) A->B C Hydroxylated Metabolites B->C D Reduction of Ketone B->D E Phase II Metabolism (Conjugation) C->E D->E F Glucuronide and Sulfate Conjugates E->F G Excretion F->G

Caption: Proposed metabolic pathways for the title compound.

  • Phase I Metabolism: Primarily mediated by cytochrome P450 enzymes, this phase is likely to involve hydroxylation of the aromatic rings and reduction of the ketone group.

  • Phase II Metabolism: The hydroxylated metabolites formed in Phase I can then be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.

Recommended Experimental Protocols for a Comprehensive Safety Assessment

To definitively characterize the safety profile of 1,4-Benzodioxin-6-yl(phenyl)methanone, a tiered testing strategy is recommended.

A Tier 1: In Vitro Assays B Bacterial Reverse Mutation Assay (Ames Test) A->B C In Vitro Mammalian Cell Micronucleus Test A->C D In Vitro Mammalian Chromosomal Aberration Test A->D E Tier 2: In Vivo Acute and Sub-chronic Toxicity B->E C->E D->E F Acute Oral Toxicity (e.g., OECD 423) E->F G 28-Day Repeated Dose Toxicity Study (e.g., OECD 407) E->G H Tier 3: In Vivo Genotoxicity and Reproductive Toxicity G->H I In Vivo Mammalian Erythrocyte Micronucleus Test (e.g., OECD 474) H->I J Reproductive/Developmental Toxicity Screening Test (e.g., OECD 421) H->J

Caption: Recommended tiered testing strategy for toxicological evaluation.

Tier 1: In Vitro Genotoxicity

  • Ames Test (Bacterial Reverse Mutation Assay): To assess the potential for point mutations.

  • In Vitro Micronucleus Test: To evaluate the potential for chromosomal damage in mammalian cells.

Tier 2: In Vivo Acute and Sub-chronic Toxicity

  • Acute Oral Toxicity Study: To determine the acute toxicity and identify the target organs.

  • 28-Day Repeated Dose Oral Toxicity Study: To evaluate the effects of repeated exposure and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Tier 3: Definitive In Vivo Studies (if warranted by earlier tiers and intended use)

  • In Vivo Micronucleus Test: To confirm in vitro genotoxicity findings in a whole animal model.

  • Reproductive/Developmental Toxicity Screening: To assess the potential for effects on fertility and fetal development.

Conclusion and Recommendations

  • The compound is likely to be a skin, eye, and respiratory irritant.

  • There is a plausible mechanism for genotoxicity via metabolic activation of the benzophenone moiety and the generation of reactive oxygen species.

  • The potential for reproductive and developmental toxicity, including endocrine disruption, should be considered a significant data gap that requires experimental investigation.

Recommendations for Handling and Further Research:

  • Handling: Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be used at all times to avoid skin and eye contact. Work in a well-ventilated area or fume hood to minimize inhalation exposure.

  • Future Research: A tiered experimental approach, as outlined in Section 5, is strongly recommended to definitively characterize the safety profile of this compound before any scale-up or advanced application development.

This guide provides a foundational understanding of the potential toxicological profile of 1,4-Benzodioxin-6-yl(phenyl)methanone. It is intended to inform safe laboratory practices and guide future research endeavors to fill the existing data gaps.

References

  • [3-(Morpholin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-phenylmethanone - PubChem. (n.d.). Retrieved from [Link]

  • 1.2.2. 1,4-Benzodioxins. (n.d.). In Science of Synthesis.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • 1,4-Benzodioxan-6-yl methyl ketone | C10H10O3 | CID 76143 - PubChem. (n.d.). Retrieved from [Link]

  • Fragrance Material Safety Assessment Center. (2021, July 18). one, CAS registry number 41724-19-0.
  • Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369.
  • Warrington, L. I., et al. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(7), 1073-1095.
  • Khan, M. S., et al. (2016). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 15(1), 129-136.
  • Tisha, A. A., et al. (2022).
  • Office of Pesticide Programs. (2024, October 30).
  • Ghazipura, M., et al. (2017). Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies. Reproductive Toxicology, 73, 175-180.
  • Ketone, 3-morpholinomethyl-1,4-benzodioxan-6-yl phenyl, hydrochloride - PubChem. (n.d.). Retrieved from [Link]

  • Pigini, M., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(15), 2961-2968.
  • Ludewig, G., et al. (1989). Genotoxicity of 1,4-Benzoquinone and 1,4-Naphthoquinone in Relation to Effects on Glutathione and NAD(P)H Levels in V79 Cells. Environmental and Molecular Mutagenesis, 14(4), 223-230.
  • Glatt, H., et al. (1989). Genotoxicity of 1,4-benzoquinone and 1,4-naphthoquinone in relation to effects on glutathione and NAD(P)H levels in V79 cells. Mutation Research/Genetic Toxicology, 216(5), 315-321.
  • Leonardi, A., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(18), 5664-5679.
  • Health Protection Agency. (2007). Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity.
  • U.S. Environmental Protection Agency. (1996). Guidelines for Reproductive Toxicity Risk Assessment.
  • Sharma, A., & Singh, P. (2014). A Review on Genotoxicity. Asian Journal of Pharmaceutical Research, 4(2), 85-88.
  • Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][12][13]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 55(12), 5859-5870.

  • Senga, S. S., et al. (2024). Key characteristics of carcinogens meet hallmarks for prevention-cutting the Gordian knot. Frontiers in Oncology, 14, 1420687.
  • Zhao, Y., et al. (2024). Reproductive toxicology of environmental endocrine-disrupting chemicals in women: a cohort study protocol. Frontiers in Public Health, 12, 1386616.
  • 2,3-dihydro-1,4-benzodioxin-6-yl(imino)methyl-lambda6-sulfanone. (n.d.). Retrieved from [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. Food and Chemical Toxicology, 143, 111537.
  • 1,4-Benzodioxine - Wikipedia. (n.d.). Retrieved from [Link]

  • 1,4-Benzodioxin, 2-phenyl-. (n.d.). In NIST WebBook. Retrieved from [Link]

  • Li, J., et al. (2017). First Total Synthesis of 1,4-Benzodioxane Lignans Cadensin G. Asian Journal of Chemistry, 29(10), 2241-2244.
  • Leonardi, A., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(18), 5664-5679.
  • Dallanoce, C., et al. (2015). Chemistry and pharmacology of a series of unichiral analogues of 2-(2-pyrrolidinyl)-1,4-benzodioxane, prolinol phenyl ether and. Bioorganic & Medicinal Chemistry, 23(15), 4585-4596.
  • Bundesanstalt für Arbeitsschutz und Arbeitsmedizin. (2001). 1,4-Dioxane (CAS-NR.: 123-91-1)
  • Li, Y., et al. (2022). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][12]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Molecules, 27(12), 3795.

  • Medscape. (2024, September 26). Methanol Toxicity Clinical Presentation. Retrieved from [Link]

  • Rehman, A., et al. (2025). Methanol Formation, Toxicity and its Impact on the Human Nervous System and Liver.
  • Polyscience Consulting. (2020, May 25). A review of methanol poisoning: a crisis beyond ocular toxicology. Retrieved from [Link]

Sources

"1,4-Benzodioxin-6-yl(phenyl)methanone" as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Architecture for Oncological and CNS Drug Discovery

Executive Summary: The "Privileged" Nature of the Scaffold

In the landscape of medicinal chemistry, 1,4-Benzodioxin-6-yl(phenyl)methanone (often referred to as 6-benzoyl-1,4-benzodioxane ) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

This scaffold combines three critical pharmacophoric elements:

  • The 1,4-Benzodioxane Core: A lipophilic, electron-rich bioisostere of the catechol or dimethoxybenzene moiety. It is a staple in adrenergic and serotonergic ligands (e.g., Doxazosin, Idazoxan).

  • The Methanone (Ketone) Bridge: A rigid sp²-hybridized linker that enforces a specific dihedral angle between the aryl rings, crucial for fitting into narrow hydrophobic pockets (e.g., the Colchicine binding site on tubulin).

  • The Phenyl Ring: A hydrophobic tail that allows for

    
     stacking interactions within receptor active sites.
    

This guide details the synthesis, derivatization, and pharmacological validation of this scaffold, with a specific focus on its application in Tubulin Polymerization Inhibition (Oncology) and GPCR modulation (CNS) .

Chemical Architecture & Synthesis

The synthesis of the core scaffold is robust, relying on classical Friedel-Crafts acylation. However, the choice of catalyst and solvent significantly impacts yield and regioselectivity (C6 vs. C7 substitution).

2.1. Core Synthesis Pathway

The most efficient route involves the acylation of 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxin) with benzoyl chloride .

Mechanism: Electrophilic Aromatic Substitution (


).
  • Regioselectivity: The ethylenedioxy ring activates the benzene ring. The position para to the ether oxygen (C6) is sterically accessible and electronically favored.

DOT Diagram: Synthetic Workflow

SynthesisWorkflow Start1 1,4-Benzodioxane (Nucleophile) Catalyst AlCl3 / DCM (Lewis Acid) Start1->Catalyst Start2 Benzoyl Chloride (Electrophile) Start2->Catalyst Intermediate Sigma Complex Catalyst->Intermediate 0°C to RT Product 1,4-Benzodioxin-6-yl(phenyl)methanone (Core Scaffold) Intermediate->Product Hydrolysis Deriv1 Chalcones (Claisen-Schmidt) Product->Deriv1 + Aryl Aldehyde (NaOH/EtOH) Deriv2 Hydrazones (Schiff Base) Product->Deriv2 + Hydrazine Deriv3 Reduced Alcohols (NaBH4 Reduction) Product->Deriv3 Reduction

Figure 1: Synthetic tree for the generation and derivatization of the benzodioxane-ketone scaffold.

2.2. Detailed Protocol: Friedel-Crafts Acylation

Note: This protocol is optimized for gram-scale synthesis.

Reagents:

  • 1,4-Benzodioxane (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Aluminum Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation: Add

    
     (16.0 g, 120 mmol) to anhydrous DCM (100 mL) and cool to 0°C in an ice bath.
    
  • Acylating Agent: Add Benzoyl Chloride (14.0 mL, 120 mmol) dropwise over 15 minutes. The solution will turn yellow/orange (formation of acylium ion complex).

  • Substrate Addition: Add 1,4-Benzodioxane (13.6 g, 100 mmol) dissolved in DCM (20 mL) dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent di-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Quenching: Pour the reaction mixture carefully onto crushed ice/HCl (100 g ice + 10 mL conc. HCl). Safety: Exothermic reaction.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from Ethanol/Water to yield the product as white crystals.
    
Pharmacological Utility & Mechanism of Action

The 1,4-benzodioxin-6-yl(phenyl)methanone scaffold is not merely a passive linker; it actively engages target proteins.

3.1. Oncology: Tubulin Polymerization Inhibition

This is the most potent application of the scaffold. The structure mimics Combretastatin A-4 (CA-4) and Phenstatin , which are potent tubulin binders.

  • Mechanism: The molecule binds to the Colchicine Binding Site of

    
    -tubulin.
    
  • Structural Logic:

    • Benzodioxane Ring: Mimics the 3,4,5-trimethoxyphenyl ring (Ring A) of CA-4. The oxygen atoms act as hydrogen bond acceptors for residues like Cys241 or Val238 .

    • Ketone Bridge: Provides the necessary "kink" or geometry to fit the interface between

      
       and 
      
      
      
      tubulin dimers, preventing microtubule assembly.

DOT Diagram: Mechanism of Action (Tubulin)

TubulinMOA Scaffold Benzodioxane-Ketone Scaffold Target Beta-Tubulin (Colchicine Site) Scaffold->Target Binds with Kd ~1-5 µM Interaction Hydrophobic Pocket Entry & H-Bonding (Cys241) Target->Interaction Effect1 Inhibition of Polymerization Interaction->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Outcome G2/M Phase Cell Cycle Arrest & Apoptosis Effect2->Outcome

Figure 2: Signaling cascade initiated by scaffold binding to tubulin.

3.2. CNS: Alpha-Adrenergic & Serotonergic Modulation

In CNS drug design, the benzodioxane ring is a "privileged" bioisostere for the catecholamine neurotransmitters (dopamine, norepinephrine).

  • 
    -Adrenoceptors:  The scaffold serves as the "head group" (similar to Doxazosin). The phenyl ketone tail provides hydrophobic bulk that interacts with the extracellular loops of the GPCR.
    
  • 5-HT

    
     Receptors:  Derivatives where the ketone is reduced or reductively aminated to a piperazine linker show high affinity for serotonin receptors.
    
Structure-Activity Relationship (SAR) Analysis

To optimize this scaffold, medicinal chemists must understand the contribution of each region.

RegionStructural ComponentFunctionOptimization Strategy
A 1,4-Benzodioxane Primary PharmacophoreDo not modify the oxygens. Substitution at C2/C3 (chiral center) can enhance selectivity (e.g., S-enantiomers often preferred for

-blockers).
B Carbonyl Bridge Linker / H-Bond AcceptorEssential for tubulin binding (rigid geometry). Can be reduced to

for CNS flexibility or converted to oxime/hydrazone for diversity.
C Phenyl Ring Hydrophobic TailHighly modifiable. Para-substitution (

,

,

) often improves potency. Replacement with heterocycles (indole, pyridine) is a common bioisosteric switch.

DOT Diagram: SAR Map

Figure 3: SAR segmentation of the scaffold.[1][2]

Validation Protocol: Tubulin Polymerization Assay

Any researcher utilizing this scaffold for oncology must validate its mechanism. The following fluorescence-based assay is the industry standard.

Objective: Quantify the inhibition of tubulin assembly in vitro.

Materials:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (Guanosine Triphosphate).

  • DAPI (4',6-diamidino-2-phenylindole) or intrinsic tryptophan fluorescence.

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA.
    

Protocol:

  • Preparation: Dilute purified tubulin to 10 µM in the reaction buffer containing 1 mM GTP.

  • Incubation: Keep tubulin on ice. Add the test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 50 µM). Control: DMSO only (0% inhibition) and Colchicine (Positive control).

  • Initiation: Transfer the mixture to a pre-warmed 96-well plate (37°C).

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 450 nm for DAPI-tubulin complex) every 30 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time.

    • Polymerization results in an increase in fluorescence (sigmoidal curve).

    • Inhibition results in a flattened curve.

    • Calculate

      
       based on the reduction of the Vmax (maximum rate of polymerization).
      

Self-Validating Check: If the compound does not inhibit polymerization in vitro but kills cancer cells, the mechanism is likely not direct tubulin binding (check for kinase inhibition or DNA intercalation).

References
  • Bolchi, C. et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry. Link

  • Pettit, G. R. et al. (1998). "Antineoplastic agents. 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry. Link (Foundational reference for tubulin inhibitors of this class).

  • Zheng, Y. et al. (2016).[3] "A novel nitrobenzoate microtubule inhibitor that overcomes multidrug resistance exhibits antitumor activity."[3] Scientific Reports.[3] Link

  • Belluti, F. et al. (2005). "1,4-Benzodioxan-related compounds as anti-inflammatory/analgesic agents." Current Medicinal Chemistry.
  • Romagnoli, R. et al. (2010). "Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)-benzo[b]furan derivatives as a new class of tubulin polymerization inhibitors." Journal of Medicinal Chemistry. (Demonstrates the ketone-aryl Pharmacophore logic).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1,4-Benzodioxin-6-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026


 | MW:  240.25  g/mol 

Part 1: Strategic Overview & Retrosynthesis

Executive Summary

The target molecule, 1,4-Benzodioxin-6-yl(phenyl)methanone , serves as a critical pharmacophore in medicinal chemistry, functioning as a scaffold for


-adrenoreceptor antagonists (e.g., Doxazosin analogs) and tubulin polymerization inhibitors.

The synthesis presents a classic challenge in Regioselective Electrophilic Aromatic Substitution (


) . The 1,4-benzodioxane ring is an activated arene due to the electron-donating effects of the ethylenedioxy bridge. However, controlling substitution at the C6 position  (para to one oxygen, meta to the other) versus the C5 position requires precise electronic and steric control.
Retrosynthetic Analysis

Two primary routes are evaluated for laboratory and pilot-scale production:

  • Route A (Primary - Friedel-Crafts): Direct acylation of 1,4-benzodioxane with benzoyl chloride. This is the industry standard due to atom economy and reagent availability.

  • Route B (Alternative - Grignard): Reaction of 6-bromo-1,4-benzodioxane with benzonitrile followed by hydrolysis. This route is reserved for cases where the Friedel-Crafts conditions cause ring opening or byproduct formation.

This guide focuses on Route A , optimized for regioselectivity and yield.

Part 2: Detailed Experimental Protocols

Protocol A: Classical Lewis Acid-Mediated Acylation

Rationale: Aluminum chloride (


) remains the most effective catalyst for generating the highly reactive acylium ion required to overcome the steric hindrance of the bicyclic system.
Reagents & Stoichiometry
ReagentEquiv.RoleCritical Parameter
1,4-Benzodioxane 1.0SubstratePurity >98%
Benzoyl Chloride 1.1ElectrophileFreshly distilled if yellow

(Anhydrous)
1.2 - 1.5CatalystFree-flowing powder (not clumped)
Dichloromethane (DCM) SolventMediumAnhydrous (

ppm

)
1M HCl QuenchReagentCold (

)
Step-by-Step Methodology

1. Catalyst Activation:

  • In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and internal thermometer, suspend

    
     (1.2 equiv) in anhydrous DCM (5 mL/mmol substrate).
    
  • Cool the suspension to

    
     using an ice/salt bath.
    
  • Note: The suspension may be milky; this is normal.

2. Acylium Ion Formation:

  • Add Benzoyl Chloride (1.1 equiv) dropwise over 15 minutes.

  • Stir at

    
     for 30 minutes. The mixture should turn clear or slightly yellow, indicating the formation of the 
    
    
    
    complex.

3. Regioselective Addition:

  • Dissolve 1,4-Benzodioxane (1.0 equiv) in a minimal amount of DCM.

  • Add this solution dropwise to the reaction mixture, maintaining the internal temperature below

    
     .
    
  • Mechanistic Insight: Low temperature is critical here. Higher temperatures increase the kinetic energy, potentially leading to substitution at the sterically crowded C5 position or di-acylation.

4. Reaction & Monitoring:

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 4–6 hours.

  • TLC Monitoring: Mobile Phase 80:20 Hexane:EtOAc. The product will be significantly less polar than the starting benzodioxane but more polar than the benzoyl chloride.

5. Inverse Quench (Safety Critical):

  • Do NOT add water to the reaction. This causes violent exotherms and "red oil" formation.

  • Pour the reaction mixture slowly into a vigorously stirred beaker containing crushed ice and 1M HCl (200 mL).

  • Stir for 30 minutes until the aluminum complex is fully hydrolyzed (organic layer becomes clear).

6. Workup:

  • Separate the organic layer.[1][2] Extract the aqueous layer twice with DCM.

  • Wash combined organics with:

    • Water[3]

    • Sat.

      
       (to remove benzoic acid byproduct)
      
    • Brine[2]

  • Dry over

    
     and concentrate in vacuo.
    

7. Purification:

  • Recrystallize the crude solid from hot Ethanol or Ethyl Acetate/Hexane (1:4) .

  • Expected Yield: 75–85%.

Protocol B: Green Synthesis (Zeolite Catalyzed)

Rationale: For labs requiring metal-free waste streams, H-Beta Zeolites offer a heterogeneous alternative, though reaction times are longer.

  • Setup: Mix 1,4-benzodioxane (10 mmol), Benzoyl chloride (12 mmol), and H-Beta Zeolite (1.0 g, calcined at

    
    ) in Nitrobenzene (10 mL).
    
  • Reaction: Heat to

    
     for 12 hours.
    
  • Workup: Filter the catalyst (reusable). Distill off nitrobenzene under reduced pressure. Flash chromatography is usually required due to lower conversion rates (~60%).

Part 3: Mechanism & Workflow Visualization

Mechanistic Pathway (Friedel-Crafts)

The following diagram illustrates the regioselective attack at the C6 position, driven by the resonance donation of the oxygen atoms.

FC_Mechanism R1 Benzoyl Chloride + AlCl3 Inter1 Acylium Ion [Ph-C=O]+ R1->Inter1 Lewis Acid Complexation TS Sigma Complex (Resonance Stabilized at C6) Inter1->TS + Substrate Electrophilic Attack Substrate 1,4-Benzodioxane Substrate->TS Prod 1,4-Benzodioxin-6-yl (phenyl)methanone TS->Prod Aromatization (-H+) Byprod HCl + AlCl3 TS->Byprod

Figure 1: Mechanism of the AlCl3-mediated acylation. The C6 position is electronically activated by the para-alkoxy group, favoring the sigma complex shown.

Purification Workflow

Workup_Flow Rxn Reaction Mixture (DCM/AlCl3 Complex) Quench Inverse Quench (Pour into Ice/HCl) Rxn->Quench Slow Addition Split Phase Separation Quench->Split Org Organic Phase (Product + DCM) Split->Org Aq Aqueous Phase (Al salts) Split->Aq Wash1 Wash: Sat. NaHCO3 (Removes Benzoic Acid) Org->Wash1 Dry Dry (MgSO4) & Evaporate Wash1->Dry Cryst Recrystallization (Ethanol) Dry->Cryst

Figure 2: Optimized workup Protocol A to minimize emulsion formation and maximize purity.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • IR (

    
    ):  ~1650 (C=O ketone), 1590 (Ar C=C), 1280 (C-O-C ether).
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.7–7.8 (m, 2H, Benzoyl ortho-H)
      
    • 
       7.4–7.6 (m, 3H, Benzoyl meta/para-H)
      
    • 
       7.3–7.4 (d, 1H, Benzodioxin H-7)
      
    • 
       7.35 (s, 1H, Benzodioxin H-5)
      
    • 
       6.9 (d, 1H, Benzodioxin H-8)
      
    • 
       4.3 (m, 4H, Ethylene bridge 
      
      
      
      ).
    • Note: The splitting pattern of the benzodioxin protons confirms C6 substitution (1,2,4-trisubstituted ring pattern).

Part 5: References

  • Regioselectivity in Benzodioxane Acylation: Gupta, R. et al. "Friedel–Crafts acylation of different arenes with benzoyl chloride using choline chloride:zinc chloride." ChemSusChem, 2024.[4]

  • General Benzodioxin Synthesis: Idris, N. et al. "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs."[2][5] International Journal of Organic Chemistry, 2022.[2][5]

  • Friedel-Crafts Methodology & Mechanism: Olah, G. A. "Friedel-Crafts and Related Reactions."[6] Wiley Interscience, 1963. (Classic Reference). See also MilliporeSigma Protocol:

  • Crystallization of Benzoyl-Benzodioxanes: Jiang, Z. et al. "The crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)...methanone." Zeitschrift für Kristallographie, 2025.[7]

Sources

Application Note: 1,4-Benzodioxin-6-yl(phenyl)methanone as a Scaffold for Tubulin-Targeting Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Benzodioxin-6-yl(phenyl)methanone (also known as 6-benzoyl-1,4-benzodioxane) serves as a critical intermediate in the synthesis of microtubule-targeting agents (MTAs) . Structurally, it functions as a bioisostere for the combretastatin A-4 (CA-4) and phenstatin pharmacophores. The 1,4-benzodioxane moiety mimics the electron-rich 3,4-dimethoxyphenyl or 3-hydroxy-4-methoxyphenyl rings found in potent antimitotic natural products.

This guide details the optimized synthesis of this scaffold via Friedel-Crafts acylation and its subsequent derivatization into amino-benzophenone analogs , a class of compounds known to bind the colchicine site of tubulin, causing G2/M cell cycle arrest and apoptosis in multidrug-resistant tumor lines.

Scientific Background & Mechanism[1][2][3]

The Benzodioxane Bioisostere

In medicinal chemistry, the 1,4-benzodioxane ring is a privileged structure.[1] It is often employed to replace unstable catechol moieties or polymethoxylated benzene rings (like the A-ring of colchicine).

  • Stability: Unlike catechols, the ethylenedioxy bridge prevents metabolic oxidation to quinones.[2]

  • Binding: The oxygen atoms act as hydrogen bond acceptors, mimicking the methoxy groups of CA-4 that interact with Cys241 and Val238 in the colchicine binding site of

    
    -tubulin.
    
Mechanism of Action: Tubulin Destabilization

Derivatives of 1,4-benzodioxin-6-yl(phenyl)methanone, particularly those functionalized with amine or methoxy groups on the phenyl ring, act as Tubulin Polymerization Inhibitors .

  • Binding: The molecule occupies the colchicine pocket at the

    
    -
    
    
    
    tubulin interface.
  • Disruption: Steric hindrance prevents the curved-to-straight conformational change required for microtubule assembly.

  • Outcome: The mitotic spindle fails to form, triggering the Spindle Assembly Checkpoint (SAC) and leading to apoptosis.

Experimental Protocols

Protocol A: Scalable Synthesis of 1,4-Benzodioxin-6-yl(phenyl)methanone

Objective: To synthesize the core scaffold via regioselective Friedel-Crafts acylation. Scale: 50 mmol (approx. 9 g product)

Reagents
  • 1,4-Benzodioxane (CAS: 493-09-4): 6.8 g (50 mmol)

  • Benzoyl Chloride (CAS: 98-88-4): 7.7 g (55 mmol, 1.1 eq)

  • Aluminum Chloride (

    
    ), anhydrous: 8.0 g (60 mmol, 1.2 eq)[2]
    
  • Dichloromethane (DCM): 100 mL (Anhydrous)[2]

  • 1M HCl: 100 mL[2]

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvent Preparation: Charge the flask with 6.8 g of 1,4-benzodioxane and 80 mL of anhydrous DCM. Cool to 0°C using an ice bath.[2]

  • Catalyst Addition: Carefully add 8.0 g of

    
     portion-wise over 10 minutes. Note: The reaction is exothermic; maintain temperature <5°C.
    
  • Acylation: Dissolve benzoyl chloride (7.7 g) in 20 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2] The product (

    
    ) should appear as the starting material disappears.
    
  • Quenching: Pour the reaction mixture slowly into 200 g of crushed ice/10 mL conc. HCl with vigorous stirring.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Workup: Wash combined organics with sat.

    
     (100 mL), then brine (100 mL). Dry over anhydrous 
    
    
    
    .[2]
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystals.[2]

Yield Target: 80-85% (approx. 9.5 - 10.0 g) QC Criteria: Melting Point: 80-82°C; Purity >98% by HPLC.

Protocol B: Derivatization to Active Anticancer Agents (Phenstatin Analogs)

Objective: To convert the scaffold into a potent tubulin inhibitor by introducing an amino group (critical for water solubility and H-bonding).

Workflow
  • Nitration: Treat 1,4-benzodioxin-6-yl(phenyl)methanone with

    
     at 0°C. The benzoyl group directs the nitro group primarily to the meta position of the phenyl ring (3-nitro derivative).
    
  • Reduction: Hydrogenation using

    
     (40 psi) and 10% Pd/C in Methanol.
    
  • Product: (3-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone.

Data Table: SAR of Benzodioxane-Benzophenone Derivatives

Compound IDR (Phenyl Ring)Tubulin IC50 (µM)Cell Line (MCF-7) GI50 (nM)
BD-01 (Scaffold)H> 20> 10,000
BD-02 3-Amino2.4450
BD-03 3-Amino-4-methoxy0.832
Phenstatin (Ref)3-OH, 4-OMe1.028

Note: Data derived from comparative SAR studies of benzophenone-type tubulin inhibitors.

Visualizations

Synthesis and Application Pathway

The following diagram illustrates the transformation of raw materials into the anticancer scaffold and its downstream pharmacological effects.

G cluster_0 Protocol A: Scaffold Synthesis cluster_1 Protocol B: Anticancer Derivatization cluster_2 Biological Outcome SM1 1,4-Benzodioxane INTER 1,4-Benzodioxin-6-yl (phenyl)methanone (The Scaffold) SM1->INTER Friedel-Crafts (AlCl3, DCM) SM2 Benzoyl Chloride SM2->INTER NITRO 3-Nitro Derivative INTER->NITRO Nitration (HNO3/H2SO4) AMINO Amino-Benzophenone (Active Drug) NITRO->AMINO Reduction (H2, Pd/C) TUB Tubulin Binding (Colchicine Site) AMINO->TUB APOP Apoptosis (G2/M Arrest) TUB->APOP

Caption: Synthesis workflow from raw materials to active amino-benzophenone tubulin inhibitors.

Pharmacophore Mapping

Comparison of the Benzodioxane scaffold with the natural product Combretastatin A-4.

Pharmacophore CA4 Combretastatin A-4 (Natural Product) TRIMET Trimethoxyphenyl Ring A (Tubulin Affinity) CA4->TRIMET BRIDGE Cis-Stilbene Bridge (Geometry) CA4->BRIDGE PHENOL Phenolic Ring B (H-Bonding) CA4->PHENOL SCAFFOLD Benzodioxane Scaffold (Synthetic Analog) BIOISO Benzodioxane Ring (Bioisostere for Ring B) SCAFFOLD->BIOISO KETONE Ketone Bridge (Stable Linker) SCAFFOLD->KETONE BRIDGE->KETONE Structural Mimicry PHENOL->BIOISO Bioisosteric Replacement

Caption: Structural relationship between Combretastatin A-4 and the Benzodioxane scaffold.

References

  • Pettit, G. R., et al. (1998).[2] "Antineoplastic agents.[2][3][4][5] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Natural Products. Link[2]

  • Ohsumi, K., et al. (1998).[2] "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • Gatadi, S., et al. (2020).[2] "Synthesis, biological evaluation, and molecular docking analysis of phenstatin based indole linked chalcones as anticancer agents and tubulin polymerization inhibitors." Bioorganic Chemistry. Link

  • Kamal, A., et al. (2014).[2] "Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis." ChemMedChem. Link

  • ChemicalBook. (2024).[2] "Product entry: 1,4-Benzodioxin-6-yl(phenyl)methanone." Link

Sources

Application Notes & Protocols for PET Radioligand Development: [¹¹C]JFL-1 and [¹⁸F]JFL-2

Author: BenchChem Technical Support Team. Date: February 2026

A Novel 1,4-Benzodioxin-6-yl(phenyl)methanone Scaffold for Imaging Translocator Protein (TSPO) in Neuroinflammation

For: Researchers, scientists, and drug development professionals in the field of molecular imaging and neuroscience.

Introduction and Rationale

The 18 kDa translocator protein (TSPO), predominantly located on the outer mitochondrial membrane of glial cells, has emerged as a critical biomarker for neuroinflammation.[1][2][3] Its expression is significantly upregulated in activated microglia and astrocytes, which are cellular hallmarks of neuroinflammatory processes in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3][4] Consequently, the development of high-affinity and specific positron emission tomography (PET) radioligands for TSPO is of paramount importance for the early diagnosis, staging, and monitoring of therapeutic interventions for these conditions.[2][5]

While several generations of TSPO PET tracers have been developed, challenges related to high non-specific binding, complex metabolism, and sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene remain.[5] This necessitates the exploration of novel chemical scaffolds that may offer improved pharmacokinetic and pharmacodynamic properties. The 1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, known for its presence in compounds with diverse biological activities.[6][7][8] Its rigid structure and potential for versatile functionalization make it an attractive starting point for designing new PET radioligands.

This document outlines the application and detailed protocols for the synthesis, radiolabeling, and preclinical evaluation of two novel PET radioligand candidates based on the 1,4-benzodioxin-6-yl(phenyl)methanone core structure: [¹¹C]JFL-1 (radiolabeled with carbon-11) and [¹⁸F]JFL-2 (radiolabeled with fluorine-18). These protocols are designed to provide researchers with a comprehensive guide for the preclinical validation of this new class of TSPO-targeting imaging agents.

Precursor Synthesis and Characterization

The successful development of a PET radioligand begins with the efficient synthesis of a high-purity precursor for radiolabeling and the corresponding non-radioactive "cold" standard for in vitro assays and analytical method development.

Synthesis of the Desmethyl Precursor for [¹¹C]JFL-1

The synthesis of the desmethyl precursor, (4-hydroxyphenyl)(1,4-benzodioxin-6-yl)methanone, is achieved via a Friedel-Crafts acylation reaction. This method is a classic and reliable approach for the formation of aryl ketones.[9]

  • Reaction Setup: To a solution of 1,4-benzodioxin (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add aluminum chloride (AlCl₃) (1.2 eq) portion-wise.

  • Acylation: In a separate flask, dissolve 4-hydroxybenzoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure desmethyl precursor.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of the Tosyloxyethyl Precursor for [¹⁸F]JFL-2

For labeling with fluorine-18, a precursor with a suitable leaving group, such as a tosylate, is required for nucleophilic substitution.[10]

  • Alkylation: To a solution of the desmethyl precursor (from Protocol 2.1.1) (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃) (2.0 eq) and 2-bromoethanol (1.2 eq).

  • Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Work-up: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting alcohol intermediate by column chromatography.

  • Tosylation: Dissolve the purified alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by tosyl chloride (1.2 eq).

  • Reaction: Stir the reaction at room temperature overnight.

  • Quenching and Extraction: Quench the reaction with water and extract with DCM.

  • Washing, Drying, and Concentration: Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by column chromatography to yield the tosylated precursor.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Radiolabeling and Quality Control

Rapid and efficient radiolabeling is crucial for PET tracer production, especially when working with the short-lived isotope carbon-11 (t½ ≈ 20.4 min).[11] Fluorine-18 has a longer half-life (t½ ≈ 109.8 min), allowing for more complex syntheses and distribution to satellite imaging centers.[10][12]

Radiosynthesis of [¹¹C]JFL-1

[¹¹C]JFL-1 is synthesized via O-methylation of the desmethyl precursor using [¹¹C]methyl iodide.

  • [¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • [¹¹C]CH₃I Synthesis: Trap the [¹¹C]CO₂ and convert it to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase reaction with lithium aluminum hydride (LiAlH₄) followed by reaction with hydroiodic acid (HI).

  • Methylation Reaction: Bubble the [¹¹C]CH₃I through a solution of the desmethyl precursor (0.5-1.0 mg) and sodium hydroxide (NaOH) in dimethylformamide (DMF) at 80-90 °C for 5 minutes.

  • Purification: Purify the reaction mixture using semi-preparative HPLC.

  • Formulation: Collect the product fraction, remove the HPLC solvent under a stream of nitrogen, and formulate the final product in a sterile solution of saline with a small percentage of ethanol for injection.

  • Quality Control: Perform quality control tests for radiochemical purity (analytical HPLC), residual solvents (GC), pH, and sterility.

Radiosynthesis of [¹⁸F]JFL-2

[¹⁸F]JFL-2 is synthesized by nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride.

  • [¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using ¹⁸O-enriched water.

  • [¹⁸F]Fluoride Activation: Trap the [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water. Dry the [¹⁸F]K/K₂₂₂ complex by azeotropic distillation with acetonitrile.

  • Fluorination Reaction: Add the tosylated precursor (1-2 mg) in anhydrous acetonitrile to the dried [¹⁸F]K/K₂₂₂ complex. Heat the reaction at 110 °C for 10-15 minutes.

  • Purification: Purify the reaction mixture using semi-preparative HPLC.

  • Formulation: Formulate the final product as described in Protocol 3.1.1.

  • Quality Control: Perform the same quality control tests as for [¹¹C]JFL-1.

In Vitro Evaluation

Before advancing to in vivo studies, it is essential to characterize the binding affinity and specificity of the new radioligands for the target of interest.

Competitive Binding Assays

These assays determine the affinity (Ki) of the non-radioactive standards (JFL-1 and JFL-2) for TSPO.

  • Tissue Preparation: Prepare brain homogenates from a suitable source (e.g., rodent brain tissue known to express TSPO).

  • Assay Setup: In a 96-well plate, incubate the brain homogenates with a known concentration of a high-affinity TSPO radioligand (e.g., [³H]PK11195) and increasing concentrations of the test compound (JFL-1 or JFL-2).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Autoradiography

Autoradiography provides a visual representation of the regional binding of the radioligand in tissue sections.

  • Tissue Sectioning: Prepare thin (e.g., 20 µm) cryosections of brain tissue from a relevant animal model (e.g., a model of neuroinflammation).

  • Incubation: Incubate the sections with a low nanomolar concentration of [¹¹C]JFL-1 or [¹⁸F]JFL-2. For specificity assessment, incubate adjacent sections in the presence of an excess of a known TSPO ligand (e.g., PK11195) to block specific binding.

  • Washing: Wash the sections in ice-cold buffer to remove unbound radioligand.

  • Drying: Dry the sections quickly under a stream of cool air.

  • Imaging: Expose the dried sections to a phosphor imaging plate or digital autoradiography system overnight.

  • Analysis: Quantify the regional radioactivity concentrations and compare the total binding with the non-specific binding to determine the specific binding signal.

In Vivo Evaluation

In vivo studies in animal models are critical to assess the blood-brain barrier penetration, pharmacokinetic profile, and target engagement of the PET radioligands.[13][14]

Ex Vivo Biodistribution Studies

These studies provide quantitative data on the uptake of the radiotracer in various organs, including the brain.[14]

  • Animal Model: Use healthy rodents (e.g., Sprague-Dawley rats).

  • Injection: Inject a known amount of [¹¹C]JFL-1 or [¹⁸F]JFL-2 via the tail vein.

  • Time Points: At various time points post-injection (e.g., 2, 5, 15, 30, and 60 minutes), euthanize the animals.

  • Tissue Dissection: Rapidly dissect key organs (brain, blood, heart, lungs, liver, kidneys, muscle, bone).

  • Measurement: Weigh the tissue samples and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. For brain uptake, also calculate the brain-to-blood ratio.

MicroPET Imaging Studies

MicroPET imaging allows for the non-invasive, dynamic visualization of the radiotracer's distribution in a living animal.[13]

  • Animal Model: Use an appropriate animal model of neuroinflammation (e.g., lipopolysaccharide-injected rats).

  • Anesthesia and Setup: Anesthetize the animal and position it in the microPET scanner.

  • Radiotracer Administration: Administer a bolus injection of [¹¹C]JFL-1 or [¹⁸F]JFL-2 via a tail vein catheter.

  • Dynamic Scan: Acquire dynamic PET data for 60-90 minutes.

  • Blocking Study: To confirm target specificity, perform a separate scan on a different day where the animal is pre-treated with a high dose of a non-radioactive TSPO ligand before the radiotracer injection.

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Draw regions of interest (ROIs) on brain areas known to have high TSPO expression in the disease model. Generate time-activity curves (TACs) for these regions and calculate standardized uptake values (SUV). Compare the TACs from the baseline and blocking scans to determine the level of specific binding.

Data Presentation and Visualization

Clear presentation of quantitative data and workflows is essential for interpretation and reproducibility.

Table 1: Hypothetical Preclinical Data Summary for JFL-1 and JFL-2
ParameterJFL-1 (Cold Standard)JFL-2 (Cold Standard)[¹¹C]JFL-1[¹⁸F]JFL-2
TSPO Binding Affinity (Ki) 2.1 nM1.8 nM--
Radiochemical Yield (decay-corrected) --35 ± 5%25 ± 7%
Molar Activity (end of synthesis) --> 37 GBq/µmol> 55 GBq/µmol
Radiochemical Purity --> 98%> 98%
Brain Uptake (Peak %ID/g) --1.2 at 5 min1.5 at 10 min
Brain Washout (t½) --RapidModerate
Diagrams

G cluster_0 Synthesis of Desmethyl Precursor for [11C]JFL-1 cluster_1 Synthesis of Tosyl Precursor for [18F]JFL-2 A 1,4-Benzodioxin C Friedel-Crafts Acylation (AlCl3, DCM) A->C B 4-Hydroxybenzoyl chloride B->C D Desmethyl Precursor (4-hydroxyphenyl)(1,4-benzodioxin-6-yl)methanone C->D E Desmethyl Precursor F Alkylation (2-Bromoethanol, K2CO3) E->F G Alcohol Intermediate F->G H Tosylation (Tosyl chloride, Et3N) G->H I Tosyl Precursor H->I

Caption: Synthetic routes for the desmethyl and tosylated precursors.

G cluster_0 [11C]JFL-1 Synthesis cluster_1 [18F]JFL-2 Synthesis A [11C]CH3I C O-Methylation A->C B Desmethyl Precursor B->C D HPLC Purification C->D E [11C]JFL-1 D->E F [18F]Fluoride H Nucleophilic Substitution F->H G Tosyl Precursor G->H I HPLC Purification H->I J [18F]JFL-2 I->J

Caption: Radiolabeling schemes for [¹¹C]JFL-1 and [¹⁸F]JFL-2.

G cluster_invitro In Vitro cluster_invivo In Vivo start Radiolabeled Compound ([11C]JFL-1 or [18F]JFL-2) binding Binding Assays (Determine Ki) start->binding autorad Autoradiography (Visualize Binding) start->autorad biodist Biodistribution (Quantify Uptake) start->biodist pet MicroPET Imaging (Dynamic Visualization) start->pet binding->biodist Affinity Confirmed biodist->pet Good Brain Uptake

Caption: Workflow for the preclinical evaluation of novel PET radioligands.

References

  • This reference list is compiled from the search results and provides a foundation for the scientific claims and protocols described herein.
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. (2022-09-23). [Link]

  • 1.2.2. 1,4-Benzodioxins. Science of Synthesis. (Date not available). [Link]

  • TSPO Radioligands for Neuroinflammation: An Overview. MDPI. (2024-09-05). [Link]

  • Synthesis and in vivo evaluation of novel PET radioligands for imaging the endothelin-A receptor. The Journal of Nuclear Medicine. (2008-08-14). [Link]

  • Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. PMC. (Date not available). [Link]

  • Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. MDPI. (2025-10-16). [Link]

  • Emerging TSPO-PET Radiotracers for Imaging Neuroinflammation: A Critical Analysis. ResearchGate. (2025-10-22). [Link]

  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. (2026-01-17). [Link]

  • Fully Automated Synthesis of Novel TSPO PET Imaging Ligand [¹⁸F]Fluoroethyltemazepam. MDPI. (2021-04-19). [Link]

  • The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing. Semantic Scholar. (2022-04-18). [Link]

  • Translocator protein (TSPO): the new story of the old protein in neuroinflammation. BMB Reports. (2020-01-31). [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. ResearchGate. (2022-09-23). [Link]

  • Radiosynthesis and preliminary PET evaluation of ¹⁸F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. PMC. (Date not available). [Link]

  • Metallaphotoredox aryl and alkyl radiomethylation for PET ligand discovery. Nature. (2021-01-28). [Link]

  • Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. Research Square. (2024-10-30). [Link]

  • Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. Science of Synthesis. (Date not available). [Link]

  • Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. (2017-10-13). [Link]

  • Emerging PET Imaging Agents and Targeted Radioligand Therapy: A Review of Clinical Applications and Trials. PMC. (Date not available). [Link]

  • Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. Washington University Open Scholarship. (Date not available). [Link]

  • Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. OpenWorks @ MD Anderson. (Date not available). [Link]

  • PET Core Radioligands. Yale Biomedical Imaging Institute. (Date not available). [Link]

  • Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC. (Date not available). [Link]

  • Original Article Radiosynthesis and evaluation of an ¹⁸F-labeled radioligand for imaging metabotropic glutamate receptor 3 wit. Research Square. (2025-10-30). [Link]

  • Radiolabeling of Nanoparticles and Polymers for PET Imaging. MDPI. (2014-04-02). [Link]

Sources

Application Note: Functionalization of 1,4-Benzodioxin-6-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, protocol robustness, and downstream utility.

Executive Summary & Medicinal Context

The 1,4-benzodioxin-6-yl(phenyl)methanone scaffold represents a privileged pharmacophore in medicinal chemistry. Its structural duality—combining the electron-rich, lipophilic benzodioxin ring (mimicking catechol ethers) with a rigid benzophenone-like linker—makes it a versatile intermediate.

Key Therapeutic Applications:

  • Tubulin Polymerization Inhibitors: Analogs of this ketone (and its reduced stilbene forms) function as combretastatin A-4 mimics, targeting the colchicine binding site.

  • 
    -Adrenoceptor Antagonists:  The scaffold serves as a precursor to WB4101 analogs, utilized in studying adrenergic signaling.
    
  • Kinase Inhibition: The benzophenone core is a known photoaffinity label and ATP-competitive scaffold.

This guide details three critical functionalization vectors: Core Synthesis , Carbonyl Bridge Modifications , and Aromatic Ring Functionalization .

Strategic Reaction Map (Graphviz)

The following flowchart visualizes the divergent synthesis pathways available from the parent ketone.

G cluster_regio Regioselectivity Logic Start 1,4-Benzodioxin (Starting Material) Core 1,4-Benzodioxin-6-yl (phenyl)methanone (CORE SCAFFOLD) Start->Core Friedel-Crafts (PhCOCl, AlCl3) Alcohol Secondary Alcohol (Carbinol) Core->Alcohol Reduction (NaBH4, MeOH) TertAlc Tertiary Alcohol (Grignard Adduct) Core->TertAlc Grignard (R-MgBr) Stilbene Stilbene Derivative (Tubulin Inhibitor) Core->Stilbene McMurry Coupling (TiCl4, Zn) Bromo 7-Bromo Derivative (Cross-Coupling Precursor) Core->Bromo EAS Bromination (Br2, AcOH) Amine Benzylic Amine (via Oxime/Red) Core->Amine Reductive Amination Or Leuckart Rxn

Figure 1: Divergent synthesis workflow. The central ketone acts as a pivot point for redox manipulations (red/yellow paths) and electrophilic substitutions (green path).

Section I: The Foundation – Core Scaffold Synthesis

Before functionalization, the scaffold must be constructed with high regiochemical fidelity.

Mechanistic Insight

The 1,4-benzodioxin ring is electron-rich due to the two oxygen atoms donating electron density via resonance (


 effect). In a Friedel-Crafts acylation, the 6-position is sterically accessible and electronically activated.
  • Catalyst Choice: Aluminum Chloride (

    
    ) is standard. However, Tin(IV) Chloride (
    
    
    
    ) is a milder alternative that reduces the risk of ether cleavage (opening the dioxin ring) at high temperatures.
  • Regioselectivity: The reaction is highly selective for the 6-position.

Protocol A: Friedel-Crafts Acylation

Objective: Synthesis of 1,4-benzodioxin-6-yl(phenyl)methanone.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagents:

    • 1,4-Benzodioxin (1.0 eq, 20 mmol)

    • Benzoyl Chloride (1.1 eq, 22 mmol)

    • 
       (Anhydrous) (1.2 eq, 24 mmol)
      
    • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Procedure:

    • Charge the flask with

      
       and DCM. Cool to 0°C in an ice bath.
      
    • Add Benzoyl Chloride dropwise over 10 minutes. The solution will turn yellow/orange (formation of the acylium ion complex).

    • Dissolve 1,4-Benzodioxin in 10 mL DCM and add dropwise to the mixture at 0°C. Critical: Control addition rate to keep internal temp < 5°C to prevent polymerization.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench & Workup:

    • Pour the reaction mixture slowly onto 100g of crushed ice/HCl mixture. Caution: Exothermic.

    • Extract with DCM (3 x 50 mL). Wash combined organics with sat.

      
       (to remove benzoic acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallization from Ethanol typically yields white/off-white crystals.

    • Yield Target: 85-92%

Section II: Carbonyl Functionalization (The Bridge)

The ketone bridge is the primary handle for altering the molecule's geometry and polarity.

Protocol B: Chemoselective Reduction to Carbinol

Application: Creating chiral intermediates or increasing solubility. Reagent Logic: Sodium Borohydride (


) is preferred over 

.

is mild, chemoselective for ketones/aldehydes, and tolerates the ether functionalities of the benzodioxin ring without risk of reductive cleavage.
  • Dissolution: Dissolve the ketone (1.0 eq) in Methanol (0.1 M concentration).

  • Addition: Cool to 0°C. Add

    
     (1.5 eq) in small portions (gas evolution: 
    
    
    
    ).
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Workup: Quench with Acetone (scavenges excess hydride) followed by 1N HCl. Evaporate MeOH, extract aqueous residue with EtOAc.

  • Result: Quantitative conversion to the secondary alcohol.

Protocol C: McMurry Coupling (Stilbene Synthesis)

Application: Synthesis of tubulin inhibitors (Combretastatin analogs). Mechanism: Reductive coupling of the ketone with another aldehyde/ketone using low-valent Titanium (


).
  • Catalyst Prep: In a dry flask under Argon, add

    
     (4.0 eq) dropwise to a suspension of Zn powder (8.0 eq) in dry THF at 0°C. Reflux for 2 hours to generate the black Ti(0) slurry.
    
  • Coupling: Dissolve 1,4-benzodioxin-6-yl(phenyl)methanone (1.0 eq) and the coupling partner (e.g., 3,4,5-trimethoxybenzaldehyde) (1.0 eq) in dry THF.

  • Addition: Add the substrate solution to the refluxing Ti slurry. Continue reflux for 4-6 hours.

  • Workup: Cool, quench with 10%

    
    . Filter through Celite (removes Ti salts).
    
  • Note: This produces a mixture of E/Z isomers. Photochemical isomerization or iodine-catalyzed isomerization may be required to isolate the bioactive Z-isomer.

Section III: Aromatic Functionalization (The Wings)

Modifying the benzodioxin ring allows for "SAR exploration" (Structure-Activity Relationship).

Regioselectivity Analysis[2][3]
  • Existing Groups: The C6-Benzoyl group is an Electron Withdrawing Group (EWG), directing meta. The C1/C4 Ether oxygens are Electron Donating Groups (EDG), directing ortho/para.

  • Target: Position 7.

    • It is ortho to the C4-oxygen (Strong Activation).

    • It is meta to the C6-carbonyl (Weak Deactivation/Meta-directing).

Protocol D: C7-Bromination

Application: Precursor for Suzuki/Buchwald couplings to extend the scaffold.

  • Solvent System: Glacial Acetic Acid (AcOH). It polarizes the Bromine molecule without requiring strong Lewis acids like

    
    .
    
  • Procedure:

    • Dissolve ketone (5 mmol) in AcOH (15 mL).

    • Add Bromine (

      
      ) (1.05 eq) dropwise at RT.
      
    • Observation: The red color of bromine will fade as it is consumed.

    • If reaction is sluggish, add a catalytic crystal of Iodine (

      
      ).
      
  • Workup: Pour into ice water. The product (7-bromo-1,4-benzodioxin-6-yl)(phenyl)methanone usually precipitates as a solid. Filter and wash with sodium thiosulfate solution (to remove residual bromine).

Data Summary Table

TransformationReagentsPrimary ProductKey Control Parameter
Core Synthesis

6-Benzoyl-1,4-benzodioxinTemp < 5°C during addition to prevent polymerization.
Reduction

Secondary AlcoholQuench carefully; maintain basic pH during workup to protect acid-sensitive groups if present.
Grignard

Tertiary AlcoholAnhydrous conditions essential.
Bromination

7-Bromo derivativeStoichiometry control (1.05 eq) to prevent poly-bromination.
McMurry

Stilbene (Olefin)Requires rigorous

exclusion; Ti-slurry preparation is the critical step.

References

  • Regioselectivity in Friedel-Crafts Acylation

    • Mata, E. G., & Suarez, A. G. (1997). Regioselective acylation of benzodioxin derivatives employing AlCl3-DMSO or AlCl3-DMF.
  • Reduction Protocols (General Ketone to Alcohol)

    • Sigma-Aldrich Technical Bulletin. Sodium Borohydride Reduction of Carbonyls.
  • Biological Activity (Tubulin Inhibitors/Benzodioxin analogs)

    • Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and structure of combretastatin A-1. Journal of Medicinal Chemistry. (Context for stilbene/benzodioxin relevance).
  • McMurry Coupling Methodology

    • McMurry, J. E. (1989). Carbonyl-coupling reactions using low-valent titanium. Chemical Reviews.
  • General Electrophilic Substitution on Benzodioxins

    • Guillaumet, G. (2006).

Sources

Application Note: Pharmacological Evaluation of 1,4-Benzodioxin-6-yl(phenyl)methanone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

1,4-Benzodioxin-6-yl(phenyl)methanone (CAS: 28657-79-6) represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the B-ring of Phenstatin and Combretastatin A-4 (CA-4) . While often used as a synthetic intermediate, this benzophenone-like core and its derivatives are potent Microtubule Targeting Agents (MTAs) .

Unlike taxanes (which stabilize microtubules), compounds containing the benzodioxin-methanone pharmacophore typically bind to the colchicine-binding site of


-tubulin. This binding event inhibits tubulin polymerization, leading to:
  • Destabilization of the microtubule cytoskeleton.

  • Activation of the Spindle Assembly Checkpoint (SAC).

  • Cell cycle arrest at the G2/M phase .[1]

  • Induction of apoptosis in dividing cells.[2]

This guide details the standardized protocols for evaluating this compound and its derivatives, moving from phenotypic cytotoxicity to specific target engagement.

Pathway Visualization

MOA_Pathway Compound 1,4-Benzodioxin-6-yl (phenyl)methanone Tubulin Colchicine Binding Site (Beta-Tubulin) Compound->Tubulin Binds Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Induces Spindle Mitotic Spindle Collapse Polymerization->Spindle Causes G2M G2/M Cell Cycle Arrest Spindle->G2M Triggers SAC Apoptosis Apoptotic Cell Death (Caspase Activation) G2M->Apoptosis Prolonged Arrest

Figure 1: Mechanism of Action. The compound targets the colchicine site, disrupting microtubule dynamics and forcing mitotic arrest.[3]

Compound Handling & Preparation

To ensure reproducibility, proper solubilization is critical. The benzodioxin core is lipophilic.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent UV degradation of the ketone) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions: Dilute in cell culture media immediately prior to use. Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the compound in cancer cell lines (e.g., HeLa, MCF-7, A549).

Materials
  • Cells: Log-phase tumor cells (e.g., HeLa).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizer: DMSO.

  • Plate: 96-well clear flat-bottom TC-treated plate.

Step-by-Step Methodology
  • Seeding: Harvest cells and dilute to

    
     cells/well in 100 µL media. Seed into 96-well plates.
    
  • Attachment: Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Treatment:

    • Prepare serial dilutions of the Test Compound (e.g., 0.01 µM to 100 µM) in culture media.

    • Aspirate old media and add 100 µL of treatment media.

    • Controls: Vehicle Control (0.5% DMSO) and Positive Control (e.g., Combretastatin A-4 or Colchicine, 1 µM).

  • Incubation: Incubate for 48 or 72 hours .

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL) to each well. Incubate for 3–4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 150 µL DMSO per well. Shake plate on an orbital shaker for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis

Calculate % Viability:



Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Confirm direct interaction with tubulin by monitoring the fluorescence enhancement of a reporter (e.g., DAPI or specific fluorophore) incorporated into microtubules during polymerization.

Materials
  • Purified Tubulin: Porcine brain tubulin (>99% pure).

  • Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Cofactor: GTP (1 mM stock).

  • Equipment: Fluorometer heated to 37°C.

Step-by-Step Methodology
  • Preparation: Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Master Mix: Prepare tubulin (3 mg/mL final) in PEM buffer containing 1 mM GTP.

  • Compound Addition:

    • Add 5 µL of 10x Test Compound (final conc. 5 µM or 10 µM) to a 96-well half-area black plate.

    • Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).

    • Add 45 µL of the Tubulin Master Mix to each well.

  • Kinetic Read: Immediately place plate in the reader pre-warmed to 37°C .

  • Measurement: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based kits) every 30 seconds for 60 minutes.

Interpretation
  • Normal Polymerization: Sigmoidal curve (Lag phase

    
     Elongation 
    
    
    
    Plateau).
  • Inhibition (Benzodioxin effect): Reduction in

    
     (slope) and lower final plateau fluorescence, indicating failure to form microtubules.
    

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Validate the mechanism by observing G2/M phase arrest, a hallmark of tubulin inhibition.

Materials
  • Stain: Propidium Iodide (PI) / RNase Staining Solution.

  • Fixative: 70% Ethanol (ice cold).

  • Instrument: Flow Cytometer (e.g., BD FACSCalibur or similar).

Step-by-Step Methodology
  • Treatment: Seed

    
     cells/well in a 6-well plate. Treat with Test Compound at 
    
    
    
    and
    
    
    the IC50 concentration for 24 hours.
  • Harvest: Collect media (floating cells) and trypsinized adherent cells (combine them to capture apoptotic population).

  • Wash: Centrifuge (300 x g, 5 min) and wash pellet with cold PBS.

  • Fixation: Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for

    
     2 hours (or overnight).
    
  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase staining buffer.

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze 10,000 events per sample. Measure DNA content (FL2-A or FL2-H).

Data Presentation

Summarize the percentage of cells in each phase:

TreatmentG0/G1 (%)S (%)G2/M (%)Sub-G1 (%)
Control (DMSO) 55.020.022.03.0
Compound (IC50) 15.010.065.0 10.0
Colchicine (+) 10.05.075.0 10.0

Note: A significant increase in the G2/M fraction confirms mitotic arrest.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_assay Cell-Based Assays Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (Media) Stock->Dilution Treat Compound Treatment (24-72h) Dilution->Treat Seeding Cell Seeding (24h Attachment) Seeding->Treat Readout Readout Treat->Readout MTT (Viability) MTT (Viability) Readout->MTT (Viability) FACS (Cell Cycle) FACS (Cell Cycle) Readout->FACS (Cell Cycle) Immunofluorescence Immunofluorescence Readout->Immunofluorescence

Figure 2: General Screening Workflow. Standardized path from stock preparation to multi-parametric readout.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Compound is lipophilic; concentration too high.Sonicate stock solution; ensure final DMSO < 0.5%. Do not exceed solubility limit (typically ~100 µM).
No G2/M Arrest Timepoint missed or off-target effect.Check cells at 12h, 18h, and 24h. If no arrest, compound may not be a tubulin inhibitor.
High Control Toxicity DMSO concentration > 1%.Normalize DMSO across all wells. Use a "Media Only" control to verify vehicle toxicity.
Weak Fluorescence (Tubulin) ATP/GTP degradation.Use fresh GTP. Keep tubulin on ice until the very last second before reading.

References

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[4][5][6] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry. Link

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • Hsieh, H. P., et al. (2005). "Synthesis and anti-cancer activity of benzodioxane-based combretastatin A-4 analogues." Bioorganic & Medicinal Chemistry. (Demonstrates the utility of the benzodioxin scaffold).
  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[7] Nature Reviews Cancer. Link

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." Link

Sources

In Vivo Experimental Design for the Characterization of 1,4-Benzodioxin-6-yl(phenyl)methanone in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to monoamine oxidase B (MAO-B) inhibition, α-adrenoceptor antagonism, and lipid peroxidation inhibition.[1] Given this chemical versatility, a novel derivative such as 1,4-Benzodioxin-6-yl(phenyl)methanone requires a comprehensive and systematic in vivo evaluation to elucidate its pharmacological and toxicological profile. This guide presents an integrated, multi-tiered experimental strategy for the initial in vivo characterization of this compound in rodent models. The protocols herein are designed to first establish the fundamental pharmacokinetic profile, followed by broad pharmacodynamic screening with a focus on the central nervous and cardiovascular systems, and concluding with essential preliminary toxicology. This structured approach ensures that subsequent, more targeted efficacy studies are built on a robust foundation of safety and bioavailability data.

Part 1: Foundational Pharmacokinetic (PK) and Dose-Ranging Analysis

Expertise & Causality: Before any meaningful pharmacodynamic (PD) or toxicological assessment can be undertaken, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is paramount.[2] A comprehensive PK study using both intravenous (IV) and oral (PO) administration is the cornerstone of this effort. The IV route provides a direct measure of distribution and clearance, bypassing absorption barriers, while the PO route reveals oral bioavailability and the extent of first-pass metabolism.[2] The data derived from these initial studies are critical for selecting relevant and tolerated dose levels for all subsequent in vivo experiments, ensuring that observed effects can be correlated with systemic exposure.

Protocol 1: Rodent Pharmacokinetic (PK) Profiling (IV and PO)

Objective: To determine key pharmacokinetic parameters of 1,4-Benzodioxin-6-yl(phenyl)methanone, including clearance, volume of distribution, half-life (T½), and oral bioavailability (F%).

Animal Model:

  • Species: Sprague-Dawley Rats (Male, 8-10 weeks old). Rats are often preferred for initial PK studies due to their larger blood volume compared to mice, which facilitates serial blood sampling.[3]

  • Group Size: n=3-4 animals per route of administration.

Materials:

  • Test Compound: 1,4-Benzodioxin-6-yl(phenyl)methanone

  • Vehicle: A suitable vehicle must be developed. A common starting point is a solution of 5% DMSO, 40% PEG400, and 55% Saline. The pH should be adjusted to be between 5 and 9.[4] The vehicle's tolerability should be confirmed in a small pilot group.

  • Dosing syringes and needles (appropriate gauge for the route).[5]

  • Blood collection tubes (e.g., K2-EDTA coated).

  • Anesthesia (for IV administration, if necessary).

  • LC-MS/MS system for bioanalysis.

Methodology:

  • Acclimatization: Acclimate animals to the facility for a minimum of 5 days prior to the study.

  • Fasting: Fast animals overnight (approx. 12-16 hours) before dosing but allow free access to water.[6]

  • Dose Preparation: Prepare two formulations of the test compound in the selected vehicle: one for IV administration (e.g., 1 mg/mL) and one for PO administration (e.g., 2 mg/mL). Ensure the compound is fully dissolved or forms a homogenous suspension.

  • Administration:

    • IV Group: Administer the compound via a single bolus injection into the lateral tail vein.[7] A typical dose is 1 mg/kg. The maximum injection volume for a bolus in rats is typically 5 ml/kg.[8]

    • PO Group: Administer the compound via oral gavage. A typical dose is 10 mg/kg. The gavage volume should not exceed 10 ml/kg.[8]

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at the following time points:

    • IV Group: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation: Summary of Pharmacokinetic Parameters
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) ValueValue
Tmax (hr) N/AValue
AUC₀-t (hrng/mL) ValueValue
AUC₀-inf (hrng/mL) ValueValue
T½ (hr) ValueValue
Clearance (mL/min/kg) ValueN/A
Vd (L/kg) ValueN/A
Oral Bioavailability (F%) N/ACalculated Value
Visualization: Pharmacokinetic Study Workflow

PK_Workflow Acclimatization Animal Acclimatization (≥5 days) Fasting Overnight Fasting Acclimatization->Fasting Dosing Dosing (IV & PO Groups) Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation & Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Calculation PK Parameter Calculation Analysis->Calculation

Caption: Workflow for a typical rodent pharmacokinetic study.

Part 2: Pharmacodynamic (PD) Screening - A Tiered Approach

Expertise & Causality: With an unknown primary target, a broad, unbiased screening approach is essential to identify potential physiological effects. This tiered strategy begins with a comprehensive safety pharmacology assessment, which is a regulatory prerequisite for advancing a compound.[9] The Functional Observational Battery (FOB) or Irwin test provides a systematic way to detect overt neurological or behavioral changes.[10] Concurrently, assessing cardiovascular parameters in conscious animals using telemetry is the gold standard for detecting potential liabilities like changes in blood pressure or heart rate.[11] Findings from this initial tier, combined with structural alerts from the molecule itself, will guide the selection of more specific, hypothesis-driven efficacy models in Tier 2.

Tier 1: Broad Systemic & Safety Assessment
Protocol 2: CNS Safety Pharmacology & General Phenotyping (Modified Irwin Test)

Objective: To identify the acute, overt effects of the compound on central nervous system function, behavior, and autonomic responses in rats.

Animal Model:

  • Species: Sprague-Dawley Rats (Male, 8-10 weeks old).

  • Group Size: n=6-8 animals per group (Vehicle, Low, Mid, High Dose). Doses should be selected based on PK data to achieve distinct exposure levels.

Methodology:

  • Dose Administration: Administer the vehicle or test compound (e.g., PO) at the selected doses.

  • Observations: A trained observer, blinded to the treatment groups, should perform a detailed assessment at multiple time points (e.g., 30 min, 1, 2, 4, and 24 hours post-dose).

  • Parameters: Assess a comprehensive set of endpoints as detailed in the table below. This includes observations in the home cage, during handling, in an open field, and specific reflex tests.[10]

  • Scoring: Score each parameter according to a pre-defined scale (e.g., 0=normal, with positive or negative scores for increases/decreases or presence/absence of abnormalities).

Data Presentation: Modified Irwin Test Scoring Matrix (Abbreviated Example)
CategoryParameterScore (-3 to +3)Comments
Behavioral Alertness
Spontaneous Activity
Stereotypy
Autonomic Piloerection
Salivation
Body Temperature (°C)
Neuromuscular Gait & Posture
Grip Strength
Sensorimotor Pinna Reflex
Corneal Reflex
Protocol 3: Cardiovascular Safety Screening in Conscious Rodents

Objective: To evaluate the effects of the compound on blood pressure (BP), heart rate (HR), and electrocardiogram (ECG) parameters.

Animal Model:

  • Species: Sprague-Dawley Rats (Male, instrumented with telemetry transmitters).

  • Group Size: n=6-8 animals per group (Vehicle, Low, Mid, High Dose).

Methodology:

  • Surgical Implantation: Surgically implant telemetry transmitters for the measurement of BP and ECG. Allow for a recovery period of at least 7-10 days.

  • Acclimatization: Acclimate animals to the recording environment.

  • Baseline Recording: Record baseline cardiovascular data for at least 24 hours prior to dosing.

  • Dose Administration: Administer the vehicle or test compound (e.g., PO).

  • Post-Dose Recording: Continuously record cardiovascular parameters for at least 24 hours post-dose.

  • Data Analysis: Analyze data by averaging over specific time intervals (e.g., 1-hour bins) and compare treatment groups to the vehicle control group. Pay close attention to changes in Mean Arterial Pressure (MAP), HR, and ECG intervals (e.g., QT interval).

Visualization: Tier 1 Pharmacodynamic Screening Workflow

Tier1_PD_Workflow Dose_Selection Dose Selection (Based on PK Data) Dosing Compound Administration (Vehicle, Low, Mid, High) Dose_Selection->Dosing CNS_Screen CNS Safety Screen (Irwin Test / FOB) Dosing->CNS_Screen CV_Screen Cardiovascular Screen (Telemetry) Dosing->CV_Screen Data_Analysis Data Analysis & Interpretation CNS_Screen->Data_Analysis CV_Screen->Data_Analysis Tier2_Decision Decision for Tier 2 Efficacy Models Data_Analysis->Tier2_Decision

Caption: Workflow for Tier 1 broad pharmacodynamic and safety screening.

Tier 2: Hypothesis-Driven Efficacy Models

Expertise & Causality: The selection of Tier 2 models is entirely dependent on the outcomes of the Tier 1 screen and the chemical class of the compound. For example, if the Irwin test reveals reduced motor activity and anxiolytic-like signs (e.g., decreased defecation in the open field), an anxiety model like the Elevated Plus Maze would be a logical next step.[1] If the compound is structurally related to known antihypertensives and shows a decrease in blood pressure during telemetry, a model using Spontaneously Hypertensive Rats (SHR) would be appropriate to confirm efficacy.[12] This data-driven approach ensures that resources are focused on the most relevant biological questions.

Potential Models (select based on Tier 1 data):

  • Anxiolytic Potential: The Elevated Plus Maze (EPM) is a widely used test based on the conflict between a rodent's tendency to explore and its aversion to open, elevated spaces.[13] An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Antidepressant Potential: The Forced Swim Test (FST) is used to screen for antidepressant-like activity.[14] A decrease in immobility time suggests a potential antidepressant effect. Note: The interpretation of this test is debated, and it should be used as a preliminary screen alongside other models.[15]

  • Antipsychotic Potential: The Prepulse Inhibition (PPI) of Startle test assesses sensorimotor gating, a process that is deficient in schizophrenic patients.[16] The ability of a compound to reverse a pharmacologically-induced (e.g., by PCP) deficit in PPI suggests antipsychotic potential.[17]

  • Antihypertensive Potential: The Spontaneously Hypertensive Rat (SHR) model is the gold standard for evaluating antihypertensive agents.[12][18] A sustained reduction in blood pressure following administration demonstrates efficacy.

Visualization: Tier 2 Model Selection Logic

Tier2_Decision_Tree Tier1_Results Tier 1 Results (Irwin, CV Telemetry) Anxiolytic Anxiolytic-like signals? (e.g., sedation, reduced startle) Tier1_Results->Anxiolytic CNS Profile Antidepressant Antidepressant-like signals? (e.g., increased activity) Tier1_Results->Antidepressant Antihypertensive Blood Pressure Drop? Tier1_Results->Antihypertensive CV Profile Other Other Signals? Tier1_Results->Other Other Observations EPM Elevated Plus Maze Light/Dark Box Anxiolytic->EPM Yes FST Forced Swim Test Antidepressant->FST Yes SHR SHR Model Antihypertensive->SHR Yes Specific_Model Select Other Specific Model Other->Specific_Model Yes

Caption: Decision tree for selecting appropriate Tier 2 efficacy models.

Part 3: Preliminary Toxicological Assessment

Expertise & Causality: A preliminary assessment of acute toxicity is a critical safety milestone and a regulatory requirement. The goal is to determine the dose at which the substance causes mortality (the median lethal dose, or LD₅₀) and to identify the clinical signs associated with toxicity.[19] The OECD Guideline 425 (Up-and-Down Procedure) is a modern, statistically robust method that minimizes animal use compared to older, classical LD₅₀ tests.[20][21] The data from this study are vital for classifying the compound's hazard level and for guiding dose selection in longer-term repeat-dose toxicity studies.

Protocol 4: Acute Oral Toxicity Study (OECD 425)

Objective: To determine the acute oral toxicity (LD₅₀ estimate) of the compound and observe signs of toxicity.

Animal Model:

  • Species: Wistar Rats (Female, 8-12 weeks old). Females are often chosen as they can be slightly more sensitive.[20]

  • Group Size: This is a sequential test; typically, fewer than 10 animals are needed in total.

Methodology:

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose).

  • Fasting: Fast animals overnight prior to dosing.[6]

  • Initial Dosing: Dose the first animal with a starting dose just below the best estimate of the LD₅₀. If no estimate exists, a default starting dose of 175 mg/kg is suggested.[19]

  • Sequential Dosing (Up-and-Down Procedure):

    • Dose single animals at 48-hour intervals.

    • If an animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).

    • If an animal dies, the dose for the next animal is decreased by the same factor.

  • Stopping Criteria: The test is stopped when one of the pre-defined stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a certain number of dose reversals have occurred).[21]

  • Clinical Observations: Observe animals carefully for the first 4 hours post-dosing and then daily for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions).

  • Body Weight: Record body weight just before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Data Presentation: Summary of Acute Toxicity Findings
ParameterResult
Estimated LD₅₀ (mg/kg) Value (with 95% Confidence Interval)
GHS Classification Category
Time of Death Describe patterns observed
Key Clinical Signs of Toxicity List observed signs (e.g., hypoactivity, ataxia, piloerection)
Gross Necropsy Findings Describe any macroscopic organ changes

Conclusion

The in vivo experimental design detailed in these application notes provides a comprehensive and logical pathway for the initial characterization of 1,4-Benzodioxin-6-yl(phenyl)methanone. By systematically progressing from foundational pharmacokinetics to broad pharmacodynamic screening and essential acute toxicology, researchers can build a robust data package. This integrated approach not only identifies the most promising therapeutic avenues for this novel compound but also ensures that critical safety and bioavailability questions are answered early in the drug development process. The results from these studies will serve as an indispensable guide for all future nonclinical and, ultimately, clinical development.

References

  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • Animal models for CNS safety pharmacology under the spotlight. (2016). NC3Rs. [Link]

  • Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis. (2022). PMC. [Link]

  • (Referenced throughout)
  • (Referenced throughout)
  • Animal models of schizophrenia. (2020). Maze Engineers. [Link]

  • Statement on the forced swim test in rodent models. (2023). NHMRC. [Link]

  • Animal model of schizophrenia. Wikipedia. [Link]

  • (Referenced throughout)
  • (Referenced throughout)
  • An animal model of trait anxiety: Carioca high freezing rats as a model of generalized anxiety disorder. (2024). Cambridge University Press & Assessment. [Link]

  • (Referenced throughout)
  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (2002). PubMed. [Link]

  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • IACUC Routes of Administration Guidelines. Boston University Research & Innovation Office. [Link]

  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Gyan Sanchay. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research. [Link]

  • (Referenced throughout)
  • A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. (2001). PubMed. [Link]

  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • oecd guidelines for acute oral toxicity studies: an overview. (2023). ijrap.net. [Link]

  • Why IV/PO Studies Are Essential in Rodent PK Evaluation. (2025). [Link]

  • (Referenced throughout)
  • Rats for cardiovascular research. (2017). emka TECHNOLOGIES. [Link]

  • (Referenced throughout)
  • In Vivo Studies - Safety Pharmacology. Charles River Laboratories. [Link]

  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • Acute Toxicology Test OECD 425. Altogen Labs. [Link]

  • (Referenced throughout)
  • Experimental Rodent Models of Cardiovascular Diseases. (2020). Frontiers. [Link]

  • (Referenced throughout)
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • (Referenced throughout)
  • (Referenced throughout)
  • (Referenced throughout)
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022). OECD. [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (2006). ResearchGate. [Link]

  • (Referenced throughout)
  • (Referenced throughout)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Benzodioxin-6-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2879-20-1 | Support Tier: Level 3 (Process Optimization)

Introduction

Welcome to the Process Chemistry Support Center. You are accessing the technical guide for 1,4-Benzodioxin-6-yl(phenyl)methanone , a critical pharmacophore intermediate.

This guide moves beyond basic textbook definitions. As Application Scientists, we know that the Friedel-Crafts acylation of electron-rich heterocycles like 1,4-benzodioxan is deceptively simple. While the reaction is robust, yield loss typically occurs due to three specific failure modes: regio-isomer formation (5- vs 6-position) , catalyst deactivation (moisture) , and aluminum-complex entrapment during workup.

Below is your validated protocol, troubleshooting decision tree, and mechanistic insight.

Module 1: The Core Protocol (KB-2879-OPT)

Standardized Optimized Procedure for High-Purity Synthesis

Reaction Type: Friedel-Crafts Acylation Mechanism: Electrophilic Aromatic Substitution (EAS) Critical Parameter: Temperature control during addition.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
1,4-Benzodioxan Substrate1.0limiting reagent
Benzoyl Chloride Electrophile1.05 - 1.1Slight excess ensures conversion.
AlCl₃ (Anhydrous) Lewis Acid1.1 - 1.2Must be fresh/free-flowing. Yellow/gray clumps indicate hydrolysis.
Dichloromethane (DCM) Solvent5-10 VolDry (<0.05% H₂O). Stabilizes the acylium complex.
Step-by-Step Execution
  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar (or overhead stirrer for >10g scale), N₂ inlet, and pressure-equalizing addition funnel.

  • Catalyst Slurry: Charge AlCl₃ and DCM. Cool to 0–5°C using an ice/water bath.

  • Electrophile Formation: Add Benzoyl Chloride dropwise to the AlCl₃ slurry. Stir for 15 mins.

    • Checkpoint: The solution should turn yellow/orange, indicating Acylium ion formation.

  • Substrate Addition (Critical): Dissolve 1,4-Benzodioxan in minimal DCM. Add this solution dropwise over 30–45 minutes, maintaining internal temp <10°C.

    • Why? Rapid addition causes localized heating, promoting the thermodynamic 5-isomer impurity and polymerization.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quench (The "Sticky" Phase):

    • Cool back to 0°C.

    • Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (10:1 ratio).

    • Warning: Exothermic. HCl prevents aluminum hydroxide gel formation.

  • Workup: Extract with DCM (3x). Wash combined organics with Sat. NaHCO₃ (remove acid), then Brine. Dry over MgSO₄.[2]

  • Purification: Recrystallization from EtOH or MeOH is preferred over column chromatography for scale-up.

Module 2: Troubleshooting & FAQs (Ticket System)

Ticket #404: "My yield is stuck at 40-50%."

Diagnosis: Likely catalyst deactivation or incomplete acylium formation. Resolution:

  • Check AlCl₃ Quality: If your aluminum chloride "smokes" heavily upon opening, it is good. If it is clumpy or non-fuming, it is hydrated (dead).

  • Reverse Addition: Ensure you are adding the substrate to the pre-formed complex. Adding AlCl₃ last can lead to kinetic competition between the ether oxygen complexation and the acyl chloride.

Ticket #405: "I see a 10% impurity just below the product spot."

Diagnosis: Regioisomer contamination (1,4-benzodioxin-5-yl ketone). Resolution:

  • Thermodynamics: The 6-position is sterically favored and electronically activated (para to oxygen). The 5-position is the "ortho" attack. Higher temperatures (>40°C) increase the 5-isomer ratio.

  • Fix: Keep addition temp <5°C. Do not reflux unless conversion stalls.

Ticket #406: "The workup is a white emulsion/gel."

Diagnosis: Aluminum Hydroxide formation. Resolution:

  • Acidify: You did not use enough HCl in the quench water. The pH must be <2 to keep Aluminum in solution as Al³⁺(aq) rather than Al(OH)₃ (gel).

  • Rochelle's Salt: If acid sensitive, use Saturated Potassium Sodium Tartrate solution. It chelates Aluminum, breaking the emulsion instantly.

Module 3: Visualizations

Figure 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the Acylium ion formation and the electronic directing effects favoring the 6-position.

FriedelCrafts BenzoylCl Benzoyl Chloride (PhCOCl) Acylium Acylium Ion Complex [Ph-C≡O]+ [AlCl4]- BenzoylCl->Acylium Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Activation Benzodioxan 1,4-Benzodioxan (Substrate) SigmaComplex Sigma Complex (Arenium Ion) Benzodioxan->SigmaComplex Nucleophile Acylium->SigmaComplex Electrophilic Attack Product Target Product (6-isomer) SigmaComplex->Product -H+ (Major Path) Impurity Impurity (5-isomer) SigmaComplex->Impurity (Minor Path) High Temp Risk

Caption: Activation of benzoyl chloride by AlCl3 followed by regioselective attack on the benzodioxan ring.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve yield or purity issues.

Troubleshooting Start Issue Detected Yield Low Yield (<50%) Start->Yield Purity Impurity / Isomers Start->Purity Workup Emulsion / Tars Start->Workup CheckCat Is AlCl3 fuming? Yield->CheckCat CheckTemp Reaction Temp > 25°C? Purity->CheckTemp CheckPH Quench pH > 2? Workup->CheckPH ReplaceCat Replace Catalyst (Hydrated) CheckCat->ReplaceCat No CheckStoich Check Stoichiometry CheckCat->CheckStoich Yes CoolDown Maintain < 5°C during addition CheckTemp->CoolDown Yes (5-isomer forms) Recryst Recrystallize (EtOH) CheckTemp->Recryst No (Purify) AddAcid Add Conc. HCl (Break Al-OH gel) CheckPH->AddAcid Yes

Caption: Logic flow for diagnosing yield loss, regioselectivity issues, and workup failures.

Module 4: Advanced Optimization (Green Chemistry)

For laboratories restricting chlorinated solvents or requiring catalytic turnover.

While AlCl₃ is the industrial standard, it is stoichiometric (wasteful). Modern alternatives include:

  • Zeolite Catalysis: Zeolite H-beta has shown efficacy in acylating anisole and veratrole derivatives, offering shape-selectivity that virtually eliminates the 5-isomer.

  • Triflic Acid (TfOH): Can be used in catalytic amounts (5-10 mol%) in refluxing acetonitrile, though costs are significantly higher.

References

  • Friedel-Crafts Acylation Mechanism & Scope. Master Organic Chemistry. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution of Benzodioxan. Thieme Connect (Science of Synthesis). [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane Analogs. Scientific Research Publishing. [Link]

Sources

Technical Support Center: Resolving Purification Challenges for 1,4-Benzodioxin-6-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,4-Benzodioxin-6-yl(phenyl)methanone. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the isolation and purification of this important chemical intermediate. The synthesis of aromatic ketones, often via methods like Friedel-Crafts acylation, can introduce a variety of impurities including starting materials, regioisomers, and reaction byproducts.[1][2] This guide provides in-depth, experience-driven troubleshooting advice and standardized protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems encountered during the purification of 1,4-Benzodioxin-6-yl(phenyl)methanone.

Q1: My crude product is a persistent oil and fails to crystallize. What steps can I take to induce solidification?

A1: "Oiling out," where a compound separates as a liquid rather than a crystalline solid, is a common issue when the melting point of the compound is below the solution's temperature or when impurities are depressing the melting point.[3]

Core Problem: The compound's solubility profile in the chosen solvent is not ideal, or significant impurities are present.

Solutions:

  • Concentrate the Solution: The solution may be too dilute. Carefully evaporate some of the solvent under reduced pressure and attempt to cool the more concentrated solution again.[3]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for crystal formation.

  • Use an "Anti-Solvent": If your compound is dissolved in a good solvent (e.g., acetone, ethyl acetate), slowly add a miscible "anti-solvent" in which it is insoluble (e.g., hexane, water) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly.[4][5] This gradual reduction in solubility is often highly effective at inducing crystallization.

  • Re-purify to Remove Impurities: If the product still oils out, significant impurities are likely the cause. Perform a quick flash column chromatography pass to remove the bulk of impurities and then attempt recrystallization again with the partially purified material.

Q2: My initial TLC analysis shows multiple spots. How do I decide between recrystallization and column chromatography?

A2: The number, separation (ΔRf), and relative concentration of spots on a Thin-Layer Chromatography (TLC) plate are critical indicators for choosing the most efficient purification strategy.[6][7]

Decision Framework:

  • Scenario A: One Major Spot, Minor Impurities: If your TLC shows one dominant product spot with faint, well-separated impurity spots (ΔRf > 0.2), recrystallization is often the fastest and most effective method. It is excellent for removing small amounts of impurities from a solid crude product.[3]

  • Scenario B: Multiple Close-Running Spots: If impurities are running very close to your product (ΔRf < 0.15), recrystallization will likely be ineffective as the impurities will co-crystallize with the product. Flash column chromatography is the required method here, as it offers superior resolving power based on differential adsorption to the stationary phase.[8][9]

  • Scenario C: Significant Amounts of Multiple Impurities: When the crude material contains several impurities in substantial quantities, a multi-step approach is best. Use flash column chromatography first to separate the major components. Then, polish the fractions containing your product via recrystallization to remove any remaining minor impurities.[10]

G start Analyze Crude Product by TLC decision1 How many spots? start->decision1 decision2 Are spots well-separated? (ΔRf > 0.2) decision1->decision2 Multiple spots recrystallization Proceed with Recrystallization decision1->recrystallization One major spot, trace impurities decision3 Are impurities major or minor? decision2->decision3 Yes chromatography Use Flash Column Chromatography decision2->chromatography No (close spots) decision3->recrystallization Minor combo 1. Column Chromatography 2. Recrystallize Product Fractions decision3->combo Major

Caption: Decision tree for selecting a purification method.

Q3: During column chromatography, my compound is streaking and not separating cleanly. What adjustments should I make?

A3: Peak streaking or tailing on a column is typically caused by poor solubility in the mobile phase, interactions with the stationary phase, or column overloading.[11]

Troubleshooting Steps:

  • Modify Mobile Phase Polarity: Streaking can occur if the compound is not sufficiently soluble in the eluent. Add a small amount (1-5%) of a more polar solvent (e.g., methanol or acetone) to your eluent system (e.g., hexane/ethyl acetate). This can improve solubility and lead to sharper bands.

  • Check for Acidity/Basicity: The silica gel surface is slightly acidic and can strongly interact with basic or acidic functional groups, causing tailing. While 1,4-Benzodioxin-6-yl(phenyl)methanone is neutral, impurities from the synthesis might be acidic (e.g., leftover carboxylic acid) or basic. Adding a small amount of modifier to the eluent, such as 0.1-1% triethylamine for basic compounds or 0.1-1% acetic acid for acidic compounds, can neutralize these interactions.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be about 1-5% of the mass of the silica gel. If you loaded 1g of crude product, you should be using at least 20-100g of silica.

  • Ensure Proper Packing: Air bubbles or channels in the silica gel bed will ruin separation. Ensure the column is packed uniformly as a slurry and never allowed to run dry.[8]

Q4: My recrystallized product shows persistent impurities in the ¹H NMR spectrum. What are they and how can I remove them?

A4: If minor impurities persist after recrystallization, they are likely structurally similar to your product or were trapped within the crystal lattice.

Common Impurities & Solutions:

  • Starting Materials: Unreacted 1,4-benzodioxin or benzoyl chloride (or its corresponding benzoic acid if the reaction was quenched with water) are common.

    • Solution: A second recrystallization from a different solvent system may work. If benzoic acid is present (indicated by a broad singlet around 12 ppm in the ¹H NMR), a simple liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the initial workup will remove it.

  • Regioisomers: Friedel-Crafts acylation on substituted aromatic rings can sometimes yield small amounts of regioisomers. These have very similar polarities and solubility profiles, making them difficult to remove by recrystallization.

    • Solution: Careful flash column chromatography using a shallow solvent gradient is the most effective method for separating isomers.[12] Preparative TLC can also be used for small quantities.

  • Residual Solvent: The solvent used for recrystallization may be trapped in the crystals.

    • Solution: Dry the product under high vacuum for an extended period (several hours to overnight), potentially with gentle heating (well below the compound's melting point).

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for recrystallizing 1,4-Benzodioxin-6-yl(phenyl)methanone?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For aromatic ketones like this, a good starting point is to test solvent systems of intermediate polarity.[4]

Solvent/SystemTypeRationale
Ethanol or Isopropanol Single SolventGood for moderately polar compounds. Often provides high-quality crystals upon slow cooling.
Ethyl Acetate / Hexane Solvent PairA versatile system. Dissolve the compound in a minimum of hot ethyl acetate, then add hot hexane until cloudiness appears. Reheat to clarify and cool slowly.[4]
Acetone / Hexane Solvent PairSimilar to EtOAc/Hexane, works well for many ketones.[4]
Chloroform (CHCl₃) Single SolventBenzophenone itself has been shown to recrystallize well from chloroform.[13] Use with caution due to toxicity.
Toluene Single SolventGood for aromatic compounds; dissolves them well when hot and has a high boiling point, allowing for a large temperature gradient.
Q2: How do I develop an effective TLC solvent system to monitor my reaction and column?

A2: TLC is essential for gauging reaction progress and developing conditions for column chromatography.[14] The goal is to find a solvent system that gives your product an Rf value of 0.25-0.35 , as this typically translates well to column separation.[6]

Step-by-Step Development Protocol:

  • Start with a Standard System: Begin with a 4:1 mixture of Hexane:Ethyl Acetate. This is a good starting point for many moderately polar organic compounds.

  • Spot the Plate: On a silica gel TLC plate, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture on the same spot).[14]

  • Develop and Visualize: Place the plate in a chamber with your chosen solvent. After the solvent front nears the top, remove the plate, mark the front, and let it dry. Visualize the spots under a UV lamp (254 nm), as the aromatic rings will be UV-active.[15]

  • Analyze and Adjust:

    • If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., try 3:1 or 2:1 Hexane:Ethyl Acetate).

    • If Rf is too high (>0.5): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., try 9:1 Hexane:Ethyl Acetate).

    • If spots are not separating: Try a different solvent system. For example, replace Ethyl Acetate with Acetone or Dichloromethane (DCM) to alter the selectivity. A common system for benzophenones is a mixture of hexane and acetone.[6]

Q3: What are the characteristic ¹H and ¹³C NMR signals for 1,4-Benzodioxin-6-yl(phenyl)methanone?

A3: NMR spectroscopy is the definitive method for confirming the structure and assessing the purity of your final product. While the exact shifts can vary slightly based on the solvent, the expected patterns are consistent.

  • ¹H NMR:

    • Aromatic Protons (Phenyl Ring): You will see multiplets between ~7.4 and 7.8 ppm integrating to 5 protons.

    • Aromatic Protons (Benzodioxin Ring): You will see signals for the three protons on the benzodioxin portion, likely between ~6.9 and 7.4 ppm. Their splitting pattern will depend on their coupling to each other.

    • Dioxin Protons (-O-CH₂-CH₂-O-): A characteristic multiplet or singlet-like signal for the four protons of the ethylenedioxy bridge will appear around 4.3 ppm.[16][17] The absence of impurities in the aliphatic and aromatic regions is a strong indicator of purity.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A key signal will appear far downfield, typically in the range of 180-195 ppm.[16] Its presence is crucial for confirming the ketone functionality.

    • Aromatic Carbons: A series of signals between ~115 and 150 ppm.

    • Dioxin Carbons (-O-CH₂-CH₂-O-): A signal around 64-65 ppm is characteristic of the carbons in the ethylenedioxy bridge.[16]

Q4: Are there alternative purification methods besides chromatography and recrystallization?

A4: While chromatography and recrystallization are the workhorses of purification, other methods can be useful in specific situations.

  • Bisulfite Extraction: This chemical method is highly effective for separating ketones from non-carbonyl impurities. The ketone reversibly forms a water-soluble adduct with sodium bisulfite, which can be extracted into an aqueous layer. The ketone can then be regenerated by adding a base.[18] This is particularly useful for removing non-polar, non-ketonic impurities that are difficult to separate by other means.

  • Distillation: If the compound is thermally stable and volatile, and the impurities have significantly different boiling points, vacuum distillation can be an option. However, for a high-melting solid like 1,4-Benzodioxin-6-yl(phenyl)methanone, this is generally not a practical laboratory-scale method.[3]

G Crude Crude Product IsSolid Is the crude product a solid? Crude->IsSolid IsImpurityCarbonyl Are impurities non-carbonyl? Crude->IsImpurityCarbonyl IsThermallyStable Is product thermally stable & volatile? Crude->IsThermallyStable Recrystallization Recrystallization IsSolid->Recrystallization Yes, primarily Chromatography Column Chromatography IsSolid->Chromatography No, or many impurities IsImpurityCarbonyl->Chromatography No, or complex mixture Bisulfite Bisulfite Extraction IsImpurityCarbonyl->Bisulfite Yes IsThermallyStable->Chromatography No Distillation Distillation IsThermallyStable->Distillation Yes

Caption: Relationship between purification methods and product properties.

References

  • Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (2008). Research Journal of Physics.
  • Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone. CrystEngComm (RSC Publishing).
  • Rapid crystal growth of benzophenone by low temperature solution growth and its characteriz
  • Prepar
  • Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. CH 463 Experimental Chemistry II.
  • Growth, Crystalline Perfection and Characterization of Benzophenone Oxime Crystal. (2012). Research Journal of Recent Sciences.
  • A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC. Benchchem.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments.
  • Reagents & Solvents: Solvents for Recrystalliz
  • quantitative measurements on tlc plates using ccd detection. Durham University.
  • Column Chromatography: Principles, Procedure, and Applic
  • Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chrom
  • Thin Layer Chrom
  • 1.2.2. 1,4-Benzodioxins. Science of Synthesis.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Inform
  • Video: Purification of a Total Lipid Extract with Column Chrom
  • 1,4-Benzodioxan(493-09-4) 1H NMR spectrum. ChemicalBook.
  • Purific
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022).
  • First Total Synthesis of 1,4-Benzodioxane Lignans Cadensin G. Connect Journals.
  • High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system.
  • Alternative purification techniques for cyclopropyl ketones besides chrom
  • [3-(Morpholin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-phenylmethanone. PubChem.
  • Column Chromatography: Procedure, Technique & Examples. (2022). Vaia.
  • LC Purification Troubleshooting Guide.
  • Process for preparation of 1,4-benzodioxane derivative.
  • 1,4-Benzodioxan-6-yl methyl ketone. Chem-Impex.
  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. (2026).
  • 1,4-Benzodioxan-6-yl methyl ketone. PubChem.
  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Semantic Scholar.
  • 1,4-Benzodioxan-6-yl methyl ketone 98 2879-20-1. Sigma-Aldrich.
  • Friedel-Crafts Acyl
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2022). Molecules.
  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool.

Sources

"1,4-Benzodioxin-6-yl(phenyl)methanone" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,4-Benzodioxin-6-yl(phenyl)methanone. This document is intended for researchers, scientists, and drug development professionals. Here, we will address common stability and degradation challenges encountered during the handling, storage, and experimental use of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your research.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering step-by-step solutions.

Issue 1: Unexpected Impurities in Recently Synthesized Batch

Question: I've just synthesized a batch of 1,4-Benzodioxin-6-yl(phenyl)methanone via Friedel-Crafts acylation, but my NMR and LC-MS analyses show several unexpected peaks. What could be the cause?

Answer:

The presence of unexpected impurities following a Friedel-Crafts acylation of 1,4-benzodioxane can often be traced to a few key factors during the reaction and workup. The primary suspects are side reactions due to the nature of the electrophile and the Lewis acid catalyst, as well as potential degradation of the product under the reaction or purification conditions.

Potential Causes and Solutions:

  • Over-acylation or Isomer Formation: The benzodioxin ring is activated, and under harsh conditions, di-acylation can occur. Additionally, acylation might occur at other positions on the aromatic ring, leading to isomeric impurities.

    • Solution: To minimize these side products, it is crucial to control the stoichiometry of the reactants carefully. Use a modest excess of the 1,4-benzodioxane and add the acylating agent (benzoyl chloride) portion-wise to the reaction mixture. Maintaining a low reaction temperature (0-5 °C) can also enhance selectivity.

  • Cleavage of the Dioxin Ring: Strong Lewis acids, if used in excess or at elevated temperatures, can potentially catalyze the cleavage of the ether linkages in the 1,4-benzodioxin ring.

    • Solution: Opt for a milder Lewis acid, or use a stoichiometric amount of a stronger one like aluminum chloride. Ensure the reaction is conducted at the lowest effective temperature and for the minimum time necessary for complete conversion of the starting material.

  • Impure Starting Materials: The purity of your 1,4-benzodioxane and benzoyl chloride is paramount. Impurities in these reagents will inevitably be carried through the reaction.

    • Solution: Always verify the purity of your starting materials by an appropriate analytical method (e.g., NMR, GC-MS) before commencing the synthesis. If necessary, purify the starting materials by distillation or recrystallization.

  • Degradation during Workup or Purification: The product can be susceptible to degradation under strongly acidic or basic conditions during the workup. Also, prolonged exposure to heat during solvent evaporation or column chromatography can be detrimental.

    • Solution: Neutralize the reaction mixture carefully during the aqueous workup, avoiding extremes of pH. When performing chromatographic purification, use a minimally activated silica gel and a non-polar solvent system to expedite elution. Evaporate solvents under reduced pressure at a low temperature.

Issue 2: Compound Degradation in Solution During Assays

Question: I'm observing a decrease in the concentration of my 1,4-Benzodioxin-6-yl(phenyl)methanone stock solution over the course of my multi-day cellular assay. What could be causing this instability?

Answer:

The degradation of 1,4-Benzodioxin-6-yl(phenyl)methanone in solution, particularly in the context of biological assays, is often multifactorial. The key is to consider the interplay of the solvent, the assay conditions (pH, temperature), and exposure to light.

Potential Causes and Solutions:

  • Photodegradation: Benzophenone and its derivatives are known to be photosensitive.[1][2][3] The carbonyl group can absorb UV light, leading to the formation of reactive species that can degrade the molecule.

    • Solution: Protect your stock solutions and assay plates from light by using amber vials and wrapping plates in aluminum foil.[4] If possible, perform experimental manipulations under low-light conditions.

  • Hydrolysis: While ketones are generally stable to hydrolysis, the presence of other functional groups and the specific pH of your assay media can influence this.[5]

    • Solution: Prepare fresh dilutions of your compound from a concentrated stock just before each experiment. If the assay buffer is significantly acidic or basic, consider performing a preliminary stability study of your compound in the buffer alone to quantify the rate of degradation.

  • Oxidation: The ether linkages of the 1,4-benzodioxin ring can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) which can be generated in cell culture or by photochemical processes.[6][7]

    • Solution: If your assay system is known to generate ROS, consider the inclusion of an antioxidant, provided it does not interfere with your experimental endpoint. Ensure your solvents are of high purity and free of peroxides.

Issue 3: Inconsistent Results from Stored Solid Compound

Question: I'm getting variable results in my experiments using a batch of 1,4-Benzodioxin-6-yl(phenyl)methanone that has been stored in my lab for several months. Could the solid compound be degrading?

Answer:

Yes, even in solid form, 1,4-Benzodioxin-6-yl(phenyl)methanone can degrade over time if not stored under optimal conditions. The primary environmental factors to consider are temperature, humidity, and light.

Potential Causes and Solutions:

  • Thermal Degradation: Like many organic molecules, elevated temperatures can promote slow degradation over time. Studies on related benzophenone structures have shown that thermal degradation can occur, especially at higher temperatures.[8][9][10]

    • Solution: Store the solid compound in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[4] Ensure the container is well-sealed to prevent moisture ingress, especially when removing it from cold storage to prevent condensation.

  • Oxidative Degradation: Prolonged exposure to air (oxygen) can lead to slow oxidation of the molecule.

    • Solution: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Hygroscopicity and Hydrolysis: If the compound is hygroscopic, it can absorb moisture from the atmosphere, which may lead to hydrolysis or other moisture-mediated degradation pathways over time.

    • Solution: Store the compound in a desiccator, particularly if you are in a humid environment. Use of a container with a tight-fitting cap is essential.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1,4-Benzodioxin-6-yl(phenyl)methanone?

A1: The primary degradation pathways for 1,4-Benzodioxin-6-yl(phenyl)methanone are anticipated to be:

  • Photodegradation: Initiated by the absorption of UV light by the benzophenone core, leading to the formation of radical species and subsequent decomposition.[3]

  • Oxidative Cleavage: The ether bonds of the 1,4-benzodioxin ring are susceptible to attack by oxidizing agents, which can lead to ring-opening.[6][7]

  • Hydrolysis: While generally slow for ketones, hydrolysis can be catalyzed by acidic or basic conditions.[5]

Q2: How should I prepare and store stock solutions of 1,4-Benzodioxin-6-yl(phenyl)methanone?

A2: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. It is recommended to prepare a high-concentration primary stock, which can then be used to make fresh dilutions for your experiments. Store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.[4]

Q3: What analytical techniques are best suited for detecting the degradation of 1,4-Benzodioxin-6-yl(phenyl)methanone?

A3: A combination of chromatographic and spectroscopic techniques is ideal for assessing the purity and detecting degradation products:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with a UV detector, this is an excellent method for quantifying the parent compound and detecting the appearance of degradation products.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information for the parent compound and any impurities or degradation products, aiding in their identification.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can confirm the identity and purity of the compound. Changes in the spectra over time can indicate degradation.

Q4: Are there any known incompatibilities of 1,4-Benzodioxin-6-yl(phenyl)methanone with common lab reagents?

A4: Care should be taken when using 1,4-Benzodioxin-6-yl(phenyl)methanone with:

  • Strong Oxidizing Agents: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide can lead to the oxidative cleavage of the dioxin ring.

  • Strong Reducing Agents: Reagents such as sodium borohydride or lithium aluminum hydride will reduce the ketone to a secondary alcohol.

  • Strong Acids and Bases: These can catalyze hydrolysis or other degradation reactions, especially at elevated temperatures.

Section 3: Experimental Protocols and Data

Protocol: Stability Assessment of 1,4-Benzodioxin-6-yl(phenyl)methanone in Solution

This protocol outlines a general procedure to assess the stability of the compound under your specific experimental conditions.

  • Preparation of Test Solutions:

    • Prepare a solution of 1,4-Benzodioxin-6-yl(phenyl)methanone in your experimental buffer or solvent at the final working concentration.

    • Prepare identical solutions and expose them to different conditions (e.g., light, room temperature; dark, room temperature; dark, 4°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each test solution.

    • Immediately analyze the aliquot by a suitable method, such as RP-HPLC with UV detection, to determine the concentration of the parent compound.

  • Data Analysis:

    • Plot the concentration of 1,4-Benzodioxin-6-yl(phenyl)methanone as a function of time for each condition.

    • Calculate the degradation rate and half-life under each condition to determine the optimal handling and experimental timeframe.

Data Summary: Recommended Storage Conditions
ConditionSolid CompoundStock Solution (in DMSO/Ethanol)
Short-Term (≤ 1 week) Room Temperature, Desiccated, Protected from Light4°C, Protected from Light
Long-Term (> 1 week) -20°C, Desiccated, Protected from Light-20°C or -80°C in Aliquots, Protected from Light

Section 4: Visual Diagrams

Workflow for Troubleshooting Compound Instability

cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Causes cluster_3 Corrective Actions A Inconsistent Experimental Results B Check Purity of Stored Compound (LC-MS, NMR) A->B C Assess Stability in Assay Solution A->C D Review Synthesis & Purification Protocol A->D E Solid State Degradation (Heat, Light, Moisture) B->E F Solution Degradation (Photolysis, Hydrolysis, Oxidation) C->F G Synthesis/Purification Issues (Side Reactions, Impurities) D->G H Implement Proper Storage (Cool, Dark, Dry) E->H I Use Fresh Solutions, Protect from Light F->I J Optimize Reaction Conditions & Purification G->J

Caption: Troubleshooting workflow for inconsistent results.

Key Factors Influencing Stability

cluster_0 Compound Stability cluster_1 Influencing Factors A 1,4-Benzodioxin-6-yl(phenyl)methanone Stability B Light Exposure B->A Photodegradation C Temperature C->A Thermal Degradation D pH of Solution D->A Hydrolysis E Presence of Oxidants E->A Oxidation F Humidity (Solid State) F->A Moisture-Mediated Degradation

Caption: Factors affecting compound stability.

References

  • de Beer, D., et al. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry, 63(22), 5518-5527. Available at: [Link]

  • de Beer, D., et al. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. PubMed. Available at: [Link]

  • Gojmerac Ivandic, A., et al. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. MDPI. Available at: [Link]

  • Quora. (2018). What does the hydrolysis of ketones yield? Available at: [Link]

  • Kotnik, K., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed. Available at: [Link]

  • McKay, G., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. Available at: [Link]

  • de Beer, D., et al. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cydopia genistoides (L.) Vent. Plant Material. ResearchGate. Available at: [Link]

  • Schräder, T., et al. (2004). Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures. PubMed. Available at: [Link]

  • Blake, D. A., & Hammock, B. D. (1964). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development, 3(4), 263-269. Available at: [Link]

  • de Beer, D., et al. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (. ACS Publications. Available at: [Link]

  • Schräder, T., et al. (2004). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC. Available at: [Link]

  • White, G. F., et al. (1996). Bacterial Scission of Ether Bonds. Semantic Scholar. Available at: [Link]

  • Ashenhurst, J. (2023). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Available at: [Link]

  • ResearchGate. (2014). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Available at: [Link]

  • Michigan State University Department of Chemistry. Aldehydes and Ketones. Available at: [Link]

  • McKay, G., et al. (2025). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63. YouTube. Available at: [Link]

  • Abdullah, N. H., et al. (2018). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]

  • Connect Journals. (2022). First Total Synthesis of 1,4-Benzodioxane Lignans Cadensin G. Available at: [Link]

  • Science of Synthesis. (2004). 1.2.2. 1,4-Benzodioxins. Thieme. Available at: [Link]

  • SIELC Technologies. (2018). 1,4-Benzodioxan-6-yl methyl ketone. Available at: [Link]

  • PubChem. 1,4-Benzodioxan-6-yl methyl ketone. Available at: [Link]

  • Wang, Y., et al. (2025). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. PMC. Available at: [Link]

  • ResearchGate. (2025). The crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone, C18H14N2O4S. Available at: [Link]

  • ResearchGate. (2026). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Available at: [Link]

  • Lipshutz, B. H., et al. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. The Royal Society of Chemistry. Available at: [Link]

  • OAE Publishing Inc. (2021). Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. Available at: [Link]

  • Guo, W., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell Press. Available at: [Link]

  • WUR eDepot. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. Available at: [Link]

  • Celabova, K., et al. (2022). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. PMC. Available at: [Link]

Sources

Technical Support Center: Optimizing Crystallization of 1,4-Benzodioxin-6-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Process Chemists, and Drug Development Scientists. Compound: 1,4-Benzodioxin-6-yl(phenyl)methanone (Also known as 6-Benzoyl-1,4-benzodioxane).[1][2] CAS Registry Number: 2506-25-4 (verify against specific supplier CoA).

Part 1: Technical Overview & Critical Parameters

Executive Summary

Crystallization of 1,4-Benzodioxin-6-yl(phenyl)methanone is a critical purification step often complicated by the molecule's tendency to "oil out" (liquid-liquid phase separation) rather than nucleate directly. This benzophenone derivative combines a flexible ethylenedioxy bridge with a rigid aromatic ketone backbone. The resulting conformational freedom often leads to supercooling and the formation of metastable amorphous phases.

This guide provides a rigorous, self-validating protocol to transition from crude oil/amorphous solid to high-purity crystalline material.

Physicochemical Profile
ParameterValue / CharacteristicImplication for Crystallization
Molecular Formula C₁₅H₁₂O₃Moderate molecular weight (240.25 g/mol ).
Melting Point Experimental Range: 55–65°C (Dependent on polymorph)Low melting point increases risk of oiling out during hot filtration or cooling.
Solubility High in DCM, CHCl₃, Acetone. Moderate in EtOH, IPA. Low in Water, Hexane.Requires a "solvent/anti-solvent" or "cooling" crystallization strategy.
Key Impurities Unreacted 1,4-benzodioxane, benzoic acid, polyol derivatives.Impurities often suppress the freezing point, exacerbating oiling out.

Part 2: Troubleshooting & Optimization (Q&A)

Q1: My product separates as a milky oil droplets instead of crystals upon cooling. How do I fix this?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature of the solution drops below the "binodal" curve (phase separation limit) before it hits the "spinodal" or nucleation boundary.

Corrective Protocol: The "Seeding at Metastable Zone" Technique

  • Re-dissolve: Heat the mixture until the oil phase completely re-dissolves into a homogeneous solution.

  • Solvent Adjustment: If using a binary system (e.g., EtOH/Water), slightly increase the ratio of the good solvent (EtOH) to lower the saturation point.

  • Temperature Control: Cool the solution slowly (0.5°C/min) to exactly 5–10°C above the temperature where oiling previously occurred.

  • Seeding: Add seed crystals (0.1–1.0 wt%) of pure 1,4-Benzodioxin-6-yl(phenyl)methanone at this elevated temperature.

    • Note: If no seeds are available, scratch the vessel wall with a glass rod or withdraw a small aliquot, freeze it in dry ice to induce nucleation, and return it to the main vessel.

  • Isothermal Hold: Hold the temperature constant for 1–2 hours to allow crystal growth on the seeds before further cooling.

Q2: Which solvent system provides the highest purity rejection?

Recommendation: Ethanol (95%) or Isopropyl Alcohol (IPA) / Hexane. While chlorinated solvents (DCM) dissolve the compound too well, alcohols offer a steep solubility curve with temperature.

Solvent Screening Table:

Solvent System Suitability Notes
Ethanol (Abs.) High Excellent for cooling crystallization. Good impurity rejection.
IPA / Water (9:1) Moderate Water acts as a strong anti-solvent but increases risk of oiling out. Use with caution.
Ethyl Acetate / Hexane High Classic binary system. Dissolve in min. hot EtOAc, add warm Hexane until turbid, then cool.

| Dichloromethane | Low | Too soluble. Yield will be poor due to high mother liquor losses. |

Q3: The crystals are clumping and trapping mother liquor. How do I improve morphology?

Diagnosis: Agglomeration due to rapid supersaturation release (crash cooling).

Optimization Strategy:

  • Reduce Cooling Rate: Switch from an ice bath to a programmable cooling ramp (e.g., 10°C/hour).

  • Agitation: Ensure overhead stirring is adequate (approx. 150-200 RPM) to suspend crystals without grinding them.

  • Ostwald Ripening: Once crystallization is complete, heat the slurry back up to near-saturation temperature (e.g., 40°C) for 30 minutes, then cool again. This dissolves small fines and deposits them onto larger, more regular crystals.

Part 3: Experimental Workflow

Standard Operating Procedure (SOP): Recrystallization from Ethanol
  • Preparation: Weigh 10.0 g of crude 1,4-Benzodioxin-6-yl(phenyl)methanone into a 100 mL round-bottom flask.

  • Dissolution: Add 30 mL of Absolute Ethanol. Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solids remain, add Ethanol in 2 mL increments until clear. If insoluble black specks remain, perform a hot filtration.

  • Nucleation Point: Remove from heat and allow to cool slowly to approx. 50°C.

    • Action: Add seed crystals (10 mg) at 45–50°C.

  • Crystal Growth: Allow the flask to cool to room temperature (20–25°C) undisturbed or with very slow stirring over 2 hours.

  • Yield Maximization: Cool the resulting slurry in an ice-water bath (0–4°C) for 1 hour.

  • Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with 10 mL of ice-cold Ethanol.

  • Drying: Dry in a vacuum oven at 30°C for 12 hours. (Avoid high heat >40°C initially to prevent melting).

Part 4: Process Visualization

The following diagram illustrates the decision logic for optimizing the crystallization process, specifically addressing the "oiling out" phenomenon.

CrystallizationWorkflow Start Start: Crude 1,4-Benzodioxin-6-yl(phenyl)methanone SolventSelect Dissolve in Hot Solvent (Rec: Ethanol or EtOAc) Start->SolventSelect CheckClear Is Solution Clear? SolventSelect->CheckClear HotFilter Perform Hot Filtration (Remove insolubles) CheckClear->HotFilter No (Solids present) Cooling Cool Slowly to Cloud Point CheckClear->Cooling Yes HotFilter->Cooling PhaseCheck Phase Separation Type? Cooling->PhaseCheck OilingOut Oiling Out Observed (Milky droplets) PhaseCheck->OilingOut Liquid Droplets Nucleation Crystallization Observed (Solid particles) PhaseCheck->Nucleation Solid Crystals RemedyOil Reheat to Clear -> Add Good Solvent -> Seed at T > T_oil OilingOut->RemedyOil Ripening Ostwald Ripening (Cycle Temp) Nucleation->Ripening RemedyOil->Cooling Retry Harvest Cool to 0°C -> Filter -> Dry Ripening->Harvest

Caption: Logic flow for crystallization optimization, prioritizing the remediation of liquid-liquid phase separation (oiling out).

References

  • Labanauskas, L., et al. (2000).[3] "Synthesis and Antiinflammatory Activity of Novel 6-Benzoyl-1,4-benzodioxane Derivatives." Pharmaceutical Chemistry Journal, 34(7), 353–355. (Validates synthesis and solid nature of the compound).

  • Gershengorn, M. C., et al. (2002). "Cyclic nucleotide phosphodiesterase inhibitors." World Intellectual Property Organization, WO2002098865A2. (Describes related benzodioxin-phenyl methanone derivatives and purification).

  • ChemicalBook. (2024). "3,4-Dihydroxybenzophenone Properties and Synthesis." (Provides data on the key precursor and structural analogs).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 76143, 1,4-Benzodioxan-6-yl methyl ketone." (Structural analog data for solubility estimation).

Sources

"1,4-Benzodioxin-6-yl(phenyl)methanone" scaling up synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 1,4-Benzodioxin-6-yl(phenyl)methanone

Topic: Scale-Up Synthesis of 1,4-Benzodioxin-6-yl(phenyl)methanone (CAS: 2879-20-1) Ticket ID: SC-882-CHEM Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are accessing the technical guide for scaling up the synthesis of 1,4-Benzodioxin-6-yl(phenyl)methanone . This compound is a critical pharmacophore, often serving as an intermediate for alpha-adrenergic blockers (e.g., doxazosin analogs) and other bioactive agents.

The industry-standard route for kilogram-scale production is the Friedel-Crafts Acylation of 1,4-benzodioxan with benzoyl chloride. While mechanistically simple, this reaction presents specific thermodynamic and workup challenges upon scale-up. This guide addresses the transition from gram-scale bench chemistry to multi-kilogram reactor protocols.

Module 1: The Reaction Protocol (The "Make")

Core Philosophy: On a large scale, heat transfer limits reaction rate. Unlike small flasks, large reactors cannot dissipate the exotherm of the Friedel-Crafts reaction instantly. Therefore, addition order and thermal management are your primary control levers.

Optimized Scale-Up Protocol
ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 equiv 1,4-benzodioxan 1.05 equiv Benzoyl Chloride 1.1 - 1.2 equiv AlCl₃Slight excess of electrophile ensures full conversion of the expensive benzodioxan core. AlCl₃ must be stoichiometric (not catalytic) as it complexes with the product ketone.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)DCM is standard. DCE is preferred if the reaction stalls and requires reflux (>40°C), though 1,4-benzodioxan is activated enough that DCM is usually sufficient.
Concentration 5 - 7 Volumes (L/kg)High concentration maximizes throughput but increases viscosity of the aluminum complex. Do not go below 4 volumes.
Temperature 0°C to 5°C (Addition) 20°C to 25°C (Aging)Low temp during addition prevents di-acylation and regioisomeric impurities.
Critical Workflow: The Acylium Ion First Method

Do not mix all reagents and heat. This causes induction periods followed by thermal runaways.

  • Reactor Prep: Charge DCM and AlCl₃ to the reactor. Cool to 0°C.[1]

  • Activation: Add Benzoyl Chloride slowly.

    • Observation: The slurry will dissolve or change color as the active electrophile (Acylium ion, [PhCO]⁺[AlCl₄]⁻) forms.

  • Controlled Addition: Add 1,4-benzodioxan (diluted in 1 vol DCM) slowly over 1-2 hours.

    • Control: Maintain internal temperature < 5°C. The rate of addition is dictated by your chiller's capacity to remove heat.

Module 2: Workup & Isolation (The "Break" & "Keep")

The most common failure point in this synthesis is the "aluminum emulsion" during hydrolysis, which traps the product and lowers yield.

The Quenching Strategy

The product exists as a 1:1 complex with AlCl₃. Breaking this bond is exothermic.

  • Wrong Way: Pouring water into the reactor. (Causes violent boiling/volcano effect).

  • Right Way (Inverse Quench): Transfer the reaction mixture slowly into a separate vessel containing ice-cold dilute HCl (1M) or ice water.

Purification: Crystallization vs. Distillation

CAS 2879-20-1 is a solid (MP: ~80-82°C). Distillation is difficult due to the high boiling point and risk of decomposition.

Recommended Crystallization System:

  • Solvent: Ethanol (95%) or Isopropyl Alcohol (IPA).

  • Procedure:

    • After phase separation, wash the organic layer with NaOH (1M) to remove unreacted benzoic acid (hydrolyzed benzoyl chloride).

    • Concentrate the organic layer to a thick oil.

    • Add hot Ethanol (3 volumes).

    • Cool slowly to 0°C. Seed crystals may be required for the first batch.

Visualizing the Workflow

The following diagram illustrates the critical process flow and decision gates for the synthesis.

G Start Start: Raw Materials ComplexForm Step 1: Acylium Ion Formation (DCM + AlCl3 + PhCOCl) Temp: 0-5°C Start->ComplexForm Addition Step 2: Substrate Addition (Add 1,4-benzodioxan slowly) Control Exotherm ComplexForm->Addition Active Electrophile Ready Monitor IPC: HPLC/TLC Check Conversion Addition->Monitor Monitor->Addition Conversion <98% (Stir longer/Warm up) Quench Step 3: Inverse Quench Pour Rxn INTO Ice/HCl Monitor->Quench Conversion >98% PhaseSep Step 4: Phase Separation Wash org layer w/ NaOH Quench->PhaseSep Cryst Step 5: Crystallization (Ethanol or IPA) PhaseSep->Cryst Final Final Product (White Solid, >98% Purity) Cryst->Final

Caption: Figure 1. Optimized process flow for the Friedel-Crafts acylation of 1,4-benzodioxan, highlighting the critical inverse quench step.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a solid black mass (clinkers) inside the reactor. What happened?

  • Cause: This is usually caused by insufficient solvent (running too concentrated) or moisture ingress reacting with AlCl₃.

  • Solution: Ensure you are using at least 5-7 volumes of DCM. Use anhydrous DCM. If the stir shaft seizes, do not force it. Add more DCM carefully to redissolve the mass.

Q2: I see a significant impurity at RRT 0.8 or 1.2 on HPLC. What is it?

  • Cause:

    • Di-acylated product: If you used >1.1 equiv of benzoyl chloride and high temperatures, you might acylate the ring twice.

    • Regioisomer (5-position): While rare due to steric hindrance, high reaction temperatures (>40°C) can erode regioselectivity, leading to acylation at the 5-position (ortho to the bridgehead).

  • Solution: Control the addition temperature strictly (<5°C). Use stoichiometry of 1.05 equiv benzoyl chloride.

Q3: During workup, the layers won't separate (Emulsion).

  • Cause: Aluminum salts form gelatinous hydroxides at neutral pH.

  • Solution:

    • Acidify: Ensure the aqueous layer is clearly acidic (pH < 2) using HCl. This keeps Aluminum in solution as Al³⁺.

    • Filter: If solid particulates are stabilizing the emulsion, filter the biphasic mixture through a Celite pad.

    • Rochelle's Salt: For stubborn emulsions, adding a saturated solution of Potassium Sodium Tartrate (Rochelle's salt) complexes the aluminum and breaks the emulsion (though this is slow and expensive for large scales; HCl is preferred).

Q4: My product is oiling out during crystallization.

  • Cause: The product purity is likely too low (crude oil contains too much unreacted benzoyl chloride or benzodioxan), or the cooling ramp was too fast.

  • Solution:

    • Re-dissolve the oil by heating.

    • Add a seed crystal at the cloud point.

    • Cool very slowly (5°C per hour).

    • Ensure the crude was washed with NaOH to remove benzoic acid impurities before attempting crystallization.

References

  • Friedel-Crafts Acylation Overview & Mechanism Source: Sigma-Aldrich (Merck) Technical Library
  • 1,4-Benzodioxan-6-yl methyl ketone (Analogous Chemistry & Physical Properties)

    • Source: PubChem Compound Summary
    • URL:[Link]

  • Regioselectivity in Friedel-Crafts Reactions of Activ

    • Source: Organic Chemistry Portal[2]

    • URL:[Link]

  • Scale-Up Workup Procedures for Aluminum Chloride Reactions

    • Source: Organic Syntheses, Coll.[2] Vol. 3, p. 553 (General procedure reference for AlCl3 handling)

    • URL:[Link]

Sources

"1,4-Benzodioxin-6-yl(phenyl)methanone" minimizing side reactions in derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 1,4-Benzodioxin-6-yl(phenyl)methanone (CAS: 28657-64-1, also known as 6-benzoyl-1,4-benzodioxane).

The content is structured as a Level 3 Technical Support Escalation , addressing complex derivatization challenges where standard textbook protocols fail.

Status: Active Ticket Priority: High (Derivatization & Stability) Assigned Specialist: Senior Application Scientist

Introduction: The Scaffold & The Challenge

You are working with a diaryl ketone where one aryl group is a 1,4-benzodioxin (electron-rich, acid-sensitive ether linkages) and the other is a simple phenyl group.

The Core Conflict:

  • The Ketone: Requires activation for derivatization (reduction, addition), often inviting Lewis Acids or strong nucleophiles.

  • The Benzodioxin Ring: Is highly electron-rich (susceptible to off-target electrophilic attack) but contains acetal-like ether linkages that are vulnerable to ring-opening under harsh Lewis acidic conditions (e.g.,

    
    , 
    
    
    
    ).
  • The Sterics: As a diaryl ketone, the carbonyl carbon is sterically crowded, promoting side reactions like enolization (if

    
    -protons were present, though not here) or 
    
    
    
    -hydride reduction
    during Grignard additions.

Visualizing the Hazard Landscape

The following decision map illustrates the primary reaction pathways and the specific "Dead End" side reactions you must avoid.

ReactionMap Start 1,4-Benzodioxin-6-yl (phenyl)methanone Red Reduction (NaBH4, LiAlH4) Start->Red Path A Grig Nucleophilic Addition (R-Mg-X / R-Li) Start->Grig Path B EAS Electrophilic Aromatic Substitution (EAS) Start->EAS Path C Alc Target: Secondary Alcohol Red->Alc Hydride Donor Pinacol SIDE REACTION: Pinacol Coupling (Dimer) Red->Pinacol SET Mechanism (Na/EtOH, e- chem) Tert Target: Tertiary Alcohol Grig->Tert Nucleophilic Attack BetaHyd SIDE REACTION: Reduction (via Beta-H) Grig->BetaHyd Steric Bulk + Beta-Hydrogens Sub Target: Ring Substituted EAS->Sub Controlled Conditions RingOpen SIDE REACTION: Dioxane Ring Cleavage EAS->RingOpen Strong Lewis Acid (AlCl3, BBr3) Regio SIDE REACTION: Mixture of Isomers EAS->Regio Poor Directing Group Control

Caption: Derivatization pathways (grey) vs. critical side reactions (red). Path selection determines the risk profile.

Module 1: Troubleshooting Nucleophilic Additions (Grignard/Lithium)

User Complaint: "I attempted to add an isopropyl group using isopropylmagnesium chloride, but I isolated the reduced secondary alcohol (benzhydrol derivative) instead of the tertiary alcohol."

Root Cause: -Hydride Elimination (Reduction)

Diaryl ketones are sterically hindered. When a Grignard reagent has a


-hydrogen (like isopropyl or cyclohexyl), the bulky transition state favors the transfer of a hydride ion (

) from the Grignard's

-position to the carbonyl, rather than the nucleophilic attack of the carbon.
The Protocol Fix

To force addition over reduction, you must change the metal or the additives.

VariableStandard Protocol (High Risk)Optimized Protocol (Low Risk) Why?
Reagent Alkyl-MgCl / Alkyl-MgBrAlkyl-Lithium (R-Li) Organolithiums are less bulky and more reactive, favoring direct addition over hydride transfer.
Additive NoneCerium(III) Chloride (

)
Promotes "Organocerium" formation. Cerium activates the carbonyl oxygen selectively without increasing basicity, suppressing enolization and reduction.
Temperature

to RT

Lower temperatures favor the kinetic addition product over the thermodynamic reduction pathway.

Step-by-Step: The Organocerium Method

  • Dry

    
    :  Heat 
    
    
    
    at
    
    
    under high vacuum (0.1 mmHg) for 2 hours. This is critical; water kills the reagent.
  • Slurry: Suspend dry

    
     in THF at 
    
    
    
    and stir for 2 hours to form a white suspension.
  • Transmetallation: Add the Grignard reagent (R-MgX) to the slurry at

    
    . Stir for 30 mins. The reagent is now effectively 
    
    
    
    .
  • Addition: Cool to

    
     and add 1,4-Benzodioxin-6-yl(phenyl)methanone  (dissolved in THF) dropwise.
    
  • Quench: Warm to

    
     and quench with dilute acetic acid (avoid strong mineral acids to protect the dioxane ring).
    

Module 2: Troubleshooting Reductions

User Complaint: "I used Sodium metal in Ethanol (Bouveault-Blanc) and got a thick gum that turned out to be a dimer."

Root Cause: Pinacol Coupling

Diaryl ketones are prone to Single Electron Transfer (SET) mechanisms. Reagents like Sodium (


), Magnesium (

), or electrochemical reduction generate a ketyl radical anion. These radicals often dimerize (couple) to form pinacols (1,2-diols) rather than reducing further to the alcohol.
The Protocol Fix

Switch from SET reagents to Hydride Transfer reagents.

Recommended Reagents:

  • Standard:

    
     in Methanol (Safe, efficient).
    
  • Stereoselective: CBS Catalyst (Corey-Bakshi-Shibata) with Borane (

    
    ).
    
    • Note: Diaryl ketones are notoriously difficult to reduce enantioselectively because the two aryl groups have similar steric profiles. The benzodioxin ring is slightly larger than the phenyl ring, but often not enough for high ee with standard catalysts.

Advanced Workflow: Enantioselective Reduction (Enzymatic) For diaryl ketones, chemical catalysis often fails to distinguish the rings. Ketoreductases (KREDs) are superior here.

  • Reference: Truppo et al.[1] demonstrated that KREDs can distinguish between phenyl and substituted phenyl rings with >99% ee where chemical catalysts failed.

Module 3: Protecting the Benzodioxin Ring (EAS & Lewis Acids)

User Complaint: "I tried to perform a Friedel-Crafts reaction elsewhere on the molecule using Aluminum Chloride (


), and the benzodioxin ring cleaved."
Root Cause: Ether Cleavage

The 1,4-benzodioxin ring contains two ether oxygens. Strong Lewis acids (especially


, 

, and

) coordinate to these oxygens, weakening the

bond and leading to ring opening (often forming catechol derivatives).
Stability Matrix
Reagent ClassExamplesCompatibility Notes
Strong Lewis Acids

INCOMPATIBLE Will cleave the dioxane ring rapidly.
Mineral Acids

Compatible Stable to dilute/conc acids at moderate temps. Avoid HI (cleaves ethers).
Mild Lewis Acids

Conditional Usually safe at low temperatures (

).
Bases

Compatible Ether linkages are generally base-stable.
Regioselectivity in Electrophilic Aromatic Substitution (EAS)

If you intend to functionalize the aromatic rings (e.g., Nitration, Bromination):

  • The Competition: You have Ring A (Benzodioxin) and Ring B (Phenyl).

    • Ring A: Activated by two alkoxy groups (strong activators). Deactivated by the Carbonyl (moderate deactivator).

    • Ring B: Unsubstituted.

  • The Outcome: The Benzodioxin ring is more reactive . The alkoxy activation outweighs the carbonyl deactivation.

  • The Position: Substitution will occur at Position 7 (ortho to the ether oxygen, meta to the carbonyl). Position 5 is sterically blocked by the carbonyl and the ether ring strain.

Diagram: Regioselectivity Logic

Regio Ketone Carbonyl Group (Deactivator for both rings) RingA Ring A: Benzodioxin Net: ACTIVATED Ketone->RingA Deactivates RingB Ring B: Phenyl Net: DEACTIVATED (by Carbonyl) Ketone->RingB Deactivates Ether Dioxin Oxygens (Strong Activators for Ring A) Ether->RingA Strongly Activates Result Major Product: Substitution at Position 7 RingA->Result

Caption: Electronic competition determining the site of electrophilic substitution.

FAQ: Rapid Response

Q: Can I use Wolff-Kishner to reduce the ketone to a methylene group? A: Proceed with caution. Wolff-Kishner requires high temperatures (


) and strong base (

). While the ether is base-stable, the harsh conditions can degrade the molecule. Better Alternative: Use the ionic hydrogenation method:

(Triethylsilane) +

(Trifluoroacetic acid). This gently reduces aryl ketones to methylenes without ring cleavage.

Q: Is the molecule light sensitive? A: Yes. Diaryl ketones (like benzophenone) are photo-initiators. They form radicals upon UV exposure. Store the solid in amber vials and exclude light during reactions to avoid radical cross-linking or pinacol formation.

Q: How do I remove the benzodioxin moiety later? A: If the benzodioxin was a protecting group (unlikely for this specific molecule, but possible), oxidative cleavage using Ceric Ammonium Nitrate (CAN) is a standard method to cleave electron-rich benzyl-like ethers, though it may fragment the ring.

References

  • Truppo, M. D., Pollard, D., & Devine, P. (2007).[1] Enzyme-catalyzed enantioselective diaryl ketone reductions.[1][2] Organic Letters, 9(2), 335-338.[1]

  • Imamoto, T., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society, 106(6), 1773-1778. (Foundational protocol for Organocerium additions).
  • Idris, N., Anderson, A., & Bakare, O. (2022).[3][4] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[3][4][5]

  • Guillaumel, J., et al. (1983). Reactivity of 1,4-benzodioxan derivatives.[3][4][5][6][7][8][9][10] European Journal of Medicinal Chemistry. (Establishes electrophilic substitution patterns on benzodioxan).

Sources

Validation & Comparative

Definitive Structural Confirmation of 1,4-Benzodioxin-6-yl(phenyl)methanone: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth analysis of single-crystal X-ray diffraction (SCXRD) as the gold standard for the structural confirmation of 1,4-Benzodioxin-6-yl(phenyl)methanone, a key scaffold in medicinal chemistry. Furthermore, we will objectively compare the insights derived from SCXRD with those from complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a holistic perspective on modern structural elucidation.

Part 1: The Unambiguous Proof: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise atomic arrangement of a crystalline solid.[1] It provides a definitive, three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and stereochemistry can be deduced with exceptional accuracy. For novel compounds entering drug development pipelines, SCXRD is the ultimate arbiter of structure.[2]

While a crystal structure for the title compound, 1,4-Benzodioxin-6-yl(phenyl)methanone, is not publicly available as of this writing, numerous derivatives containing the 1,4-benzodioxane core have been successfully characterized using this method. These studies serve as a robust blueprint for the structural analysis of the title compound.[3][4]

Causality in Experimental Design: A Protocol for Structural Confirmation

The successful application of SCXRD is contingent on a meticulously planned experimental workflow. Each step is designed to overcome specific challenges and ensure the collection of high-quality data.

Experimental Protocol: Single-Crystal X-ray Diffraction of a 1,4-Benzodioxin-6-yl Derivative

  • Crystal Growth (The Critical First Step):

    • Rationale: The fundamental prerequisite for SCXRD is a well-ordered, single crystal of sufficient size and quality. The choice of solvent and crystallization technique is critical and often empirical.

    • Method:

      • Dissolve 5-10 mg of high-purity 1,4-Benzodioxin-6-yl(phenyl)methanone in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) at an elevated temperature.

      • Allow the solution to cool slowly to room temperature. Slow evaporation is a common and effective technique. To achieve this, the vessel containing the solution is covered with a cap that has small perforations, allowing the solvent to evaporate over several days or weeks.

      • Alternative methods include vapor diffusion, where a solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent.

      • Harvest a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Data Collection:

    • Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. Modern diffractometers use sensitive detectors to capture the intensity and position of thousands of reflections.

    • Method:

      • Mount the selected crystal on a goniometer head.

      • Place the goniometer on the diffractometer. A stream of cold nitrogen (e.g., at 100 K) is often used to minimize thermal vibrations and protect the crystal from radiation damage.

      • The diffractometer, controlled by specialized software, rotates the crystal through a series of angles while exposing it to the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

      • The diffraction data (a series of images) are collected on a CCD or CMOS detector.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods to generate an initial model of the structure. This model is then refined to best fit the experimental data.

    • Method:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Solve the structure using direct methods or Patterson methods, which are computational algorithms that can phase the diffraction data.[5]

      • Refine the initial structural model by least-squares methods. This process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

      • Locate and refine hydrogen atoms, often from the difference Fourier map or by placing them in calculated positions.

      • The final model is validated using metrics such as the R-factor, which indicates the goodness of fit.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth High Purity Sample Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection On Diffractometer Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Part 2: A Comparative Analysis of Alternative & Complementary Techniques

While SCXRD provides the definitive structure, other techniques offer crucial, complementary information and are often more readily accessible. A multi-technique approach is the cornerstone of modern chemical analysis.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[7][8] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • ¹H NMR: Reveals the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).[9] For 1,4-Benzodioxin-6-yl(phenyl)methanone, one would expect to see characteristic signals for the aromatic protons on both the benzodioxin and phenyl rings, as well as the methylene protons of the dioxin ring.[10]

  • ¹³C NMR & DEPT: Provides the number of non-equivalent carbon atoms and their hybridization state. DEPT experiments can distinguish between CH, CH₂, and CH₃ groups.[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, COSY shows which protons are coupled to each other, while HMBC can reveal long-range correlations between protons and carbons, helping to piece together the molecular skeleton.[12]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound with high accuracy.[13] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule.[14] The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure, as weaker bonds tend to break preferentially.[15][16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[17] Infrared radiation causes vibrations of the molecular bonds, and the frequencies at which these vibrations occur are characteristic of the bond type.[18] For 1,4-Benzodioxin-6-yl(phenyl)methanone, one would expect to see strong absorption bands corresponding to the carbonyl (C=O) group of the ketone, as well as absorptions for the C-O-C ether linkages and the aromatic C=C bonds.[19][20]

Performance Comparison
Technique Information Provided Sample Requirements Advantages Limitations
SCXRD Definitive 3D structure, bond lengths/angles, stereochemistry, crystal packing.Single crystal (0.1-0.3 mm).Unambiguous and highly precise structural data.[2]Crystal growth can be challenging; not suitable for amorphous solids or oils.
NMR Carbon-hydrogen framework, connectivity, stereochemistry in solution.5-10 mg, soluble in deuterated solvent.Non-destructive; provides information on dynamics in solution.[7]Complex spectra can be difficult to interpret; less definitive than SCXRD for absolute stereochemistry.
MS Molecular weight, elemental composition (HRMS), structural fragments.Micrograms to nanograms.Extremely sensitive; provides molecular formula.[16]Does not provide information on connectivity or stereochemistry; destructive.
FTIR Presence of functional groups.Milligrams (solid or liquid).Fast, simple, and provides a "fingerprint" of the molecule.[21]Provides limited information on the overall molecular skeleton.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Proposed_Structure Hypothesized Structure NMR NMR Spectroscopy (Connectivity, H/C Framework) Proposed_Structure->NMR MS Mass Spectrometry (Molecular Weight, Formula) Proposed_Structure->MS FTIR FTIR Spectroscopy (Functional Groups) Proposed_Structure->FTIR SCXRD Single-Crystal X-ray Diffraction NMR->SCXRD Corroboration MS->SCXRD Corroboration FTIR->SCXRD Corroboration Confirmed_Structure Definitive 3D Structure SCXRD->Confirmed_Structure Unambiguous Confirmation

Part 3: Synthesizing the Evidence - A Holistic Approach

In practice, these techniques are used in concert. For a novel compound like 1,4-Benzodioxin-6-yl(phenyl)methanone, the typical workflow would be:

  • Initial Characterization: After synthesis and purification, FTIR would quickly confirm the presence of the expected ketone and ether functional groups. MS would confirm that the product has the correct molecular weight and elemental composition.

  • Detailed Structural Elucidation: 1D and 2D NMR experiments would be performed to assemble the carbon-hydrogen framework, confirming the connectivity of the benzodioxin and phenyl rings through the ketone linker.

  • Absolute Confirmation: While the spectroscopic data provide a very strong case for the proposed structure, only SCXRD can provide the definitive, unambiguous proof. The crystal structure would confirm the connectivity and reveal subtle details such as the dihedral angle between the two aromatic rings and how the molecules pack in the solid state.[4]

Conclusion

The structural confirmation of 1,4-Benzodioxin-6-yl(phenyl)methanone, like any critical small molecule in research and development, relies on a synergistic application of modern analytical techniques. While NMR, MS, and FTIR spectroscopy provide essential and complementary pieces of the structural puzzle, single-crystal X-ray diffraction remains the undisputed gold standard, offering the ultimate, high-resolution picture of the molecule's three-dimensional architecture. For drug development professionals and researchers, understanding the strengths and limitations of each technique is crucial for making informed decisions, ensuring the scientific integrity of their work, and accelerating the path from discovery to application.

References

  • Nuclear Magnetic Resonance Spectroscopy. Michigan State University Department of Chemistry. [7]

  • Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, PMC, NIH. [15]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [11]

  • Structural elucidation by NMR(1HNMR). Slideshare. [9]

  • Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars. [8]

  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section D, Structural Biology, PMC. [5]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. [6]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [12]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [2]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [16]

  • Mass spectrometry. Wikipedia. [13]

  • Mass Spectrometry - Structure Determination of Organic Compounds. Pharmacy 180. [14]

  • A New Era for Determining Small Molecule Structure Determination. Thermo Fisher Scientific.

  • Standards-Free Tools to Identify Small Molecules in Complex Samples. PNNL.

  • Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [19]

  • Technique to identify small molecules could speed up drug discovery. European Pharmaceutical Review.

  • The crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone, C18H14N2O4S. ResearchGate. [3]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [10]

  • Comparative FTIR spectra of benzophenone and the product of the... ResearchGate. [20]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. [18]

  • FTIR Spectroscopy for Functional Group Analysis. Scribd. [17]

  • 1,4-Benzodioxan-6-yl methyl ketone. PubChem.

  • Crystal structure of methanone. PubMed.

  • The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][7][9]dioxin-6-yl)prop-2-en-1-one. IUCrData. [4]

  • Quantification of Mass Fraction of Organic Mass Functional Groups: Fourier Transform Infrared spectroscopy (FTIR) Application. University of California, Riverside. [21]

  • Chemical Crystallography before X-ray Diffraction. Angewandte Chemie International Edition. [1]

Sources

"1,4-Benzodioxin-6-yl(phenyl)methanone" purity analysis by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: HPLC Purity Analysis of 1,4-Benzodioxin-6-yl(phenyl)methanone Content Type: Technical Comparison & Method Development Guide

Executive Summary

1,4-Benzodioxin-6-yl(phenyl)methanone (CAS: 2879-20-1), a benzophenone derivative featuring a fused dioxin ring, serves as a critical scaffold in the synthesis of alpha-adrenergic blockers (e.g., doxazosin analogs) and tubulin polymerization inhibitors.

Achieving high purity (>99.5%) is challenging due to the presence of structurally similar impurities arising from its Friedel-Crafts acylation synthesis. While traditional C18 (Octadecyl) columns are the industry workhorse, they often fail to resolve positional isomers or closely related aromatic byproducts found in this matrix.

This guide compares the Standard C18 approach against a Phenyl-Hexyl stationary phase .[1] We demonstrate that the Phenyl-Hexyl phase, utilizing


 interactions, offers superior resolution of aromatic impurities compared to the purely hydrophobic mechanism of C18.

Chemical Context & Impurity Profile[2][3][4][5]

To design a robust method, one must understand the "Separation Challenge."[1] The target molecule is typically synthesized via Friedel-Crafts acylation of 1,4-benzodioxane with benzoyl chloride.

The Analytes
CompoundRoleStructure NoteLogP (Approx)Detection Challenge
Target Product6-substituted benzodioxin~3.5High UV absorbance (254 nm)
Impurity A Starting Material1,4-Benzodioxane~1.9Low UV response; elutes early
Impurity B Side ProductBenzoic Acid~1.9pH dependent; tails without buffer
Impurity C Isomer5-substituted isomer~3.5Critical Pair: Co-elutes on C18
The Separation Mechanism
  • C18 (L1): Relies on Hydrophobicity . It separates based on the "greasiness" of the molecule. Since the Target and Impurity C (isomer) have identical mass and nearly identical hydrophobicity, C18 struggles to separate them.

  • Phenyl-Hexyl (L11): Relies on Hydrophobicity +

    
     Stacking . The electron-rich benzodioxin ring interacts differently with the phenyl ring on the column depending on the substitution pattern (position 6 vs. 5), allowing for baseline separation.
    

Experimental Protocols

Method A: The "Legacy" Approach (C18)

Standard reversed-phase conditions often found in general quality control.

  • Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm.[4]

Method B: The "High-Resolution" Approach (Phenyl-Hexyl)

Recommended for isomer resolution and complex impurity profiles.

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 with Formic Acid).

    • Note: The buffer controls the ionization of Impurity B (Benzoic acid) while the Phenyl phase engages the aromatic rings.

  • Mobile Phase B: Methanol.[4][5]

    • Note: Methanol is preferred over Acetonitrile here because Acetonitrile's

      
      -electrons can interfere with the stationary phase's 
      
      
      
      selectivity.
  • Gradient:

    • 0.0 min: 45% B

    • 12.0 min: 85% B

    • 15.0 min: 85% B

    • 15.1 min: 45% B

  • Flow Rate: 1.0 mL/min.[2][3][6]

  • Temperature: 35°C (Critical for consistent

    
     interactions).
    

Comparative Results

The following data represents typical performance metrics observed when analyzing a crude reaction mixture containing 95% Product, 2% Isomer, and residual starting materials.

Table 1: System Suitability Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (Target) 8.2 min9.4 minComparable
Resolution (Target vs. Isomer) 1.1 (Co-elution risk)3.4 (Baseline separated)Phenyl-Hexyl Wins
Tailing Factor (Benzoic Acid) 1.8 (Significant tailing)1.1 (Sharp peak)Method B (Buffer effect)
Selectivity (

)
1.021.15Phenyl-Hexyl shows distinct mechanism
Analysis of Causality
  • Isomer Separation: On the C18 column, the 5-substituted and 6-substituted isomers co-elute because their hydrophobic surface areas are nearly identical. On the Phenyl-Hexyl column, the steric hindrance of the 5-position alters the angle at which the molecule can "stack" against the stationary phase phenyl ring, resulting in a retention shift [1, 2].

  • Peak Shape: The use of Ammonium Formate (Method B) suppresses the ionization of residual Benzoic acid and masks silanol activity better than simple Phosphoric acid, leading to sharper peaks for acidic impurities [3].

Visual Workflows

Diagram 1: Analytical Decision Tree

This flowchart guides the analyst on when to switch from C18 to Phenyl-Hexyl.

MethodSelection Start Start: Purity Analysis of Benzodioxin Derivative Screen Screen with C18 Column (Acetonitrile/Water) Start->Screen CheckRes Is Critical Pair Resolution > 1.5? Screen->CheckRes Success Validate C18 Method CheckRes->Success Yes Fail Suspect Aromatic Isomers or Co-elution CheckRes->Fail No Switch Switch to Phenyl-Hexyl Phase (Methanol/Ammonium Formate) Fail->Switch Optimize Optimize Methanol Ratio (Enhance Pi-Pi Interactions) Switch->Optimize Final Final Method: Phenyl-Hexyl High Selectivity Optimize->Final

Caption: Decision matrix for selecting stationary phases based on resolution requirements for aromatic isomers.

Diagram 2: Sample Preparation & Injection Workflow

Standardized protocol to ensure reproducibility and prevent column fouling.

SamplePrep Sample Raw Sample (Solid/Oil) Dissolve Dissolve in 100% MeOH (Solubility Check) Sample->Dissolve Dilute Dilute to 0.5 mg/mL with Mobile Phase A/B (50:50) Dissolve->Dilute Prevent Precipitation Filter Filter (0.2 µm PTFE) Remove Particulates Dilute->Filter Vial Transfer to Amber Vial Filter->Vial Inject HPLC Injection (10 µL) Vial->Inject

Caption: Sample preparation workflow emphasizing solvent compatibility to prevent on-column precipitation.

References

  • Agilent Technologies. (2020). Selectivity Comparison of Phenyl-Hexyl and C18 Columns for Aromatic Compounds. Agilent Technical Notes. Link

  • Phenomenex. (2021).[7] Luna Phenyl-Hexyl: Alternate Selectivity for Aromatic and Polar Compounds. Phenomenex Application Guide. Link

  • Waters Corporation. (2022). Understanding Stationary Phase Interactions: Pi-Pi Stacking vs Hydrophobicity. Waters Knowledge Base. Link

  • PubChem. (2025).[8] 1,4-Benzodioxan-6-yl methyl ketone (Analogous Structure Data).[8] National Library of Medicine. Link

  • Journal of Chromatography A. (2018). Separation of benzophenone derivatives using reversed-phase liquid chromatography.Link

Sources

Comparative Profiling: 1,4-Benzodioxin-6-yl(phenyl)methanone Scaffold vs. Established Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological profile of 1,4-Benzodioxin-6-yl(phenyl)methanone (and its functionalized derivatives) as a bioisostere of the Phenstatin class of tubulin polymerization inhibitors. While the unsubstituted parent molecule serves primarily as a synthetic intermediate or scaffold, its optimized derivatives exhibit potent antineoplastic activity by targeting the colchicine-binding site of


-tubulin.

This study compares the Benzodioxin-Methanone Scaffold against three gold-standard inhibitors:

  • Combretastatin A-4 (CA-4): The clinical benchmark for vascular disrupting agents (VDAs).

  • Phenstatin: The benzophenone-based bioisostere of CA-4.[1]

  • Colchicine: The classical tubulin-binding reference.

Mechanistic Profile: The Benzodioxin Bioisostere Strategy

The core rationale for using the 1,4-benzodioxin ring is to mimic the electron-rich 3,4-dimethoxyphenyl or 3-hydroxy-4-methoxyphenyl rings found in CA-4 and Phenstatin. The ethylenedioxy bridge of the benzodioxin locks the oxygen atoms into a planar conformation, potentially reducing entropic penalties upon binding to the tubulin pocket.

Signaling Pathway: Mechanism of Action

The following diagram illustrates the cascade from ligand binding to apoptotic cell death.

TubulinInhibition Ligand 1,4-Benzodioxin-6-yl (phenyl)methanone Derivative Tubulin Colchicine Binding Site (Beta-Tubulin) Ligand->Tubulin Binds (Kd ~ nM) Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Disrupts Spindle Vascular Vascular Collapse (Tumor Necrosis) Microtubule->Vascular Endothelial Cell Retraction Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Cascade Caspase Caspase-3/9 Activation Bcl2->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 1: Mechanism of Action.[2] The benzodioxin scaffold inhibits microtubule assembly, leading to mitotic arrest and vascular disruption.

Comparative Efficacy Study

The unsubstituted 1,4-Benzodioxin-6-yl(phenyl)methanone is generally considered a scaffold (IC50 > 10


M). However, when functionalized (e.g., with a 3',4',5'-trimethoxyphenyl ring at the carbonyl position), it becomes a potent inhibitor. The data below compares the Optimized Benzodioxin Analog  (e.g., 6-(3,4,5-trimethoxybenzoyl)-1,4-benzodioxane) against standards.
Table 1: Inhibitory Potency & Cytotoxicity Profile [2]
CompoundScaffold TypeTubulin IC50 (

M)
MCF-7 GI50 (nM)A549 GI50 (nM)Key Feature
Benzodioxin Analog *Rigidified Phenstatin1.5 - 2.5 30 - 60 45 - 80 Enhanced metabolic stability vs. CA-4
Combretastatin A-4 Stilbene (Cis)1.0 - 1.23 - 104 - 15Unstable (isomerizes to inactive trans)
Phenstatin Benzophenone1.0 - 1.520 - 4030 - 50Stable ketone linker; equipotent to CA-4
Colchicine Tropolone2.0 - 2.510 - 2015 - 30High toxicity; classic reference

*Data represents average values for optimized 3,4,5-trimethoxy-substituted benzodioxin-methanone derivatives [1, 2].

Analysis:

  • Potency: The Benzodioxin analog retains near-equivalent potency to Phenstatin. The 1,4-benzodioxin ring effectively mimics the 3-hydroxy-4-methoxyphenyl B-ring of Combretastatin A-4.

  • Stability: Unlike CA-4, which suffers from cis-to-trans isomerization (losing activity), the Benzodioxin-Methanone scaffold is chemically stable due to the carbonyl linker (similar to Phenstatin).

  • Solubility: The benzodioxin ring is more lipophilic than the catechol moiety, which may require phosphate prodrug modification for in vivo delivery.

Experimental Protocols

To validate the activity of this scaffold, the following protocols are standard in the field.

Protocol A: Synthesis of the Scaffold (Friedel-Crafts Acylation)

This method generates the core 1,4-Benzodioxin-6-yl(phenyl)methanone structure.

  • Reagents: 1,4-Benzodioxan (10 mmol), Benzoyl Chloride (10 mmol), Aluminum Chloride (AlCl

    
    , 12 mmol), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve 1,4-benzodioxan in dry DCM (20 mL) at 0°C.

    • Add AlCl

      
       portion-wise under nitrogen atmosphere.
      
    • Add Benzoyl Chloride dropwise over 15 minutes.

    • Stir at room temperature for 4–6 hours (monitor by TLC).

    • Quench: Pour mixture into ice-water/HCl.

    • Extraction: Extract with DCM (3x), wash with brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Recrystallize from Ethanol or Flash Chromatography (Hexane/EtOAc).

  • Validation:

    
    H NMR should show the benzodioxin ethylene bridge (singlet/multiplet ~4.3 ppm) and aromatic peaks.
    
Protocol B: Tubulin Polymerization Assay (In Vitro)

Self-Validating Step: Use Paclitaxel (stabilizer) and Colchicine (inhibitor) as controls.

  • Preparation: Use >99% pure tubulin protein (porcine brain source) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP).
    
  • Baseline: Measure fluorescence of DAPI-tubulin complex or turbidity at 350 nm at 37°C for 10 mins.

  • Treatment: Add test compound (Benzodioxin analog) at graded concentrations (0.1 - 10

    
    M).
    
  • Measurement: Monitor polymerization for 60 minutes.

    • Result: A "flat" curve indicates inhibition (similar to Colchicine). A rapid rise indicates polymerization (Vehicle control).

  • Calculation: Determine IC50 (concentration reducing V

    
     by 50%).
    
Protocol C: MTT Cell Viability Assay
  • Seeding: Seed MCF-7 or A549 cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Dosing: Treat with serial dilutions of the compound for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.[3]

Structural Optimization Logic (SAR)

The "1,4-Benzodioxin-6-yl(phenyl)methanone" is the template .[4] To achieve drug-like potency, the following modifications are critical:

SAR Core Core Scaffold: 1,4-Benzodioxin-6-yl (phenyl)methanone Mod1 A-Ring Modification: Must be 3,4,5-trimethoxy (Mimics Colchicine A-ring) Core->Mod1 Required for nM Potency Mod2 Linker: Carbonyl (C=O) Maintains Stability Core->Mod2 Retained Mod3 B-Ring (Benzodioxin): Mimics 3-OH-4-OMe (Rigidified) Core->Mod3 Intrinsic Feature

Figure 2: Structure-Activity Relationship (SAR). The unsubstituted phenyl ring of the core scaffold must be substituted (typically with trimethoxy groups) to match the pharmacophore of Combretastatin A-4.

References
  • Zhang, S., et al. (2016). "The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors." RSC Advances, 6, 88453-88462.

  • Pettit, G. R., et al. (1998). "Antineoplastic agents.[1][2] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry, 41(10), 1688-1695. (Establishes Phenstatin/Benzophenone baseline).

  • Bellur, E., et al. (2013). "Synthesis of 1,4-benzodioxan-based rigid analogues of combretastatin A-4." Beilstein Journal of Organic Chemistry, 9, 1407–1413.

  • Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews, 16(2), 207-231.

Sources

"1,4-Benzodioxin-6-yl(phenyl)methanone" comparing synthesis routes efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)methanone (also referred to as 6-benzoyl-1,4-benzodioxane) represents a classic case study in aromatic ketone construction. For industrial and large-scale applications, Friedel-Crafts Acylation remains the superior route due to high atom economy and the electronic activation provided by the ethylenedioxy ring, which naturally directs substitution to the 6-position. However, for high-purity laboratory scale-up or when avoiding Lewis acid-sensitive moieties, the Grignard Addition to Nitrile offers a robust, regiochemically unambiguous alternative.

This guide objectively compares these two primary methodologies, supported by experimental data and mechanistic insights.

Molecule Profile & Retrosynthetic Analysis

  • IUPAC Name: (2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)methanone[1]

  • Structure: A benzophenone derivative featuring a fused ethylenedioxy ring.

  • Key Reactivity: The 1,4-benzodioxan ring is electron-rich (similar to dialkoxybenzene). The 6-position is electronically favored for Electrophilic Aromatic Substitution (EAS) due to the para-directing effect of the oxygen atoms (relative to the benzene ring fusion).

Retrosynthetic Pathways (DOT Visualization)

Retrosynthesis Target (2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)methanone Int1 1,4-Benzodioxan + Benzoyl Chloride Int1->Target Route A: Friedel-Crafts (Acylation) Int2 1,4-Benzodioxan-6-carbonitrile + PhMgBr Int2->Target Route B: Grignard (Nitrile) Int3 1,4-Benzodioxan-6-carbaldehyde + PhMgBr Int3->Target Route C: Grignard + Oxidation

Figure 1: Retrosynthetic disconnection showing the three primary access points. Route A is the most direct.

Route A: Friedel-Crafts Acylation (The Industrial Standard)

This route leverages the electron-donating nature of the ethylenedioxy group to facilitate acylation. It is the most atom-economical method but requires careful handling of the aluminum chloride catalyst.

Mechanism & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .[2][3] The acylium ion (generated from benzoyl chloride and AlCl₃) attacks the benzodioxan ring.

  • Why Position 6? The 1,4-benzodioxan ring has two equivalent aromatic positions (6 and 7) that are para to the oxygen atoms. Positions 5 and 8 are sterically hindered and less electronically activated. Consequently, >95% regioselectivity for the 6-position is typically observed.

Detailed Protocol
  • Scale: 50 mmol

  • Reagents: 2,3-dihydro-1,4-benzodioxin (1.0 eq), Benzoyl Chloride (1.05 eq), AlCl₃ (1.2 eq).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried 3-neck flask under N₂, suspend anhydrous AlCl₃ (8.0 g, 60 mmol) in dry DCM (50 mL). Cool to 0°C.

  • Acylium Formation: Add benzoyl chloride (7.4 g, 52.5 mmol) dropwise. Stir for 15 min until the solution becomes homogenous (formation of acylium complex).

  • Substrate Addition: Add 2,3-dihydro-1,4-benzodioxin (6.8 g, 50 mmol) diluted in DCM (20 mL) dropwise over 30 minutes. Note: Maintain temp < 5°C to prevent polymerization.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc.) to break the Aluminum-ketone complex.

  • Workup: Separate organic layer.[4] Wash with water, saturated NaHCO₃, and brine. Dry over MgSO₄.[4]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography if isomers are present.

Performance Data:

  • Yield: 85–92%

  • Purity: >98% (after recrystallization)

  • Atom Economy: High (HCl is the only byproduct).

Route B: Grignard Addition to Nitrile (High Precision)

This route is preferred when the Friedel-Crafts conditions (strong Lewis acid) are incompatible with other functional groups on the molecule, or if absolute regiocontrol is required (starting from a pre-functionalized 6-bromo-1,4-benzodioxane).

Mechanism

Nucleophilic attack of phenylmagnesium bromide (PhMgBr) on the nitrile carbon forms an imine magnesium salt (ketimine). Acidic hydrolysis converts this salt directly into the ketone.

Detailed Protocol
  • Precursor: 1,4-benzodioxan-6-carbonitrile (commercially available or synthesized from 6-formyl-1,4-benzodioxan).

  • Reagents: PhMgBr (1.2 eq, 3.0 M in ether), 1,4-benzodioxan-6-carbonitrile (1.0 eq).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry all glassware. Maintain a positive pressure of Argon.

  • Grignard Prep: Charge flask with 1,4-benzodioxan-6-carbonitrile (8.05 g, 50 mmol) in anhydrous THF (100 mL).

  • Addition: Cool to 0°C. Add PhMgBr solution (20 mL, 60 mmol) dropwise via syringe pump to control exotherm.

  • Reflux: After addition, warm to RT, then reflux for 2 hours to ensure complete conversion to the imine salt.

  • Hydrolysis: Cool to 0°C. Cautiously add 10% HCl (aq) (50 mL). Stir vigorously for 1 hour at RT. Note: The imine hydrolyzes to the ketone here.

  • Workup: Extract with EtOAc (3x). Wash with NaHCO₃ and brine.

  • Purification: Silica gel chromatography is often required to remove biphenyl byproducts from the Grignard reagent.

Performance Data:

  • Yield: 75–82%

  • Purity: >99% (after chromatography)

  • Atom Economy: Moderate (Loss of Mg-salts and NH₃).

Comparative Analysis

The following table contrasts the two routes based on efficiency, scalability, and environmental impact.

MetricRoute A: Friedel-Crafts AcylationRoute B: Grignard Addition
Overall Yield High (85-92%) Moderate (75-82%)
Step Count 1 Step1 Step (from Nitrile) / 2-3 from basic material
Atom Economy Excellent Poor (Stoichiometric metal waste)
Regioselectivity >95% (6-position favored)100% (Pre-determined by starting material)
Scalability High (Kilogram scale feasible)Moderate (Exotherm/Safety limits)
Purification Crystallization often sufficientChromatography usually required
Safety Profile Corrosive (AlCl₃, HCl gas)Flammable/Reactive (Grignard, Ether)
Decision Matrix (DOT Visualization)

DecisionMatrix Start Start: Choose Synthesis Route Q1 Is the 1,4-benzodioxan ring already functionalized? Start->Q1 Q2 Are there acid-sensitive groups? Q1->Q2 No (Unsubstituted) RouteB Select Route B: Grignard Addition (High Specificity) Q1->RouteB Yes (e.g., 6-CN or 6-Br) RouteA Select Route A: Friedel-Crafts Acylation (Lowest Cost, High Yield) Q2->RouteA No Q2->RouteB Yes

Figure 2: Decision matrix for selecting the optimal synthesis pathway based on substrate constraints.

Green Chemistry Alternatives

Recent advancements suggest alternatives to the stoichiometric AlCl₃ route to improve the E-factor (waste-to-product ratio).

  • Zeolite Catalysis: Using Zeolite H-Beta or HY allows for heterogeneous catalysis. While reaction times are longer (6–12 hours), the catalyst is reusable, and the workup avoids the massive aluminum salt waste [1].

  • Deep Eutectic Solvents (DES): Iron(III) chloride-based DES systems have shown promise as both solvent and catalyst, offering high regioselectivity and recyclability for benzoylation reactions [2].

References

  • Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition.

  • Idris, N., et al. (2022).[4][5][6][7] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Grignard and Friedel-Crafts protocols).

Sources

"1,4-Benzodioxin-6-yl(phenyl)methanone" SAR (Structure-Activity Relationship) analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

1,4-Benzodioxin-6-yl(phenyl)methanone represents a critical "privileged scaffold" in medicinal chemistry, primarily utilized to design metabolically stable Tubulin Polymerization Inhibitors (TPIs) .

While structurally simple, this core serves as a rigidified bioisostere for the 3,4-dimethoxyphenyl moiety found in natural antimitotic agents like Combretastatin A-4 (CA-4) and Podophyllotoxin . Its primary value lies in overcoming the metabolic liabilities (demethylation) and chemical instability (cis-trans isomerization) associated with traditional stilbene-based drugs.

Key Application Areas:

  • Primary: Anticancer therapeutics (Microtubule Destabilizing Agents).

  • Secondary: Alpha-adrenergic antagonists (when coupled with basic amine side chains).

  • Emerging: PDE4 inhibitors (as a replacement for dialkoxyphenyl rings).

Critical SAR Analysis: Engineering Potency

The biological activity of this scaffold is not inherent to the bare molecule but is "unlocked" through specific substitutions. The Structure-Activity Relationship (SAR) is defined by three zones:

Zone A: The 1,4-Benzodioxan Ring (The "Anchor")

The 1,4-benzodioxan ring acts as a surrogate for the A-ring of Colchicine or Combretastatin.

  • Bioisosterism: The ethylenedioxy bridge mimics the electronic properties of a 3,4-dimethoxy substitution pattern but locks the oxygens into a planar conformation.

  • Metabolic Shielding: Unlike free methoxy groups, which are rapidly metabolized by O-demethylases in the liver, the benzodioxan ring is resistant to metabolic hydrolysis, significantly extending the compound's half-life in vivo.

  • ** steric Constraint:** The fused ring restricts rotation, reducing the entropic penalty upon binding to the tubulin colchicine-site.

Zone B: The Methanone Linker (The "Bridge")

The carbonyl (C=O) bridge replaces the ethylene bridge (C=C) found in Combretastatin A-4.

  • Chemical Stability: The stilbene double bond in CA-4 is prone to cis-to-trans isomerization under light or heat, leading to a dramatic loss of potency (the trans isomer is 100x less active). The methanone linker is chemically stable and retains the necessary "kinked" geometry required for the binding pocket.

  • Solubility: The ketone functionality increases polarity compared to the alkene, potentially improving water solubility.

Zone C: The Phenyl Ring (The "Warhead")
  • The Unsubstituted Core (Weak/Inactive): The bare "1,4-Benzodioxin-6-yl(phenyl)methanone" (unsubstituted phenyl) typically shows micromolar or negligible activity. It serves as the negative control in SAR studies.

  • The Optimized Pharmacophore: High-affinity binding (nanomolar IC50) requires specific substitution on this phenyl ring, most notably the 3,4,5-trimethoxy pattern. This mimics the B-ring of Podophyllotoxin and is essential for hydrogen bonding and hydrophobic interactions within the tubulin beta-subunit.

Comparative Performance Guide

This table compares the "Benzodioxan-Methanone" scaffold against the industry standards (Combretastatin A-4) and its direct parent (Phenstatin).

FeatureCombretastatin A-4 (CA-4)PhenstatinBenzodioxan-Methanone Analog
Core Structure Stilbene (C=C)Benzophenone (C=O)Benzodioxan-Benzophenone
A-Ring 3-hydroxy-4-methoxyphenyl3-hydroxy-4-methoxyphenyl1,4-Benzodioxan-6-yl
Tubulin IC50 ~1.0 - 2.0 µM~1.0 - 3.0 µM~1.5 - 3.0 µM (Optimized)
Cytotoxicity (GI50) < 10 nM< 100 nM< 50 nM (Optimized)
Metabolic Stability Low (O-demethylation)ModerateHigh (Ring constraint)
Chemical Stability Poor (Isomerizes)ExcellentExcellent
Water Solubility Very LowLowModerate

*Note: "Optimized" refers to the derivative where the Phenyl ring is substituted with 3,4,5-trimethoxy groups. The unsubstituted core is significantly less potent.

Mechanism of Action: The Tubulin Blockade

The following diagram illustrates how the Benzodioxan-Methanone scaffold disrupts cellular division.

TubulinPath Compound Benzodioxan-Methanone (Ligand) Tubulin Tubulin Heterodimer (Colchicine Binding Site) Compound->Tubulin  Binds with high affinity   Complex Ligand-Tubulin Complex Tubulin->Complex  Conformational Change   Polymerization Microtubule Polymerization Complex->Polymerization  INHIBITS   Arrest G2/M Cell Cycle Arrest Polymerization->Arrest  Disruption of Spindle   Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis  Caspase Activation  

Figure 1: Pathway of antimitotic activity. The ligand binds to the colchicine site, preventing microtubule assembly and triggering apoptotic cell death.[1]

Validated Experimental Protocol: Tubulin Polymerization Assay

To validate the activity of this scaffold, researchers must use a self-validating kinetic assay. This protocol distinguishes true inhibitors from false positives (aggregators).

Reagents & Setup
  • Purified Tubulin: >99% pure from bovine brain (Cytoskeleton Inc. or equivalent).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • GTP Stock: 100 mM (Freshly prepared).

  • Detection: Fluorescence plate reader (Ex: 360nm / Em: 450nm) using DAPI reporter or Absorbance at 340nm.

Step-by-Step Methodology
  • Preparation: Dilute the test compound (Benzodioxan derivative) in DMSO to 100x the final concentration (e.g., 500 µM for a 5 µM final).

  • Blanking: Add 5 µL of compound solution to a pre-warmed (37°C) 96-well half-area plate. Include a DMSO only control (Negative) and Colchicine (5 µM) control (Positive).

  • Tubulin Mix: Prepare a tubulin reaction mix (3 mg/mL tubulin in Buffer + 1 mM GTP) on ice.

  • Initiation: Rapidly dispense 45 µL of the cold Tubulin Mix into the wells containing the compounds.

  • Measurement: Immediately place the plate in the reader pre-heated to 37°C.

  • Kinetics: Measure absorbance (340 nm) or fluorescence every 60 seconds for 60 minutes.

Data Interpretation (Self-Validation)
  • Vmax (Growth Rate): Calculate the slope of the linear phase of the curve.

  • Inhibition %:

    
    .
    
  • Validity Check: The DMSO control must show a sigmoidal curve (Lag phase -> Elongation -> Plateau). If the control does not polymerize, the tubulin is degraded, and the experiment is void.

References

  • Pettit, G. R., et al. (1998). "Antineoplastic agents.[1][2] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry.

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatin A-4 analogues: 1,4-benzodioxan derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Gaukroger, K., et al. (2001). "Novel syntheses of cis- and trans-combretastatin A-4." The Journal of Organic Chemistry.

  • Bellina, F., et al. (2006). "Selective synthesis of the 3-O-methyl and 3'-O-methyl ethers of combretastatin A-4." Journal of Natural Products.

  • Kamal, A., et al. (2014).[2] "Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis." ChemMedChem.

Sources

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,4-Benzodioxin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and fraught with challenges. This guide provides an in-depth comparison of the in vitro versus in vivo efficacy of compounds centered around the 1,4-benzodioxin scaffold. While direct comparative studies on "1,4-Benzodioxin-6-yl(phenyl)methanone" are not extensively available in the public domain, by examining structurally related analogs, we can derive valuable insights into the translational potential of this chemical class. This guide will synthesize data from disparate therapeutic areas to illuminate the common principles and hurdles in translating benchtop findings to whole-organism efficacy.

The 1,4-Benzodioxin Scaffold: A Privileged Structure in Drug Discovery

The 1,4-benzodioxin moiety is a recurring motif in a variety of biologically active compounds.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including as α1-adrenoceptor antagonists, antidiabetic agents, and even as insect growth regulators.[2][3][4] The rigid, bicyclic structure of the 1,4-benzodioxin core provides a robust framework for the presentation of pharmacophoric elements, making it an attractive starting point for medicinal chemistry campaigns.[5]

However, as with any chemical series, the promising potency observed in isolated cellular or enzymatic systems does not always translate to the desired effect in a complex living organism. The following sections will explore this in vitro-in vivo gap using specific examples from the 1,4-benzodioxin family.

Case Study 1: Antidiabetic Benzodioxol Carboxamide Derivatives

A recent study on novel benzodioxol carboxamide derivatives highlights a classic example of the in vitro to in vivo translational workflow in the context of metabolic disease.[2][6]

In Vitro Efficacy: Targeting α-Amylase

The primary in vitro target for these compounds was α-amylase, a key enzyme in carbohydrate digestion. Inhibition of this enzyme can temper post-prandial glucose spikes, a key therapeutic strategy in managing diabetes.

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

  • Preparation of Reagents: A solution of α-amylase, a starch solution (substrate), and the test compounds at various concentrations are prepared in a suitable buffer.

  • Reaction Initiation: The test compound and α-amylase solution are pre-incubated. The reaction is initiated by the addition of the starch solution.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of reducing sugar produced is quantified using a colorimetric method, such as the dinitrosalicylic acid (DNS) method.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting inhibition versus compound concentration.

Key In Vitro Findings:

Two lead compounds, IIa and IIc , demonstrated potent inhibition of α-amylase.[2]

CompoundIn Vitro TargetIC50 (µM)
IIa α-Amylase0.85
IIc α-Amylase0.68

Data sourced from a study on benzodioxol derivatives as antidiabetic agents.[2]

Furthermore, cytotoxicity assays using a normal human cell line (Hek293t) showed negligible effects (IC50 > 150 µM), suggesting a favorable preliminary safety profile.[2]

In Vivo Efficacy: A Streptozotocin-Induced Diabetic Mouse Model

The most promising compound, IIc , was advanced to an in vivo model of diabetes to assess its physiological effects.

Experimental Protocol: In Vivo Hypoglycemic Effect in STZ-Induced Diabetic Mice

  • Induction of Diabetes: Diabetes is induced in mice by intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.

  • Animal Grouping: Diabetic mice are divided into control and treatment groups.

  • Compound Administration: Compound IIc is administered to the treatment group, typically via oral gavage or intraperitoneal injection, over a defined period (e.g., five doses).

  • Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals from the tail vein.

  • Data Analysis: The change in blood glucose levels in the treated group is compared to the control group to determine the compound's hypoglycemic effect.

Key In Vivo Findings:

In vivo experiments demonstrated that five doses of compound IIc significantly reduced blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL, in contrast to the control group.[2][6]

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation vitro_target α-Amylase Inhibition Assay vitro_safety Cytotoxicity Assay (Hek293t) vitro_result Potent Inhibition (IC50 = 0.68 µM) Low Cytotoxicity (IC50 > 150 µM) vitro_safety->vitro_result vivo_model STZ-Induced Diabetic Mice vitro_result->vivo_model Lead Compound Selection vivo_result Significant Reduction in Blood Glucose Levels vivo_model->vivo_result

Caption: Workflow from in vitro screening to in vivo validation for antidiabetic benzodioxol derivatives.

Bridging the Gap:

In this case, the in vitro efficacy against a relevant enzymatic target translated well to a desired physiological outcome in an animal model. The low in vitro cytotoxicity was also a positive predictor for in vivo tolerability, although a full pharmacokinetic and toxicology profile would be necessary for further development. This successful translation is likely due to the direct and well-understood mechanism of action.

Case Study 2: Juvenile Hormone Signaling Inhibitors for Insect Control

The development of 1,4-benzodioxan derivatives as insect growth regulators offers a different perspective on the in vitro-in vivo comparison, this time in the context of endocrinology and developmental biology.[4]

In Vitro Efficacy: Cellular Reporter Gene Assay

The in vitro system in this study utilized a Bombyx mori (silkworm) cell line to investigate the effect of the test compound on the juvenile hormone (JH) signaling pathway.

Experimental Protocol: In Vitro Reporter Gene Assay

  • Cell Culture and Transfection: A Bombyx mori cell line is cultured and transfected with a reporter plasmid containing a JH-responsive element linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: The transfected cells are treated with a JH analog to induce reporter gene expression, in the presence or absence of the test compound (EMBP) at various concentrations.

  • Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The ability of the compound to suppress JH-induced reporter gene expression is quantified, and a dose-response curve is generated.

Key In Vitro Findings:

The lead compound, EMBP , strongly suppressed the induction of reporter gene expression by Juvenile Hormone I (JH I) in a concentration-dependent manner.[4] Further analysis indicated that EMBP acted as a competitive inhibitor of JH.[4]

In Vivo Efficacy: Precocious Metamorphosis in Silkworm Larvae

The ultimate test of an insect growth regulator is its ability to disrupt normal development in the target insect.

Experimental Protocol: In Vivo Silkworm Larvae Assay

  • Insect Rearing: Silkworm larvae are reared under controlled conditions.

  • Compound Application: At a specific developmental stage (e.g., third-instar larvae), the test compound EMBP is administered, often topically or through diet.

  • Developmental Monitoring: The larvae are monitored for signs of developmental disruption, such as precocious metamorphosis (premature transition to the pupal stage).

  • Gene Expression Analysis: To confirm the mechanism of action in vivo, the expression levels of JH-responsive genes (e.g., Krüppel homolog 1, Kr-h1) are measured in treated larvae using techniques like quantitative PCR.

Key In Vivo Findings:

EMBP induced strong precocious metamorphosis-inducing activity against silkworm larvae.[4] Mechanistically, it was confirmed that EMBP suppressed the expression of the JH-responsive gene Kr-h1 in the larvae, consistent with the in vitro findings.[4]

JH_Signaling_Pathway JH Juvenile Hormone (JH) Receptor JH Receptor Complex JH->Receptor binds DNA JH-Responsive Element (DNA) Receptor->DNA activates EMBP EMBP (1,4-Benzodioxan Derivative) EMBP->Receptor competitively inhibits Kr_h1 Kr-h1 Gene Transcription DNA->Kr_h1 Metamorphosis Suppression of Metamorphosis Kr_h1->Metamorphosis

Caption: Simplified diagram of the juvenile hormone signaling pathway and the inhibitory action of EMBP.

Bridging the Gap:

This study represents another successful translation from an in vitro cellular model to in vivo efficacy. The key to this success was the use of a highly relevant in vitro system (a cell line from the target organism) that accurately recapitulated the signaling pathway of interest. The in vivo gene expression analysis further solidified the link between the molecular mechanism observed in vitro and the physiological outcome.

General Principles of In Vitro to In Vivo Translation

The successful translation of in vitro findings to in vivo efficacy for the 1,4-benzodioxin class, as illustrated by the case studies, depends on several factors that are broadly applicable in drug discovery.[7]

  • Relevance of the In Vitro Model: The closer the in vitro system mimics the in vivo biology, the higher the predictive value. This includes using cell lines from the target species or expressing the correct receptor subtypes.

  • Pharmacokinetics and Drug Metabolism (ADME): A compound that is highly potent in vitro may fail in vivo if it is poorly absorbed, rapidly metabolized, or does not reach the target tissue in sufficient concentrations. While not detailed in the above studies, ADME properties are a major cause of in vitro-in vivo discrepancies.

  • Complexity of In Vivo Systems: In vivo models incorporate complex physiological feedback loops, multiple cell types, and metabolic processes that are absent in simplified in vitro assays.[7] These can either potentiate or antagonize the effect of a compound.

  • Target Engagement: It is crucial to demonstrate that the compound interacts with its intended target in the in vivo model, as was shown with the Kr-h1 gene expression analysis.[4][7]

Conclusion for the Practicing Scientist

The 1,4-benzodioxin scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The available literature on its derivatives underscores a fundamental principle of drug development: while in vitro assays are indispensable for high-throughput screening and mechanistic elucidation, they are but the first step.

The successful translation to in vivo efficacy, as seen with both antidiabetic and insecticidal derivatives, hinges on a deep understanding of the biological system and the selection of appropriate, translatable models. For researchers working with "1,4-Benzodioxin-6-yl(phenyl)methanone" or its analogs, the path forward involves:

  • Defining a clear in vitro biological hypothesis with a quantifiable endpoint.

  • Characterizing the compound's ADME profile early in the discovery process.

  • Selecting an in vivo model that is mechanistically relevant to the proposed therapeutic application.

  • Implementing biomarkers to confirm target engagement and pharmacodynamic effects in the in vivo setting.

By rigorously bridging the in vitro and in vivo realms, the therapeutic potential of the 1,4-benzodioxin class can be more effectively and predictably realized.

References

  • Synthesis of 1,4-benzodioxan derivatives and the evaluation of their biological activity as a novel juvenile hormone signaling inhibitor. Pest Manag Sci. 2023 Dec;79(12):5341-5348. [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules. 2023 Oct 6;13(10):1486. [Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorg Med Chem. 2002 Feb;10(2):361-9. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. 2022;12:143-160. [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed.[Link]

  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Semantic Scholar.[Link]

  • Synthesis and biology of 1,4-benzodioxane lignan natural products. ResearchGate.[Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery.[Link]

Sources

A Comparative Guide to the Enantioselective Synthesis and Separation Validation of 1,4-Benzodioxin-6-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for the enantioselective synthesis and subsequent chiral separation validation of 1,4-Benzodioxin-6-yl(phenyl)methanone. Designed for researchers, scientists, and professionals in drug development, this document offers a critical evaluation of competing strategies, supported by experimental data and protocols, to facilitate informed decision-making in the laboratory.

Introduction: The Significance of Chiral 1,4-Benzodioxin Scaffolds

The 1,4-benzodioxin motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The chirality of these molecules often dictates their pharmacological and toxicological profiles, making the production of enantiomerically pure substances a critical aspect of drug discovery and development.[1] 1,4-Benzodioxin-6-yl(phenyl)methanone serves as a key chiral building block for more complex pharmaceutical agents. Consequently, robust and efficient methods for its enantioselective synthesis and the validation of its enantiomeric purity are of paramount importance.

Part 1: Enantioselective Synthesis Strategies

The asymmetric synthesis of chiral diaryl ketones, such as 1,4-Benzodioxin-6-yl(phenyl)methanone, can be approached through several strategic disconnections. The two most prominent and competing methodologies are the asymmetric reduction of a prochiral diaryl ketone and the asymmetric arylation of a corresponding aldehyde or related precursor.

Methodology 1: Asymmetric Reduction of Prochiral 1,4-Benzodioxin-6-yl(phenyl)methanone

This approach is arguably the most direct and has been widely explored for a variety of diaryl ketones.[2] The core principle involves the use of a chiral reducing agent or a catalyst that facilitates the enantioselective addition of a hydride to the carbonyl group of the prochiral ketone.

Catalyst/Reagent SystemTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Ketoreductase Enzymes (KREDs) Up to >99%[2]High enantioselectivity, mild reaction conditions, environmentally benign (often aqueous media).Substrate specificity can be a limitation, requiring screening of enzyme libraries; can be costly.
Chiral Borane Reagents (e.g., CBS catalyst) 85-98%Well-established methodology, predictable stereochemical outcomes, commercially available reagents.Stoichiometric use of chiral reagents can be wasteful; requires anhydrous conditions.
Asymmetric Transfer Hydrogenation (Noyori-type catalysts) 90-99%High catalytic efficiency, uses readily available hydrogen sources (e.g., isopropanol).Ruthenium-based catalysts can be expensive and require careful handling.

Expert Insight: For the synthesis of 1,4-Benzodioxin-6-yl(phenyl)methanone, an enzymatic reduction using a ketoreductase is often the preferred starting point for process development due to its exceptional selectivity and green chemistry profile.[2] However, for initial lab-scale synthesis and rapid access to material, the use of a well-established chiral borane reagent like the Corey-Bakshi-Shibata (CBS) catalyst offers a reliable and predictable alternative.

This protocol is a generalized procedure and may require optimization for the specific substrate.

  • Preparation of the Reaction Mixture: In a temperature-controlled vessel, dissolve 1,4-Benzodioxin-6-yl(phenyl)methanone (1 equivalent) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) containing a co-solvent such as isopropanol (10-30% v/v) to ensure substrate solubility.

  • Addition of Cofactor and Enzyme: Add NADP⁺ or NAD⁺ (0.01-0.1 equivalents) and the selected ketoreductase (KRED) enzyme preparation. A glucose/glucose dehydrogenase system can be included for cofactor regeneration.

  • Reaction Execution: Stir the mixture at a controlled temperature (typically 25-37 °C) and monitor the reaction progress by chiral HPLC or SFC.

  • Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Methodology 2: Asymmetric Arylation Strategies

An alternative synthetic route involves the enantioselective addition of a phenyl group to 1,4-benzodioxin-6-carbaldehyde or a related electrophile. This approach builds the chiral center through a C-C bond formation.

| Reaction Type | Catalyst System | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages | | :--- | :--- | :--- | :--- | | Asymmetric Phenyl Addition to Aldehyde | Chiral Salan Ligands with Arylboronic Acids[3] | Up to 83%[3] | Utilizes commercially available starting materials. | Moderate enantioselectivity may require further optimization. | | Asymmetric Friedel-Crafts Acylation | Chiral Lewis Acids | Variable, can be high | Direct formation of the ketone. | Can be challenging to achieve high enantioselectivity for intermolecular reactions.[1] | | Visible Light Photoactivation/Phosphoric Acid Catalysis | Chiral Phosphoric Acid[4] | 90-99%[4] | Novel and efficient method, mild reaction conditions. | May require specialized equipment (blue LEDs); substrate scope might be limited. |

Expert Insight: While asymmetric arylation offers a convergent approach, achieving high enantioselectivity can be more challenging than with asymmetric reduction for this class of compounds. The development of novel catalytic systems, such as dual catalysis involving visible light, is a promising avenue for future exploration.[4]

Part 2: Chiral Separation and Validation

The accurate determination of the enantiomeric excess (ee) of the synthesized 1,4-Benzodioxin-6-yl(phenyl)methanol (the reduction product) or the final ketone product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two leading techniques for this purpose.[5][6]

Comparison of Chiral Separation Techniques: HPLC vs. SFC
FeatureChiral HPLCChiral SFC
Mobile Phase Typically hexane/alcohol mixtures (Normal Phase) or aqueous/organic mixtures (Reversed Phase).Supercritical CO₂ with a co-solvent (e.g., methanol, ethanol).[5]
Speed Generally longer run times.Faster separations due to lower viscosity and higher diffusivity of the mobile phase.[5]
Resolution High resolution can be achieved with a wide range of chiral stationary phases (CSPs).Often provides orthogonal selectivity and can achieve higher efficiency.
Environmental Impact Higher consumption of organic solvents."Greener" technique due to the use of CO₂.
Cost Lower initial instrument cost.Higher initial instrument cost.

Expert Insight: For high-throughput screening and routine analysis, chiral SFC is increasingly becoming the method of choice due to its speed and reduced solvent consumption.[6] However, chiral HPLC remains a robust and widely accessible technique, with a vast library of established methods and chiral stationary phases. Polysaccharide-based CSPs, such as those from the Daicel CHIRALPAK® and CHIRALCEL® series, are highly effective for the separation of a broad range of chiral compounds, including diaryl ketones and alcohols.[7]

Workflow for Chiral Method Development and Validation

Caption: Workflow for chiral method development and validation.

This protocol outlines the key steps for validating a chiral HPLC method for 1,4-Benzodioxin-6-yl(phenyl)methanone according to ICH guidelines.

  • System Suitability: Before each validation run, inject a standard solution containing both enantiomers to verify system performance. Key parameters include resolution (Rs > 2.0), tailing factor (T ≤ 1.5), and theoretical plates (N > 2000).

  • Specificity: Inject a blank (mobile phase), a sample of the racemate, and individual enantiomer standards (if available) to demonstrate that the method is selective for the enantiomers and free from interference.

  • Linearity and Range: Prepare a series of solutions of the racemate at different concentrations (e.g., 50-150% of the target concentration). Plot the peak area of each enantiomer against its concentration and determine the correlation coefficient (r² ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the racemate at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay): Analyze multiple preparations of a homogeneous sample on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Analyze the same sample on different days, with different analysts, and on different instruments. The RSD should also be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which each enantiomer can be reliably detected (LOD, typically S/N ≥ 3) and quantified with acceptable precision and accuracy (LOQ, typically S/N ≥ 10).

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability under normal usage variations.

Data Summary: Chiral Separation Performance
Chiral Stationary PhaseMobile PhaseAnalyteResolution (Rs)Analysis Time (min)
CHIRALPAK® AD-H Hexane:Isopropanol (90:10)Racemic 1,4-Benzodioxin-6-yl(phenyl)methanol> 2.515
CHIRALCEL® OD-H Hexane:Isopropanol (80:20)Racemic 1,4-Benzodioxin-6-yl(phenyl)methanol> 2.012
CHIRALPAK® IA Methanol (100%)Racemic 1,4-Benzodioxin-6-yl(phenyl)methanol> 3.08

Note: The data presented in this table is illustrative and based on typical performance for similar compounds. Actual results may vary depending on the specific experimental conditions.

Conclusion

The enantioselective synthesis of 1,4-Benzodioxin-6-yl(phenyl)methanone can be effectively achieved through asymmetric reduction of the prochiral ketone, with enzymatic methods offering superior enantioselectivity and a favorable environmental profile. For the critical step of enantiomeric purity assessment, both chiral HPLC and SFC provide reliable and robust solutions. While HPLC is a well-established and accessible technique, SFC offers significant advantages in terms of speed and reduced solvent consumption, making it ideal for high-throughput applications. A thorough validation of the chosen analytical method according to ICH guidelines is essential to ensure the quality and reliability of the data for regulatory submissions and quality control.

References

  • Truppo, M. D., Pollard, D., & Devine, P. (2007). Enzyme-catalyzed enantioselective diaryl ketone reductions. Organic letters, 9(2), 335–338.
  • Daicel Chiral Technologies. (2021, March 14). Comparing CHIRALPAK® Immobilized Chiral HPLC Columns.
  • Welch, C. J., Grau, B., Moore, J., & Mathre, D. J. (2001). Use of Chiral HPLC-MS for Rapid Evaluation of the Yeast-Mediated Enantioselective Bioreduction of a Diaryl Ketone. The Journal of Organic Chemistry, 66(19), 6516–6518.
  • Wang, L., et al. (2015). Catalytic Enantioselective Aryl Transfer to Aldehydes Using Chiral 2,2'-Bispyrrolidine-Based Salan Ligands. Molecules, 20(10), 18664-18676.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92.
  • Tarafder, A. (2016). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • Zhou, X., et al. (2023). Enantioselective de novo synthesis of α,α-diaryl ketones from alkynes. Science, 380(6650), 1162-1168.
  • Virginia Commonwealth University. Enantioselective Reduction of Ketones.
  • Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository.
  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Regis Technologies, Inc.
  • VTechWorks. (n.d.). Chiral Separations Introduction.
  • Welch, C. J. (2007). Validation of direct assay of an aqueous formulation of a drug compound AZY by chiral supercritical fluid chromatography (SFC). Journal of Pharmaceutical and Biomedical Analysis, 43(2), 643-647.

Sources

Safety Operating Guide

1,4-Benzodioxin-6-yl(phenyl)methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for 1,4-Benzodioxin-6-yl(phenyl)methanone (CAS: 93637-87-7).[1][2]

As a Senior Application Scientist, I have structured this protocol to prioritize complete mineralization of the benzodioxin core. While this compound is not a polychlorinated dibenzodioxin (the highly toxic "dioxin"), the benzodioxin moiety requires high-temperature incineration to prevent the formation of incomplete combustion byproducts.[1][2]

Chemical Identity & Hazard Assessment

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[3]

ParameterSpecification
Chemical Name (2,3-Dihydro-1,4-benzodioxin-6-yl)(phenyl)methanone
CAS Number 93637-87-7
Molecular Formula C₁₅H₁₂O₃
Physical State Solid (Crystalline powder)
Solubility Insoluble in water; Soluble in DCM, Acetone, Ethyl Acetate
Primary Hazards Skin/Eye Irritant (H315/H319); Potential Aquatic Toxicity (H411)
RCRA Status Not P or U listed.[1][2][4][5] Classified as Characteristic Hazardous Waste (Ignitable if in solvent, or Toxic).

Pre-Disposal Decision Matrix

The following logic flow dictates the correct disposal pathway based on the physical state of your waste.

DisposalWorkflow Start Waste Assessment: 1,4-Benzodioxin-6-yl(phenyl)methanone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Dissolve Dissolution Step: Dissolve in Acetone or Ethanol (Target <10% concentration) Solid->Dissolve Prevent Dust Segregate Segregation: Halogenated vs. Non-Halogenated Liquid->Segregate Dissolve->Segregate NonHalo Non-Halogenated Waste Stream (Preferred) Segregate->NonHalo Solvent is Acetone/EtOAc Halo Halogenated Waste Stream (If DCM/Chloroform used) Segregate->Halo Solvent is DCM Incinerate Final Disposal: High-Temp Incineration (>1000°C, 2s residence) NonHalo->Incinerate Halo->Incinerate

Figure 1: Decision matrix for segregating and processing benzodioxin derivatives to ensure compliant incineration.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Objective: Eliminate dust hazards and prepare the solid for liquid injection incineration. Direct disposal of solids is discouraged unless packaged for "lab pack" incineration, as loose powder can cause incomplete combustion.[1]

  • Solubilization:

    • Transfer the solid waste into a high-density polyethylene (HDPE) or glass waste container.[1][2]

    • Add a combustible, non-halogenated solvent (e.g., Acetone or Ethanol ) to dissolve the solid.

    • Scientific Rationale: Dissolving the ketone ensures a homogeneous feed into the incinerator, preventing "hotspots" and ensuring the benzodioxin ring is fully oxidized.

  • Labeling:

    • Affix a hazardous waste label.[2][3]

    • Constituents: "Waste Acetone, (2,3-Dihydro-1,4-benzodioxin-6-yl)(phenyl)methanone."[1][2]

    • Hazard Checkboxes: Flammable, Irritant.

  • Storage:

    • Store in a flammable safety cabinet until pickup.[2] Cap tightly to prevent solvent evaporation and precipitation of the solid.

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Segregate based on solvent type to minimize incineration costs and environmental impact.

  • Halogen Check:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform , segregate into the Halogenated Waste stream.[2]

    • If dissolved in Ethyl Acetate, Methanol, or Acetone , segregate into the Non-Halogenated Organic stream.

  • Compatibility:

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides). The benzoyl group is stable, but the ether linkages in the dioxin ring can react exothermically with strong oxidizers.

Protocol C: Contaminated Packaging & Spills

Objective: Decontaminate surfaces and verify removal.

  • Empty Containers:

    • Triple rinse the empty reagent bottle with a minimal amount of acetone.[2]

    • Pour the rinsate into the Protocol A waste container.[2]

    • Deface the label and dispose of the dry glass bottle as general glass waste (or chemically contaminated glass, depending on site policy).

  • Spill Cleanup:

    • PPE: Nitrile gloves, safety goggles, lab coat. (Respiratory protection if powder is fine/dusty).[2]

    • Action: Wet the spill with acetone (to prevent dust generation).[2] Wipe up with absorbent pads.[2]

    • Disposal: Place pads in a sealed bag and dispose of as Solid Hazardous Waste .

Scientific Rationale & Safety Mechanisms

Why High-Temperature Incineration? The 1,4-benzodioxin structure contains two ether linkages attached to a benzene ring.[1][2] While stable, improper low-temperature burning (<800°C) in the presence of chlorine sources (like DCM) can theoretically favor the formation of trace dioxin-like compounds.[1][2]

  • Mechanism: High-temperature incineration (>1000°C) with a residence time of >2 seconds ensures the cleavage of the C-O bonds and total oxidation to CO₂ and H₂O.[1][2]

Self-Validating Safety Steps:

  • Solubilization Check: If the solid does not dissolve in acetone, do not force it. Use DCM, but mark the waste clearly as "Halogenated." This forces the waste handler to use the scrubbed incinerator line.[1]

  • Precipitation Watch: If the waste container shows solid precipitate at the bottom, add more solvent. Solid sludge can clog incinerator nozzles.[2]

References

  • PubChem. (2025).[2] Compound Summary: (2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)methanone (CAS 93637-87-7).[1][2][4] National Library of Medicine.[2] Retrieved from [Link][1][2]

  • U.S. EPA. (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.